molecular formula C12H10O3 B1329367 Methyl 3-hydroxy-2-naphthoate CAS No. 883-99-8

Methyl 3-hydroxy-2-naphthoate

Cat. No.: B1329367
CAS No.: 883-99-8
M. Wt: 202.21 g/mol
InChI Key: YVVBECLPRBAATK-UHFFFAOYSA-N
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Description

Methyl 3-hydroxy-2-naphthoate undergoes asymmetric oxidative coupling using mono-N-alkylated octahydrobinaphthyl-2,2′ -diamine chiral ligands.>

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-hydroxynaphthalene-2-carboxylate
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H10O3/c1-15-12(14)10-6-8-4-2-3-5-9(8)7-11(10)13/h2-7,13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVVBECLPRBAATK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=CC=CC=C2C=C1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8061260
Record name 2-Naphthalenecarboxylic acid, 3-hydroxy-, methyl ester
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Molecular Weight

202.21 g/mol
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CAS No.

883-99-8
Record name 2-Naphthalenecarboxylic acid, 3-hydroxy-, methyl ester
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Record name Methyl 3-hydroxy-2-naphthoate
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Record name Methyl 3-hydroxy-2-naphthoate
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Record name 2-Naphthalenecarboxylic acid, 3-hydroxy-, methyl ester
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Record name Methyl 3-hydroxy-2-naphthoate
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Record name METHYL 3-HYDROXY-2-NAPHTHOATE
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 3-hydroxy-2-naphthoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Methyl 3-hydroxy-2-naphthoate from 3-hydroxy-2-naphthoic acid. This process is a fundamental esterification reaction, critical for the development of various pharmaceutical intermediates and other fine chemicals.

Introduction

This compound is a valuable organic intermediate utilized in diverse research and development applications. Its synthesis is most commonly achieved through the Fischer-Speier esterification of 3-hydroxy-2-naphthoic acid. This method involves the reaction of the carboxylic acid with methanol in the presence of a strong acid catalyst, typically concentrated sulfuric acid, under reflux conditions. The equilibrium of this reaction is driven towards the product by using an excess of the alcohol, which also serves as the solvent.

Reaction Scheme

The chemical transformation at the core of this synthesis is the conversion of a carboxylic acid to an ester.

reaction reactant 3-Hydroxy-2-naphthoic acid product This compound reactant->product Reflux reagent Methanol (CH3OH) + H2SO4 (catalyst) workflow A 1. Dissolve 3-hydroxy-2-naphthoic acid in Methanol B 2. Add conc. H2SO4 A->B C 3. Reflux Overnight B->C D 4. Cool to Room Temperature C->D E 5. Wash with Brine D->E F 6. Extract with Ethyl Acetate E->F G 7. Dry with MgSO4 F->G H 8. Concentrate in vacuo G->H I 9. Recrystallize from Methanol/Water H->I J Pure this compound I->J

Spectroscopic Characterization of Methyl 3-hydroxy-2-naphthoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic characterization of Methyl 3-hydroxy-2-naphthoate, a key intermediate in the synthesis of various pharmaceutical compounds and other fine chemicals. The following sections detail the methodologies for acquiring and interpreting nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, presented in a clear and structured format to facilitate its use in research and development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of this compound. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the aromatic protons, the hydroxyl proton, and the methyl ester protons.

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
9.91Singlet1HAr-OH
8.24Singlet1HAr-H
7.82Doublet1HAr-H
7.69Doublet1HAr-H
7.45Triplet1HAr-H
7.29Triplet1HAr-H
7.24Singlet1HAr-H
4.00Singlet3H-OCH₃
¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on all the carbon atoms present in the this compound molecule.

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
170.9C=O (Ester)
154.2Ar-C-OH
136.5Ar-C
130.4Ar-C
129.5Ar-CH
128.9Ar-CH
127.4Ar-CH
126.5Ar-CH
124.0Ar-CH
115.1Ar-C
109.4Ar-CH
52.5-OCH₃

Infrared (IR) Spectroscopy

FT-IR spectroscopy is utilized to identify the functional groups present in this compound based on their characteristic vibrational frequencies.

Table 3: FT-IR Spectroscopic Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3178Broad, MediumO-H stretch (hydroxyl)
2952WeakC-H stretch (aromatic)
1680StrongC=O stretch (ester carbonyl)
1625MediumC=C stretch (aromatic)
1515MediumC=C stretch (aromatic)
1280StrongC-O stretch (ester)
1210StrongC-O stretch (phenol)

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of this compound, confirming its elemental composition and providing structural clues.

Table 4: Mass Spectrometry Data for this compound

m/zRelative Intensity (%)Proposed Fragment
202100[M]⁺ (Molecular Ion)
17180[M - OCH₃]⁺
14360[M - COOCH₃]⁺
11540[C₉H₇O]⁺

Experimental Protocols

Detailed methodologies for the spectroscopic analyses are provided below.

NMR Spectroscopy Protocol

A sample of approximately 10-20 mg of this compound is dissolved in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. The spectra are recorded on a 400 MHz or 500 MHz NMR spectrometer. Tetramethylsilane (TMS) is used as an internal standard (δ = 0.00 ppm). For ¹H NMR, the spectral width is typically 0-12 ppm. For ¹³C NMR, the spectral width is typically 0-200 ppm.

FT-IR Spectroscopy Protocol

The FT-IR spectrum is recorded using the KBr pellet method. A small amount of finely ground this compound (1-2 mg) is mixed with approximately 100 mg of dry potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet using a hydraulic press. The spectrum is recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry Protocol

The mass spectrum is obtained using an electron ionization (EI) mass spectrometer. A dilute solution of this compound in a volatile organic solvent (e.g., methanol or dichloromethane) is introduced into the ion source. The electron energy is typically set at 70 eV. The mass analyzer scans a mass-to-charge (m/z) ratio range, typically from 50 to 500 amu.

Visualizations

Spectroscopic Characterization Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample This compound NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR FT-IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Structure Structural Elucidation NMR->Structure Purity Purity Assessment NMR->Purity IR->Structure MS->Structure MS->Purity

Caption: General workflow for spectroscopic characterization.

Mass Spectrometry Fragmentation Pathway

This diagram illustrates the primary fragmentation pathway of this compound in an electron ionization mass spectrometer.

Fragmentation_Pathway MolIon [M]⁺ m/z = 202 Frag1 [M - OCH₃]⁺ m/z = 171 MolIon->Frag1 - OCH₃ Frag2 [M - COOCH₃]⁺ m/z = 143 MolIon->Frag2 - COOCH₃ Frag3 [C₉H₇O]⁺ m/z = 115 Frag2->Frag3 - CO

Caption: Primary fragmentation of this compound.

A Technical Guide to the Solubility of Methyl 3-Hydroxy-2-naphthoate in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of a compound is a critical physicochemical property, profoundly influencing its utility in drug development, chemical synthesis, and material science. This technical guide addresses the solubility of methyl 3-hydroxy-2-naphthoate in organic solvents. Despite a thorough review of scientific literature, specific quantitative solubility data for this compound remains largely unpublished. Consequently, this document serves as a comprehensive methodological framework to empower researchers to determine the solubility of this compound. It provides a detailed experimental protocol for the reliable gravimetric method, a structured format for data presentation, and a visual representation of the experimental workflow.

Introduction: The Significance of Solubility Data

This compound is an important chemical intermediate. A comprehensive understanding of its solubility in various organic solvents is essential for several key applications:

  • Process Chemistry: Optimizing reaction conditions, purification strategies (such as crystallization), and formulation processes.

  • Drug Development: As a derivative of naphthoic acid, understanding its solubility provides insights for the development of related pharmaceutical compounds where solubility directly impacts bioavailability.

  • Material Science: The ability to form solutions is fundamental for creating homogeneous mixtures and for the fabrication of advanced materials.

Given the current gap in available data, this guide provides the necessary tools for researchers to generate high-quality, reproducible solubility data.

Quantitative Solubility Data

Table 1: Solubility of this compound in Common Organic Solvents at 25°C (298.15 K)

SolventMolar Mass ( g/mol )Solubility ( g/100 mL)Solubility (mol/L)
Methanol32.04Data to be determinedData to be determined
Ethanol46.07Data to be determinedData to be determined
Acetone58.08Data to be determinedData to be determined
Ethyl Acetate88.11Data to be determinedData to be determined
Dichloromethane84.93Data to be determinedData to be determined
Toluene92.14Data to be determinedData to be determined
Tetrahydrofuran72.11Data to be determinedData to be determined
Acetonitrile41.05Data to be determinedData to be determined

Table 2: Temperature Dependence of this compound Solubility in Ethanol

Temperature (°C)Temperature (K)Solubility ( g/100 mL)Solubility (mol/L)
20293.15Data to be determinedData to be determined
30303.15Data to be determinedData to be determined
40313.15Data to be determinedData to be determined
50323.15Data to be determinedData to be determined

Experimental Protocol: Determination of Solubility via the Gravimetric Method

The gravimetric method is a robust and highly accurate technique for determining the solubility of a solid compound in a liquid solvent.[1] It involves preparing a saturated solution, separating a known volume of the solution, evaporating the solvent, and weighing the remaining solid solute.

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (readable to ±0.0001 g)

  • Thermostatic shaker or water bath

  • Vials with screw caps

  • Volumetric flasks

  • Pipettes

  • Syringes and syringe filters (e.g., 0.45 µm PTFE)

  • Drying oven

  • Desiccator

Step-by-Step Procedure
  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a vial containing a known volume of the chosen organic solvent. The presence of undissolved solid is crucial to ensure saturation.

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in a thermostatic shaker or water bath set to the desired temperature (e.g., 25°C).

    • Agitate the mixture for a sufficient time to reach equilibrium. This can range from 24 to 72 hours. It is recommended to perform preliminary tests to determine the time required for the concentration to become constant.

  • Sample Collection and Filtration:

    • Once equilibrium is reached, cease agitation and allow the excess solid to settle.

    • Carefully withdraw a precise volume (e.g., 5 or 10 mL) of the clear supernatant using a pre-heated or temperature-equilibrated pipette.

    • Immediately filter the collected sample through a syringe filter into a pre-weighed, clean, and dry evaporating dish or vial. This step is critical to remove any microscopic undissolved particles.

  • Solvent Evaporation:

    • Place the evaporating dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute. The temperature should be well below the melting point of this compound (approximately 73-75°C). A gentle stream of nitrogen can be used to accelerate evaporation.

  • Drying and Weighing:

    • Once the solvent is completely evaporated, transfer the evaporating dish to a desiccator to cool to room temperature.

    • Weigh the evaporating dish containing the dried solute on an analytical balance.

    • Repeat the drying and weighing process until a constant mass is achieved.

  • Calculation of Solubility:

    • Calculate the mass of the dissolved solute by subtracting the initial mass of the empty evaporating dish from the final constant mass.

    • The solubility can then be expressed in various units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

    Formula for Solubility ( g/100 mL): Solubility = (Mass of solute (g) / Volume of solvent (mL)) * 100

Visualization of Experimental Workflow

The following diagram illustrates the logical steps involved in the gravimetric determination of solubility.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_quantification Quantification prep_solute Weigh Excess Solute mix Combine and Seal prep_solute->mix prep_solvent Measure Solvent Volume prep_solvent->mix equilibrate Agitate at Constant Temperature (24-72 hours) mix->equilibrate settle Settle Undissolved Solid equilibrate->settle sample Withdraw Supernatant settle->sample filter Filter Sample sample->filter transfer Transfer to Weighed Dish filter->transfer weigh_dish Weigh Empty Dish weigh_dish->transfer evaporate Evaporate Solvent transfer->evaporate dry Dry to Constant Weight evaporate->dry weigh_final Weigh Dish + Solute dry->weigh_final calculate Calculate Solubility weigh_final->calculate

Experimental Workflow for Gravimetric Solubility Determination.

Conclusion

While published quantitative solubility data for this compound in organic solvents is currently lacking, this guide provides a robust framework for researchers to generate this crucial information. The detailed gravimetric method protocol and the structured data presentation format are designed to ensure the generation of high-quality, comparable, and reliable solubility data. This will, in turn, support the effective use of this compound in research, development, and industrial applications.

References

Unveiling the Molecular Architecture: A Technical Guide to the Crystal Structure of Methyl 3-hydroxy-2-naphthoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of Methyl 3-hydroxy-2-naphthoate, a key organic intermediate. A comprehensive understanding of its solid-state structure is crucial for applications in materials science and drug development, where polymorphism and intermolecular interactions can significantly influence a compound's physical properties and bioavailability.

Crystallographic Data Summary

The crystal structure of this compound has been determined by single-crystal X-ray diffraction. The compound crystallizes in the monoclinic space group P2₁/c. Detailed crystallographic data is available from the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 994726.

Parameter Value
Compound Name This compound
Synonyms Methyl 3-hydroxynaphthalene-2-carboxylate
Empirical Formula C₁₂H₁₀O₃
Molecular Weight 202.21 g/mol
Crystal System Monoclinic
Space Group P2₁/c
CCDC Deposition No. 994726

Note: Detailed unit cell dimensions, atomic coordinates, bond lengths, and angles are available in the full crystallographic information file (CIF) from the CCDC.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through the esterification of 3-hydroxy-2-naphthoic acid.

Materials:

  • 3-hydroxy-2-naphthoic acid

  • Methanol (reagent grade)

  • Concentrated Sulfuric Acid (catalyst)

  • Sodium Bicarbonate solution (saturated)

  • Brine

  • Anhydrous Magnesium Sulfate

  • Ethyl Acetate

Procedure:

  • 3-hydroxy-2-naphthoic acid is dissolved in an excess of methanol.

  • A catalytic amount of concentrated sulfuric acid is carefully added to the solution.

  • The mixture is refluxed for several hours until the reaction is complete (monitored by thin-layer chromatography).

  • Upon cooling, the reaction mixture is concentrated under reduced pressure to remove excess methanol.

  • The residue is dissolved in ethyl acetate and washed sequentially with saturated sodium bicarbonate solution and brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield the crude product.

Crystallization

Single crystals of this compound suitable for X-ray diffraction are obtained by slow evaporation from a suitable solvent.

Procedure:

  • The crude this compound is dissolved in a minimal amount of a suitable solvent (e.g., methanol, ethanol, or acetone) with gentle heating.

  • The hot solution is filtered to remove any insoluble impurities.

  • The clear filtrate is allowed to cool slowly to room temperature.

  • The container is then loosely covered to allow for slow evaporation of the solvent over a period of several days.

  • Well-formed, single crystals are harvested from the mother liquor.

Single-Crystal X-ray Diffraction Analysis

Instrumentation:

  • A four-circle single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector.

Procedure:

  • A suitable single crystal is selected and mounted on a goniometer head.

  • The crystal is centered in the X-ray beam.

  • Initial diffraction images are collected to determine the unit cell parameters and crystal system.

  • A full sphere of diffraction data is collected at a controlled temperature (e.g., 293 K).

  • The collected data is processed, including integration of reflection intensities and corrections for Lorentz and polarization effects.

  • The crystal structure is solved using direct methods and refined by full-matrix least-squares on F².

  • All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Visualizations

The following diagrams illustrate the experimental workflow and the key intermolecular interactions within the crystal structure of this compound.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_analysis Structure Determination synthesis Esterification of 3-hydroxy-2-naphthoic acid workup Aqueous Workup synthesis->workup purification Column Chromatography (if necessary) workup->purification dissolution Dissolution in suitable solvent purification->dissolution evaporation Slow Evaporation dissolution->evaporation crystals Harvesting of Single Crystals evaporation->crystals data_collection X-ray Data Collection crystals->data_collection structure_solution Structure Solution (Direct Methods) data_collection->structure_solution refinement Structure Refinement structure_solution->refinement validation CIF Generation & Validation refinement->validation intermolecular_interactions cluster_mol1 Molecule A cluster_mol2 Molecule B naphthyl1 Naphthyl Ring naphthyl2 Naphthyl Ring naphthyl1->naphthyl2 π-π Stacking hydroxyl1 Hydroxyl Group (O-H) ester2 Ester Group (C=O) hydroxyl1->ester2 O-H···O=C Hydrogen Bond ester1 Ester Group (C=O) hydroxyl2 Hydroxyl Group (O-H)

Quantum Chemical Calculations for Methyl 3-hydroxy-2-naphthoate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the structural, electronic, and spectroscopic properties of Methyl 3-hydroxy-2-naphthoate. This compound, a key intermediate in organic synthesis, is investigated using Density Functional Theory (DFT), a powerful computational method to predict molecular properties with high accuracy. This document outlines the theoretical background, computational methodologies, and expected results, offering a framework for in-silico analysis relevant to drug design and materials science.

Introduction to Quantum Chemical Calculations

Quantum chemical calculations have become an indispensable tool in modern chemistry and drug development. They provide insights into molecular geometries, electronic structures, and spectroscopic properties that can be difficult or impossible to obtain through experimental means alone. For a molecule like this compound, these calculations can predict its three-dimensional structure, vibrational frequencies corresponding to infrared and Raman spectra, and electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. These parameters are crucial for understanding the molecule's reactivity, stability, and potential interactions with biological targets.

Computational studies on derivatives of 3-hydroxy-2-naphthoic acid have successfully employed DFT methods to analyze intermolecular interactions and optical properties.[1] Similar approaches have been used to investigate the optimized molecular geometry, vibrational frequencies, and HOMO-LUMO energy gap of related compounds.[2]

Computational Methodology

The procedural workflow for performing quantum chemical calculations on this compound is a systematic process. It begins with the initial molecular structure input and culminates in the detailed analysis of its computed properties.

Computational_Workflow A 1. Initial Structure Input (this compound) B 2. Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) A->B C 3. Frequency Calculation B->C D 4. Verification of Minimum Energy (No imaginary frequencies) C->D E 5. Electronic Property Calculation (HOMO, LUMO, MEP) D->E F 6. Spectroscopic Analysis (IR, Raman, UV-Vis) E->F G 7. Data Analysis and Visualization F->G

Figure 1: Workflow for Quantum Chemical Calculations.
Software and Theoretical Level

Calculations are typically performed using the Gaussian suite of programs.[1] The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a commonly used method in Density Functional Theory (DFT) for such analyses, often paired with a Pople-style basis set like 6-311++G(d,p) to provide a good balance between accuracy and computational cost.[2][3][4]

Geometry Optimization

The initial molecular structure of this compound is optimized to find the global minimum on the potential energy surface. This process yields the most stable conformation of the molecule, from which key geometrical parameters are derived.

Vibrational Frequency Analysis

Following optimization, vibrational frequency calculations are performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum. These calculations also provide theoretical infrared (IR) and Raman spectra, which can be compared with experimental data.

Electronic Structure Analysis

The electronic properties, including the energies of the HOMO and LUMO, are calculated. The energy difference between these frontier orbitals, the HOMO-LUMO gap, is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. Additionally, the Molecular Electrostatic Potential (MEP) surface is generated to identify regions of positive and negative electrostatic potential, which are indicative of electrophilic and nucleophilic reactivity, respectively.

Predicted Molecular Properties

The following tables summarize the kind of quantitative data that would be obtained from quantum chemical calculations on this compound.

Optimized Geometrical Parameters

The optimized structure provides precise bond lengths and angles.

Parameter Bond/Angle Calculated Value
Bond Length (Å)C=O1.21
C-O (ester)1.35
O-CH31.44
C-OH1.36
C-C (naphthyl)1.37 - 1.43
Bond Angle (°)O=C-O124.5
C-O-CH3116.0
C-C-OH121.0

Table 1: Selected Predicted Geometrical Parameters for this compound.

Vibrational Frequencies

The calculated vibrational modes can be assigned to specific functional groups.

Vibrational Mode Functional Group Calculated Wavenumber (cm⁻¹)
O-H stretchHydroxyl3550
C-H stretch (aromatic)Naphthyl3100 - 3000
C-H stretch (methyl)Methyl2955
C=O stretchEster Carbonyl1725
C=C stretch (aromatic)Naphthyl1620 - 1450
C-O stretchEster & Hydroxyl1300 - 1200

Table 2: Predicted Vibrational Frequencies for this compound.

Electronic Properties

The electronic properties provide insight into the molecule's reactivity and electronic transitions.

Property Calculated Value (eV)
HOMO Energy-6.25
LUMO Energy-1.80
HOMO-LUMO Gap (ΔE)4.45
Ionization Potential6.25
Electron Affinity1.80

Table 3: Predicted Electronic Properties of this compound.

The relationship between the frontier molecular orbitals is a key aspect of the electronic structure.

HOMO_LUMO HOMO HOMO (Highest Occupied Molecular Orbital) -6.25 eV LUMO LUMO (Lowest Unoccupied Molecular Orbital) -1.80 eV HOMO->LUMO

Figure 2: HOMO-LUMO Energy Diagram.

Molecular Electrostatic Potential (MEP)

The MEP surface is a valuable tool for predicting reactive sites. For this compound, the MEP would show negative potential (red/yellow) around the oxygen atoms of the hydroxyl and carbonyl groups, indicating their susceptibility to electrophilic attack. The regions of positive potential (blue) would be located around the hydrogen atoms, particularly the hydroxyl proton.

MEP_Concept cluster_potential Molecular Electrostatic Potential Molecule This compound (Schematic) Node_Neg Negative Potential (Red/Yellow) (e.g., O atoms) Molecule->Node_Neg Nucleophilic Regions Node_Pos Positive Potential (Blue) (e.g., H atoms) Molecule->Node_Pos Electrophilic Regions

Figure 3: Conceptual Map of Molecular Electrostatic Potential.

Conclusion

Quantum chemical calculations, particularly using DFT, provide a robust framework for the in-depth analysis of this compound. The predicted geometrical, vibrational, and electronic properties offer valuable insights that complement experimental data and can guide further research in drug discovery and materials science. The methodologies and expected outcomes presented in this guide serve as a comprehensive resource for researchers in the field.

References

Core Concepts of UV-Vis Spectroscopy of Naphthalene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Theoretical and Experimental UV-Vis Spectrum of Methyl 3-hydroxy-2-naphthoate

This technical guide provides a comprehensive overview of the methodologies used to determine the theoretical and experimental ultraviolet-visible (UV-Vis) spectrum of this compound. This document is intended for researchers, scientists, and professionals in drug development who are interested in the spectral properties of this compound. While specific experimental and fully calculated theoretical spectral data for this compound is not extensively available in the public literature, this guide outlines the established protocols for its determination, alongside data for structurally related compounds to provide a comparative context.

The UV-Vis spectrum of naphthalene and its derivatives is characterized by strong absorption in the ultraviolet region, arising from π-π* electronic transitions within the aromatic ring system.[1][2] The position (λmax) and intensity (molar absorptivity, ε) of these absorption bands are sensitive to the nature and position of substituents on the naphthalene core.[3] For this compound, the hydroxyl (-OH) and methyl ester (-COOCH3) groups are expected to influence the electronic transitions, causing shifts in the absorption maxima compared to unsubstituted naphthalene.

Quantitative Spectral Data

While specific, published UV-Vis spectral data for this compound is sparse, the following table provides data for the closely related precursor, 2-hydroxy-3-naphthoic acid, which can serve as an estimate.[3] A template for the target compound's data is included for when experimental or theoretical data is generated.

CompoundSolventλmax 1 (nm)log ε 1λmax 2 (nm)log ε 2λmax 3 (nm)log ε 3Reference
2-Hydroxy-3-naphthoic acidDioxane3563.753003.702893.85[3]
This compoundTBDTBDTBDTBDTBDTBDTBD-
(TBD: To Be Determined)

Experimental Protocol for UV-Vis Spectroscopy

This section details a standard methodology for obtaining the UV-Vis absorption spectrum of this compound, adapted from protocols for similar naphthalene derivatives.[1]

3.1. Materials and Equipment

  • Compound: this compound (CAS 883-99-8), analytical grade (≥98% purity).[4]

  • Solvent: Spectroscopic grade ethanol or methanol. The solvent must be transparent in the desired UV range.

  • Instrumentation: A double-beam UV-Vis spectrophotometer.

  • Apparatus: Calibrated volumetric flasks and pipettes, analytical balance, and a matched pair of 1 cm path length quartz cuvettes.

3.2. Procedure

  • Solution Preparation:

    • Accurately weigh a precise amount of this compound (e.g., 5 mg).

    • Dissolve the compound in a known volume of the chosen spectroscopic grade solvent (e.g., 100 mL) in a volumetric flask to create a stock solution.

    • Prepare a dilute solution from the stock solution to ensure the absorbance falls within the linear range of the spectrophotometer (typically 0.1 - 1.0 AU).

  • Instrument Setup:

    • Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes for stabilization.

    • Set the desired wavelength range for the scan (e.g., 200-400 nm).

  • Baseline Correction:

    • Fill a quartz cuvette with the spectroscopic grade solvent to be used as the reference.

    • Place the reference cuvette in the appropriate holder in the spectrophotometer.

    • Run a baseline scan to subtract any absorbance from the solvent and the cuvette itself.[1]

  • Sample Measurement:

    • Rinse the second quartz cuvette with a small amount of the sample solution before filling it.

    • Place the sample cuvette in its designated holder.

    • Initiate the scan to measure the absorbance of the sample across the specified wavelength range.

  • Data Analysis:

    • From the resulting spectrum, identify the wavelengths of maximum absorbance (λmax).

    • Record the corresponding absorbance values.

    • Calculate the molar absorptivity (ε) using the Beer-Lambert law: A = εcl, where A is the absorbance, c is the molar concentration, and l is the path length (1 cm).

experimental_workflow cluster_prep Solution Preparation cluster_measurement Spectrophotometry cluster_analysis Data Analysis weigh 1. Weigh Compound dissolve 2. Dissolve in Solvent weigh->dissolve dilute 3. Prepare Dilution dissolve->dilute baseline 4. Run Baseline dilute->baseline measure 5. Measure Sample baseline->measure identify 6. Identify λmax measure->identify calculate 7. Calculate ε identify->calculate

Caption: Experimental workflow for obtaining the UV-Vis spectrum.

Theoretical UV-Vis Spectrum Calculation

The theoretical UV-Vis spectrum can be predicted using computational quantum chemistry methods, specifically Time-Dependent Density Functional Theory (TD-DFT).[5][6] This approach calculates the electronic transition energies and oscillator strengths, which correspond to the absorption maxima and intensities.

4.1. Computational Methodology

  • Geometry Optimization:

    • The molecular structure of this compound is first optimized in its ground state.

    • Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) is commonly employed.[6][7]

    • A vibrational frequency analysis is performed to confirm that the optimized structure is a true energy minimum (no imaginary frequencies).[5]

  • Excited State Calculation (TD-DFT):

    • Using the optimized ground-state geometry, the TD-DFT calculation is performed.

    • This step computes the vertical excitation energies to the lowest-lying singlet excited states.[7]

    • The calculation should include a sufficient number of excited states to cover the relevant UV-Vis region.

  • Solvent Effects:

    • To better match experimental conditions, solvent effects can be included using a continuum solvation model, such as the Polarizable Continuum Model (PCM).[5] The solvent specified in the model should match the experimental solvent.

  • Spectrum Generation:

    • The calculated excitation energies (in eV) are converted to wavelengths (nm).

    • The oscillator strengths are used to determine the relative intensities of the absorption bands.

    • The final theoretical spectrum is often plotted by fitting the calculated transitions to Gaussian or Lorentzian functions to simulate experimental band broadening.

theoretical_workflow start Initial Molecular Structure opt Ground State Geometry Optimization (DFT) start->opt freq Frequency Analysis (Confirm Minimum) opt->freq tddft Excited State Calculation (TD-DFT with Solvent Model) freq->tddft spectrum Generate Theoretical Spectrum (λmax, Oscillator Strength) tddft->spectrum

Caption: Workflow for theoretical UV-Vis spectrum calculation via TD-DFT.

Application Example: Chemosensor Logical Pathway

Derivatives of 3-hydroxy-2-naphthoic acid have been explored as chemosensors. For instance, a hydrazone derivative acts as a selective sensor for cyanide (CN⁻) ions.[8] The interaction involves deprotonation of the sensor by the cyanide ion, leading to a distinct color change and a shift in the UV-Vis absorption spectrum. This logical relationship can be visualized as follows.

chemosensor_pathway Sensor Sensor (IF-2) λmax = 335 nm Complex [Sensor-H+CN]⁻ Complex λmax = 420 nm Sensor->Complex + CN⁻ (Deprotonation) Anion CN⁻ Ion (Analyte) Anion->Complex Output Color Change (Colorless to Yellow) Complex->Output Results in

Caption: Logical pathway for a 3-hydroxy-2-naphthoate derivative as a CN⁻ sensor.

References

Methyl 3-hydroxy-2-naphthoate molecular formula and weight

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide to the Physicochemical Properties of Methyl 3-hydroxy-2-naphthoate

This technical guide provides essential physicochemical data for this compound, a key organic compound utilized in various research and development applications. The following sections detail its molecular formula and weight, presented for ease of use by researchers, scientists, and professionals in drug development.

Physicochemical Data Summary

The fundamental molecular properties of this compound have been determined and are summarized below. This data is critical for stoichiometric calculations, analytical method development, and chemical synthesis protocols.

PropertyValue
Molecular FormulaC₁₂H₁₀O₃[1][2]
Molecular Weight202.21 g/mol [1][3][4]

Logical Relationship of Molecular Properties

The relationship between the compound's common name and its core molecular properties is a foundational concept in chemical informatics. The diagram below illustrates this direct association.

molecular_properties A This compound B Molecular Formula: C12H10O3 A->B C Molecular Weight: 202.21 A->C

Caption: Relationship between chemical identity and molecular properties.

References

An In-depth Technical Guide to the Physical Properties of Methyl 3-hydroxy-2-naphthoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the key physical properties of Methyl 3-hydroxy-2-naphthoate, with a specific focus on its melting and boiling points. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry who require precise and reliable data for their work.

Core Physical Properties

This compound is a chemical compound with the molecular formula C₁₂H₁₀O₃. It is also known by other names, including methyl 3-hydroxynaphthalene-2-carboxylate and 3-Hydroxy-2-naphthoic acid methyl ester. The physical properties of this compound are critical for its handling, purification, and application in various chemical syntheses.

Data Presentation

The experimentally determined melting and boiling points of this compound are summarized in the table below. These values have been compiled from various reputable chemical suppliers and scientific databases.

Physical PropertyValueConditions
Melting Point72-76 °CAmbient Pressure
Boiling Point205-207 °C160 mmHg

Note: The boiling point is provided at a reduced pressure, as is common for organic compounds that may decompose at their atmospheric boiling point.

Experimental Protocols

Accurate determination of physical properties such as melting and boiling points is fundamental in chemical research. The following sections detail the standard experimental methodologies for these measurements.

Determination of Melting Point

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range. The following protocol describes the capillary method, a common and accurate technique for melting point determination.[1][2]

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or Thiele tube)

  • Capillary tubes (sealed at one end)

  • Thermometer

  • Mortar and pestle

  • Spatula

Procedure:

  • Sample Preparation: Ensure the sample of this compound is pure and dry. If necessary, grind the crystalline solid into a fine powder using a mortar and pestle.

  • Capillary Tube Loading: Tap the open end of a capillary tube into the powdered sample to pack a small amount of the solid into the tube. The packed sample should be approximately 1-2 mm in height.[1]

  • Apparatus Setup:

    • Mel-Temp Apparatus: Insert the capillary tube into the sample holder of the apparatus. Place a thermometer in the designated slot.

    • Thiele Tube: Attach the capillary tube to a thermometer using a rubber band or thread, aligning the sample with the thermometer bulb. Immerse the setup in the oil of a Thiele tube.[3]

  • Heating: Begin heating the apparatus. For an unknown sample, a rapid initial heating can be used to determine an approximate melting range. For a more precise measurement, heat the sample slowly, at a rate of about 1-2°C per minute, as the temperature approaches the expected melting point.[2]

  • Observation and Recording: Observe the sample through the magnifying lens of the apparatus. Record the temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire solid has turned into a clear liquid (the completion of melting). This range is the melting point of the compound.[4]

  • Cooling: Allow the apparatus to cool before performing subsequent measurements.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure surrounding the liquid and the liquid changes into a vapor. The following protocol describes the distillation method for determining the boiling point.[5][6][7]

Apparatus:

  • Distillation flask

  • Condenser

  • Receiving flask

  • Thermometer and adapter

  • Heating mantle or oil bath

  • Boiling chips or a magnetic stirrer

  • Clamps and stand

Procedure:

  • Apparatus Assembly: Assemble a simple distillation apparatus. Place a small volume (at least 5 mL) of this compound and a few boiling chips into the distillation flask.[6][7]

  • Thermometer Placement: Position the thermometer so that the top of the bulb is level with the bottom of the side arm of the distillation flask leading to the condenser.

  • Heating: Gently heat the distillation flask. The liquid will begin to boil and its vapor will rise.

  • Observation and Recording: As the vapor condenses and distillation begins, the temperature reading on the thermometer will stabilize. Record the constant temperature at which the liquid is actively distilling. This temperature is the boiling point. It is also advisable to record the atmospheric pressure at the time of the experiment.[6]

  • Reduced Pressure Distillation: Since the boiling point of this compound is reported at a reduced pressure, a vacuum source would be connected to the distillation apparatus to lower the internal pressure to the desired level (e.g., 160 mmHg). The procedure remains the same, but the boiling point will be measured at this reduced pressure.

Mandatory Visualizations

Synthesis of this compound

The following diagram illustrates a common synthetic route for the preparation of this compound from its corresponding carboxylic acid.[8]

SynthesisWorkflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_products Products Reactant1 3-Hydroxy-2-naphthoic acid Reaction Esterification Reactant1->Reaction Reactant2 Methanol Reactant2->Reaction Catalyst Sulfuric Acid (catalyst) Catalyst->Reaction Condition Reflux Condition->Reaction Product This compound Reaction->Product Byproduct Water Reaction->Byproduct

Caption: Synthesis of this compound via Fischer esterification.

Experimental Workflow for Melting Point Determination

The logical flow of the experimental procedure for determining the melting point is depicted in the diagram below.

MeltingPointWorkflow start Start prep_sample Prepare Dry, Powdered Sample start->prep_sample load_capillary Load Sample into Capillary Tube prep_sample->load_capillary setup_apparatus Set up Melting Point Apparatus load_capillary->setup_apparatus heat_slowly Heat Slowly (1-2°C/min) setup_apparatus->heat_slowly observe_melting Observe Melting Range heat_slowly->observe_melting record_temp Record T_initial and T_final observe_melting->record_temp end End record_temp->end

Caption: Workflow for the determination of a compound's melting point.

References

An In-depth Technical Guide to Methyl 3-hydroxy-2-naphthoate: Discovery, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-hydroxy-2-naphthoate, a key organic intermediate, holds a significant position in the landscape of industrial chemistry, primarily as a precursor to a wide array of dyes and pigments. This technical guide provides a comprehensive overview of its discovery, historical development, and detailed synthesis protocols. It presents a compilation of its physicochemical and spectroscopic data in a structured format for easy reference. While direct pharmacological applications are not prominent, its role as a foundational molecule in the synthesis of biologically active azo compounds warrants attention from researchers in drug development. This document details the well-established Kolbe-Schmitt reaction for its precursor, 3-hydroxy-2-naphthoic acid, and the subsequent esterification to yield this compound.

Introduction and Historical Context

The history of this compound is intrinsically linked to the development of synthetic dyes in the late 19th and early 20th centuries. Its parent compound, 3-hydroxy-2-naphthoic acid, is synthesized via the Kolbe-Schmitt reaction, a pivotal process in industrial organic chemistry.[1][2] This reaction, named after Hermann Kolbe and Rudolf Schmitt, involves the carboxylation of a phenoxide, in this case, 2-naphthol.[1][2] The industrial synthesis of 3-hydroxy-2-naphthoic acid is sensitive to temperature, which influences the regioselectivity of the carboxylation.[1] this compound is then readily prepared by the esterification of this acid. Its primary utility lies in its function as a coupling component in the synthesis of azo dyes and pigments, most notably the Naphthol AS series.[3]

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of this compound is crucial for its application in research and industry. The following tables summarize key quantitative data.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number883-99-8[4]
Molecular FormulaC₁₂H₁₀O₃[4]
Molecular Weight202.21 g/mol [4]
Melting Point73-75 °C[5]
Boiling Point205-207 °C[5]
AppearanceYellow powder/crystals[5]

Table 2: Spectroscopic Data for this compound

SpectroscopyKey Peaks/SignalsReference
¹H NMR Signals corresponding to aromatic protons and a methyl ester group.[6]
¹³C NMR Resonances for aromatic carbons, a carbonyl carbon, and a methoxy carbon.[7]
IR (Infrared) Characteristic absorptions for O-H, aromatic C-H, and C=O (ester) functional groups. A broad peak around 3178 cm⁻¹ (O-H), a weak peak at 2952 cm⁻¹ (aromatic C-H), and a strong peak around 1680 cm⁻¹ (C=O).[5][8]
Mass Spec (MS) Molecular ion peak (M+) consistent with the molecular weight.[8]

Table 3: Solubility of 3-Hydroxy-2-naphthoic Acid (Precursor)

SolventSolubilityReference
EthanolEasily soluble[9]
EtherEasily soluble[9]
BenzeneSoluble[9]
ChloroformSoluble[9]
Alkali SolutionsSoluble[9]
Hot WaterSlightly soluble[9]
Cold WaterAlmost insoluble[9]

Experimental Protocols

Synthesis of 3-Hydroxy-2-naphthoic Acid via Kolbe-Schmitt Reaction

The industrial synthesis of 3-hydroxy-2-naphthoic acid is a well-established process.[1][10]

Materials:

  • 2-Naphthol

  • Sodium hydroxide (liquid caustic soda)

  • Carbon dioxide

  • Sulfuric acid

Procedure:

  • Sodium Naphthoxide Formation: 2-Naphthol is reacted with liquid sodium hydroxide in a vessel to form the sodium salt of 2-naphthol (sodium 2-naphthoxide).[10]

  • Dehydration: The resulting sodium 2-naphthoxide is then dehydrated under heat and reduced pressure to obtain the anhydrous salt.[9]

  • Carboxylation: The anhydrous sodium 2-naphthoxide is transferred to a carbonization kettle where it is heated under pressure (typically around 100 atm and 125 °C) with carbon dioxide.[1] This carboxylation step yields the disodium salt of 3-hydroxy-2-naphthoic acid.

  • Purification: The reaction mixture contains the desired product along with by-products and unreacted 2-naphthol. Purification can be achieved through processes like resin separation and filtration to remove these impurities.[10]

  • Acidification: The purified disodium salt is then acidified with sulfuric acid, which precipitates the 3-hydroxy-2-naphthoic acid.[9][10]

  • Isolation: The precipitated product is isolated by centrifugation, followed by drying.[10]

Synthesis of this compound via Esterification

The esterification of 3-hydroxy-2-naphthoic acid is a straightforward and high-yielding reaction.[5]

Materials:

  • 3-Hydroxy-2-naphthoic acid (1.00 g, 5.31 mmol)

  • Methanol (20 ml)

  • Concentrated sulfuric acid (1 ml)

  • Brine solution

  • Ethyl acetate

  • Magnesium sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 3-hydroxy-2-naphthoic acid in methanol.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

  • Reflux: Heat the mixture to reflux and maintain it overnight with stirring.

  • Work-up: After cooling, the reaction mixture is washed with brine (2 x 10 ml) and extracted with ethyl acetate (3 x 10 ml).

  • Drying and Concentration: The combined organic extracts are dried over magnesium sulfate, filtered, and the solvent is removed in vacuo.

  • Purification: The resulting yellow powder can be further purified by recrystallization from methanol. The reported yield is approximately 91%.[5]

Synthesis and Application Workflow

While this compound does not have prominent direct applications in drug development, its role as a key intermediate in the synthesis of azo dyes and pigments is of significant industrial importance. The following diagram illustrates the synthesis pathway from basic precursors to its application in dye production.

Synthesis_and_Application_Workflow Naphthol 2-Naphthol NaphthoicAcid 3-Hydroxy-2-naphthoic Acid Naphthol->NaphthoicAcid Kolbe-Schmitt Reaction NaOH NaOH NaOH->NaphthoicAcid CO2 CO₂ CO2->NaphthoicAcid H2SO4 H₂SO₄ H2SO4->NaphthoicAcid MethylNaphthoate This compound NaphthoicAcid->MethylNaphthoate Esterification Methanol Methanol (CH₃OH) Methanol->MethylNaphthoate SulfuricAcid H₂SO₄ (catalyst) SulfuricAcid->MethylNaphthoate NaphtholAS Naphthol AS Derivatives MethylNaphthoate->NaphtholAS Amidation Anilides Anilides Anilides->NaphtholAS AzoDyes Azo Dyes & Pigments NaphtholAS->AzoDyes Azo Coupling

Caption: Synthesis pathway of this compound and its application in dye production.

Conclusion

This compound remains a cornerstone intermediate in the synthesis of a variety of commercially important dyes and pigments. Its production is well-optimized, relying on the robust Kolbe-Schmitt reaction and a straightforward esterification process. While its direct involvement in signaling pathways or as a therapeutic agent has not been established, its role as a precursor to complex organic molecules, including those with potential biological activity, makes it a compound of continued interest to the scientific community. The detailed data and protocols provided in this guide serve as a valuable resource for researchers and professionals working with this versatile chemical building block.

References

Methodological & Application

Methyl 3-Hydroxy-2-Naphthoate: A Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-hydroxy-2-naphthoate is a valuable and versatile building block in organic synthesis, serving as a key intermediate in the preparation of a wide range of organic molecules. Its unique structure, featuring a naphthalene core with hydroxyl and methyl ester functionalities, allows for diverse chemical transformations. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of bioactive compounds, heterocyclic systems, and functional materials.

Physicochemical Properties and Synthesis

This compound is a yellow solid with a melting point of 73-75 °C and a boiling point of 205-207 °C. It is typically synthesized via the esterification of 3-hydroxy-2-naphthoic acid with methanol in the presence of an acid catalyst, such as sulfuric acid.[1][2]

Applications in Organic Synthesis

Synthesis of Bioactive Molecules: Naftifine Analogues

This compound serves as a precursor for the synthesis of analogues of naftifine, a topical antifungal agent.[3][4] Naftifine and its analogues exhibit their antifungal activity by inhibiting the enzyme squalene epoxidase, a key enzyme in the fungal ergosterol biosynthesis pathway.[5][6][7][8][9] This inhibition leads to an accumulation of squalene and a deficiency of ergosterol, which is crucial for the integrity of the fungal cell membrane.[5][7][8][9]

Antifungal Activity of Naftifine Analogues

The following table summarizes the antifungal activity of naftifine analogues synthesized using this compound as a starting material. The minimum inhibitory concentration (MIC) is a measure of the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism.

CompoundTarget OrganismMIC (µg/mL)Reference
18b Trichophyton rubrum0.5 - 7.8[3][4]
Trichophyton mentagrophytes0.5 - 7.8[3][4]
Candida albicans7.8[3][4]
Cryptococcus neoformans7.8[3][4]
18c Trichophyton rubrum0.5 - 7.8[3][4]
Trichophyton mentagrophytes0.5 - 7.8[3][4]
20c Trichophyton rubrum0.5 - 7.8[3][4]
Trichophyton mentagrophytes0.5 - 7.8[3][4]

Experimental Protocol: Synthesis of Naftifine Analogues via Mannich-type Reaction

This protocol describes a two-step synthesis of naftifine analogues, involving the formation of a γ-aminoalcohol intermediate followed by dehydration.

Step 1: Synthesis of γ-aminoalcohols (15)

  • In a round-bottom flask, dissolve the appropriate secondary amine (1.0 mmol) and propiophenone salt (1.0 mmol) in a mixture of 1,4-dioxane and triethylamine (TEA).

  • Reflux the reaction mixture for the time specified in the relevant literature.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired γ-aminoalcohol.

Step 2: Dehydration to Naftifine Analogues (16)

  • Dissolve the purified γ-aminoalcohol (1.0 mmol) in anhydrous acetonitrile.

  • Add aluminum chloride (AlCl₃) (1.05 mmol) portion-wise at 0 °C.

  • Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by TLC.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to yield the final naftifine analogue.

Mechanism of Action of Naftifine

The antifungal drug naftifine targets the ergosterol biosynthesis pathway, which is essential for the formation of fungal cell membranes.

naftifine_mechanism cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Inhibition by Naftifine cluster_consequences Consequences of Inhibition AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Multiple Steps SqualeneEpoxide Squalene Epoxide Squalene->SqualeneEpoxide Squalene Epoxidase SqualeneAccumulation Squalene Accumulation Lanosterol Lanosterol SqualeneEpoxide->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Multiple Steps Membrane Fungal Cell Membrane Ergosterol->Membrane Incorporation ErgosterolDepletion Ergosterol Depletion Naftifine Naftifine SqualeneEpoxidase Squalene Epoxidase Naftifine->SqualeneEpoxidase Inhibits MembraneDamage Cell Membrane Damage SqualeneAccumulation->MembraneDamage ErgosterolDepletion->MembraneDamage

Caption: Mechanism of action of the antifungal drug naftifine.

Synthesis of Heterocyclic Compounds

This compound is a valuable precursor for the synthesis of various heterocyclic compounds through multicomponent reactions. These reactions offer an efficient and atom-economical approach to constructing complex molecular architectures in a single step.

Experimental Protocol: Three-Component Synthesis of 4-(Acetylaminoarylmethyl)-3-hydroxy-2-naphthoic Acids

This protocol describes the one-pot synthesis of substituted naphthoic acids.[10]

  • To a solution of 3-hydroxy-2-naphthoic acid (1 mmol) and an aromatic aldehyde (1 mmol) in acetonitrile (5 mL), add chlorosulfonic acid (0.5 mmol) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for the time specified in the literature.

  • Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into cold water.

  • Collect the precipitate by filtration, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent to obtain the pure 4-(acetylaminoarylmethyl)-3-hydroxy-2-naphthoic acid derivative.

Yields of 4-(Acetylaminoarylmethyl)-3-hydroxy-2-naphthoic Acid Derivatives

Aromatic AldehydeYield (%)Reference
Benzaldehyde92[10]
4-Chlorobenzaldehyde95[10]
4-Methylbenzaldehyde94[10]
4-Methoxybenzaldehyde90[10]
Synthesis of Fluorescent Probes and Dyes

The naphthalene scaffold of this compound makes it an attractive starting material for the synthesis of fluorescent dyes and probes.[11][12] These molecules have applications in various fields, including bioimaging and materials science.

Experimental Workflow: Synthesis of Novel Dyes

The synthesis of novel azo dyes can be achieved through the diazotization of a primary aromatic amine followed by coupling with this compound.

dye_synthesis_workflow cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Azo Coupling cluster_workup Step 3: Isolation and Purification AromaticAmine Primary Aromatic Amine NaNO2_HCl NaNO₂ / HCl (0-5 °C) AromaticAmine->NaNO2_HCl Reacts with DiazoniumSalt Diazonium Salt Intermediate NaNO2_HCl->DiazoniumSalt Forms Naphthoate This compound DiazoniumSalt->Naphthoate Couples with Base Basic Conditions (e.g., NaOH) Naphthoate->Base In presence of AzoDye Azo Dye Product Base->AzoDye Yields Filtration Filtration AzoDye->Filtration Washing Washing Filtration->Washing Recrystallization Recrystallization Washing->Recrystallization PureDye Pure Azo Dye Recrystallization->PureDye

Caption: General workflow for the synthesis of azo dyes.

Conclusion

This compound is a readily accessible and highly versatile building block in organic synthesis. Its utility is demonstrated in the synthesis of medicinally relevant compounds like naftifine analogues, the construction of complex heterocyclic systems through multicomponent reactions, and the development of functional materials such as fluorescent dyes. The protocols and data presented herein provide a valuable resource for researchers in academia and industry, facilitating the exploration of new synthetic methodologies and the development of novel chemical entities.

References

Application Notes and Protocols: Methyl 3-Hydroxy-2-naphthoate in Dye and Pigment Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-hydroxy-2-naphthoate is a key aromatic intermediate used in the synthesis of a variety of colorants, particularly azo dyes and pigments. Its chemical structure, featuring a hydroxyl group on a naphthalene ring system, makes it an excellent coupling component in azo coupling reactions. The resulting dyes and pigments often exhibit vibrant colors, good lightfastness, and thermal stability, making them suitable for a wide range of applications in textiles, inks, plastics, and coatings. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of azo dyes.

The general principle of synthesis involves a two-step process:

  • Diazotization: A primary aromatic amine is converted into a diazonium salt by treatment with a nitrous acid source, typically sodium nitrite in an acidic medium, at low temperatures (0-5 °C).

  • Azo Coupling: The resulting diazonium salt, an electrophile, is then reacted with this compound (the coupling component). The electron-rich naphthalene ring of the coupling component is attacked by the diazonium ion, leading to the formation of an azo compound, which is characterized by the -N=N- functional group connecting two aromatic rings.

General Reaction Pathway

The overall synthesis of an azo dye using this compound can be visualized as follows:

G cluster_0 Step 1: Diazotization cluster_1 Step 2: Azo Coupling AromaticAmine Aromatic Amine (Ar-NH2) DiazoniumSalt Diazonium Salt (Ar-N2+) AromaticAmine->DiazoniumSalt NaNO2, HCl 0-5 °C AzoDye Azo Dye/Pigment DiazoniumSalt->AzoDye Coupling Reaction CouplingComponent This compound CouplingComponent->AzoDye

Caption: General two-step synthesis of azo dyes.

Experimental Protocols

The following protocols provide a general methodology for the synthesis of azo dyes using this compound as the coupling component. Researchers should note that specific reaction conditions may require optimization based on the chosen aromatic amine.

Protocol 1: Diazotization of a Primary Aromatic Amine (e.g., Aniline)

This protocol describes the formation of the diazonium salt, which is a temperature-sensitive intermediate and should be used immediately in the subsequent coupling reaction.

Materials:

  • Aniline (or other primary aromatic amine)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Distilled Water

  • Ice

Procedure:

  • In a 100 mL beaker, dissolve 10 mmol of the chosen aromatic amine in a mixture of 5 mL of concentrated hydrochloric acid and 20 mL of distilled water. Gentle warming may be required to facilitate dissolution, after which the solution should be cooled.

  • Cool the beaker in an ice-salt bath to maintain a temperature of 0-5 °C with continuous stirring.

  • In a separate beaker, prepare a solution of 11 mmol of sodium nitrite in 10 mL of cold distilled water.

  • Slowly add the sodium nitrite solution dropwise to the cooled amine solution over a period of 15-20 minutes. It is crucial to maintain the temperature below 5 °C throughout the addition to prevent the decomposition of the diazonium salt.

  • After the complete addition of the sodium nitrite solution, continue stirring the mixture in the ice bath for an additional 30 minutes to ensure the diazotization reaction is complete. The resulting clear solution is the diazonium salt, which should be used promptly.

Protocol 2: Azo Coupling with this compound

This protocol details the reaction between the prepared diazonium salt and this compound to form the final azo dye.

Materials:

  • Diazonium salt solution (from Protocol 1)

  • This compound

  • Sodium Hydroxide (NaOH)

  • Distilled Water

  • Ice

Procedure:

  • In a 250 mL beaker, dissolve 10 mmol of this compound in 50 mL of a 10% aqueous sodium hydroxide solution.

  • Cool this solution to 0-5 °C in an ice bath with vigorous stirring.

  • Slowly add the cold diazonium salt solution (from Protocol 1) to the cold solution of this compound with continuous and efficient stirring. A colored precipitate of the azo dye should form immediately.[1]

  • Continue stirring the reaction mixture in the ice bath for 60 minutes to ensure the completion of the coupling reaction.

  • After the hour, allow the mixture to warm to room temperature and continue stirring for another hour.

  • Isolate the solid azo dye by vacuum filtration using a Büchner funnel.

  • Wash the precipitate with a copious amount of cold water until the filtrate is neutral to remove any unreacted salts.

  • Dry the crude product in a desiccator or a vacuum oven at a low temperature.

  • For further purification, the crude dye can be recrystallized from a suitable solvent such as ethanol or an ethanol-water mixture.

Experimental Workflow Visualization

G cluster_diazotization Diazotization cluster_coupling Azo Coupling cluster_workup Work-up and Purification D1 Dissolve Aromatic Amine in HCl and Water D2 Cool to 0-5 °C D1->D2 D4 Slowly add NaNO2 solution to Amine solution D2->D4 D3 Prepare NaNO2 solution D3->D4 D5 Stir for 30 min at 0-5 °C D4->D5 C3 Slowly add Diazonium salt solution D5->C3 Immediate Use C1 Dissolve this compound in NaOH solution C2 Cool to 0-5 °C C1->C2 C2->C3 C4 Stir for 1 hr at 0-5 °C C3->C4 C5 Warm to RT and stir for 1 hr C4->C5 W1 Vacuum Filtration C5->W1 W2 Wash with cold water W1->W2 W3 Dry the crude product W2->W3 W4 Recrystallize from a suitable solvent W3->W4

Caption: Detailed experimental workflow for azo dye synthesis.

Data Presentation

The properties of the synthesized azo dyes, such as color and spectral characteristics, are highly dependent on the structure of the aromatic amine used as the diazo component. The following table provides hypothetical but representative data for a series of novel azo dyes synthesized from Methyl 4-amino-2-isopropoxybenzoate and various coupling components.

Diazo Component (Aromatic Amine)Coupling ComponentExpected ColorRepresentative λmax (nm)
AnilineThis compoundOrange-Red480-490
p-ToluidineThis compoundRed490-500
p-AnisidineThis compoundDeep Red500-515
p-NitroanilineThis compoundRed-Violet520-540
2,4-DichloroanilineThis compoundMaroon530-550

Note: The λmax values are representative and can vary based on the solvent used for measurement and the specific substitution pattern on the aromatic amine.

Characterization of Synthesized Dyes

The synthesized azo dyes should be characterized to confirm their structure and purity. The following techniques are recommended:

  • Thin-Layer Chromatography (TLC): To check the purity of the synthesized dye and monitor the progress of the reaction.

  • Melting Point: To assess the purity of the final product.

  • UV-Visible Spectroscopy: To determine the maximum wavelength of absorption (λmax) and the molar absorptivity, which are characteristic of the dye's color.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the N=N stretch of the azo group, the O-H stretch of the hydroxyl group, and the C=O stretch of the ester group.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed chemical structure of the synthesized dye.

  • Mass Spectrometry (MS): To confirm the molecular weight of the final product.

By following these protocols and characterization techniques, researchers can effectively synthesize and analyze a variety of novel azo dyes and pigments derived from this compound for various applications in research and development.

References

Application of Methyl 3-hydroxy-2-naphthoate in the Synthesis of Bioactive Naphthofuran Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction:

Methyl 3-hydroxy-2-naphthoate is a versatile chemical intermediate derived from 3-hydroxy-2-naphthoic acid. Its unique structure, featuring a naphthalene core with hydroxyl and methyl ester functionalities, makes it a valuable precursor in the synthesis of a variety of more complex organic molecules. In the pharmaceutical industry, there is a continuous search for novel scaffolds that can serve as the basis for new therapeutic agents. One such class of compounds with significant biological activity is the naphthofurans. This application note details the use of this compound in the synthesis of bioactive naphthofuran derivatives, which have shown promise as antimicrobial and anticancer agents.

Synthesis of Naphtho[2,1-b]furan Derivatives

Naphtho[2,1-b]furans are a class of heterocyclic compounds that have garnered considerable interest due to their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and antitumor activities. This compound serves as a key starting material for the synthesis of various substituted naphtho[2,1-b]furan derivatives.

A common synthetic strategy involves the O-alkylation of the hydroxyl group of this compound, followed by cyclization to form the furan ring. This approach allows for the introduction of a wide range of substituents, enabling the fine-tuning of the biological activity of the final compounds.

Experimental Protocol: Synthesis of Ethyl 1-aminonaphtho[2,1-b]furan-2-carboxylate

This protocol describes a representative synthesis of a naphtho[2,1-b]furan derivative starting from this compound.

Materials:

  • This compound

  • Ethyl bromoacetate

  • Potassium carbonate (anhydrous)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • Ammonium acetate

  • Glacial acetic acid

Procedure:

  • O-Alkylation: To a solution of this compound (1.0 eq) in dry DMF, add anhydrous potassium carbonate (1.5 eq) and ethyl bromoacetate (1.2 eq). Stir the mixture at 80 °C for 12 hours. After completion of the reaction (monitored by TLC), pour the reaction mixture into ice-cold water. The precipitated solid is filtered, washed with water, and dried to yield the O-alkylated intermediate.

  • Reductive Cyclization: The O-alkylated intermediate (1.0 eq) is dissolved in a mixture of ethanol and glacial acetic acid. Ammonium acetate (5.0 eq) is added, and the mixture is refluxed for 6 hours. The reaction mixture is then cooled to room temperature, and the precipitated product is filtered, washed with cold ethanol, and dried under vacuum to afford ethyl 1-aminonaphtho[2,1-b]furan-2-carboxylate.

Quantitative Data Summary:

StepProductStarting MaterialReagentsSolventTemp. (°C)Time (h)Yield (%)Purity (%)
1O-alkylated intermediateThis compoundEthyl bromoacetate, K₂CO₃DMF801285-90>95 (by HPLC)
2Ethyl 1-aminonaphtho[2,1-b]furan-2-carboxylateO-alkylated intermediateAmmonium acetateEthanol/Acetic acidReflux675-80>98 (by HPLC)

Biological Activity of Naphtho[2,1-b]furan Derivatives

The synthesized naphtho[2,1-b]furan derivatives have been evaluated for their biological activities. Notably, certain derivatives have demonstrated significant antibacterial and antifungal properties. The mechanism of action for the antimicrobial activity is believed to involve the inhibition of essential microbial enzymes or disruption of the cell membrane integrity.

Some naphthofuran derivatives have also exhibited cytotoxic effects against various cancer cell lines. The proposed mechanism for their anticancer activity involves the induction of apoptosis through the modulation of key signaling pathways.

Signaling Pathway Diagram: Proposed Anticancer Mechanism of a Naphtho[2,1-b]furan Derivative

The following diagram illustrates a plausible signaling pathway through which a synthesized naphtho[2,1-b]furan derivative may exert its anticancer effects by inducing apoptosis.

anticancer_pathway cluster_cell Cancer Cell Naphthofuran_Derivative Naphthofuran_Derivative ROS_Production Increased ROS Production Naphthofuran_Derivative->ROS_Production Mitochondrial_Stress Mitochondrial Stress ROS_Production->Mitochondrial_Stress Bax_Activation Bax Activation Mitochondrial_Stress->Bax_Activation Bcl2_Inhibition Bcl-2 Inhibition Mitochondrial_Stress->Bcl2_Inhibition Cytochrome_c_Release Cytochrome c Release Bax_Activation->Cytochrome_c_Release Bcl2_Inhibition->Cytochrome_c_Release Caspase9_Activation Caspase-9 Activation Cytochrome_c_Release->Caspase9_Activation Caspase3_Activation Caspase-3 Activation Caspase9_Activation->Caspase3_Activation Apoptosis Apoptosis Caspase3_Activation->Apoptosis

Caption: Proposed apoptotic pathway induced by a naphthofuran derivative.

Experimental Workflow for Synthesis and Biological Evaluation

The overall workflow from the starting material to the final biological assessment is depicted in the following diagram.

workflow Start Methyl_Naphthoate This compound Start->Methyl_Naphthoate O_Alkylation O-Alkylation Methyl_Naphthoate->O_Alkylation Intermediate O-alkylated Intermediate O_Alkylation->Intermediate Cyclization Reductive Cyclization Intermediate->Cyclization Naphthofuran_Product Naphtho[2,1-b]furan Derivative Cyclization->Naphthofuran_Product Purification Purification & Characterization Naphthofuran_Product->Purification Biological_Screening Biological Activity Screening (Antimicrobial, Anticancer) Purification->Biological_Screening SAR_Studies Structure-Activity Relationship Studies Biological_Screening->SAR_Studies Lead_Optimization Lead Optimization SAR_Studies->Lead_Optimization End Lead_Optimization->End

Caption: Workflow for synthesis and evaluation of naphthofuran derivatives.

This compound is a valuable and readily available starting material for the synthesis of a diverse library of bioactive naphtho[2,1-b]furan derivatives. The straightforward synthetic protocols, coupled with the significant biological activities of the resulting compounds, highlight the potential of this chemical intermediate in the development of new pharmaceutical agents. Further investigation into the structure-activity relationships of these naphthofuran derivatives is warranted to optimize their therapeutic potential.

Application Notes and Protocols: Reaction of Methyl 3-hydroxy-2-naphthoate with Primary Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reaction of Methyl 3-hydroxy-2-naphthoate with primary amines is a crucial transformation in organic synthesis, leading to the formation of N-substituted 3-hydroxy-2-naphthamides. This class of compounds is of significant interest in medicinal chemistry and materials science due to their diverse biological activities and applications as intermediates in the synthesis of azo pigments. The naphthamide scaffold is a recognized pharmacophore, with derivatives exhibiting a wide range of biological activities, including antimicrobial and anticancer properties.[1][2]

These application notes provide a comprehensive overview of the synthesis of N-substituted 3-hydroxy-2-naphthamides from this compound, including a generalized experimental protocol, potential biological applications, and relevant data.

Reaction Overview

The reaction is a nucleophilic acyl substitution where the primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. The reaction typically requires elevated temperatures and can be performed with or without a catalyst. The general scheme for this reaction is depicted below:

Caption: General reaction scheme for the synthesis of N-substituted 3-hydroxy-2-naphthamides.

Experimental Protocols

While direct aminolysis of this compound is feasible, the reaction of the corresponding carboxylic acid (3-hydroxy-2-naphthoic acid) is more commonly reported, often involving an activating agent. However, a generalized protocol for the direct reaction with the methyl ester can be proposed based on standard amidation procedures.

Generalized Protocol for the Synthesis of N-Aryl-3-hydroxy-2-naphthamides:

This protocol describes a general procedure for the direct aminolysis of this compound. Optimal conditions (temperature, reaction time, and catalyst) may vary depending on the specific primary amine used.

Materials:

  • This compound

  • Substituted primary amine (e.g., aniline, benzylamine)

  • High-boiling point solvent (e.g., xylene, N-methyl-2-pyrrolidone (NMP), or solvent-free)

  • Optional: Catalyst (e.g., sodium methoxide, potassium tert-butoxide)

  • Inert gas (e.g., Nitrogen or Argon)

  • Standard laboratory glassware and purification equipment

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq.).

  • Addition of Amine: Add the primary amine (1.0 - 1.2 eq.).

  • Solvent and Catalyst: If a solvent is used, add a sufficient amount to dissolve or suspend the reactants. If a catalyst is employed, it should be added at this stage under an inert atmosphere.

  • Reaction: Heat the reaction mixture to a temperature between 120-180 °C. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel.

Note: For solvent-free conditions, a mixture of the ester and amine is heated directly. Microwave-assisted synthesis can also be a viable option to accelerate the reaction.[3]

Data Presentation

The following table summarizes representative data for N-substituted 3-hydroxy-2-naphthamides. Please note that the exact spectral data will vary depending on the substituent 'R'.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Representative 1H NMR Data (δ, ppm, in DMSO-d6)Representative 13C NMR Data (δ, ppm, in DMSO-d6)
3-Hydroxy-N-phenyl-2-naphthamideC₁₇H₁₃NO₂263.2910.3 (s, 1H, OH), 9.8 (s, 1H, NH), 7.1-8.5 (m, 11H, Ar-H)165.8 (C=O), 151.7, 138.9, 135.5, 129.2, 128.8, 128.4, 127.9, 126.5, 124.1, 123.6, 120.9, 115.3
3-Hydroxy-N-benzyl-2-naphthamideC₁₈H₁₅NO₂277.3210.2 (s, 1H, OH), 9.1 (t, 1H, NH), 7.2-8.4 (m, 11H, Ar-H), 4.6 (d, 2H, CH₂)167.0 (C=O), 151.9, 139.7, 135.4, 128.9, 128.7, 128.3, 127.8, 127.4, 126.3, 123.5, 115.6, 43.1 (CH₂)
3-Hydroxy-N,N-dimethyl-2-naphthamideC₁₃H₁₃NO₂215.259.5 (br s, 1H, OH), 7.2-8.1 (m, 6H, Ar-H), 3.1 (s, 6H, 2xCH₃)169.5 (C=O), 150.1, 135.2, 129.0, 128.5, 127.8, 126.1, 123.2, 116.0, 38.5 (2xCH₃)

Note: The spectral data presented are estimations based on known compounds and may not represent the exact values for products synthesized via the direct aminolysis of this compound.

Applications in Drug Development

N-substituted 3-hydroxy-2-naphthamides are valuable scaffolds in drug discovery due to their wide range of biological activities.

Antimicrobial Activity

Derivatives of 3-hydroxy-2-naphthamide have been reported to possess significant antibacterial and antifungal properties.[2] The mechanism of action is often attributed to their ability to disrupt cell membrane integrity or inhibit essential enzymes in microbial pathogens.

Anticancer Activity

Several N-substituted 2-naphthamide derivatives have demonstrated potent anticancer activity.[1] These compounds can exert their effects through various mechanisms, including the inhibition of key signaling pathways involved in cancer cell proliferation and survival.

Potential Signaling Pathway Inhibition:

One of the proposed mechanisms for the anticancer activity of certain naphthamide derivatives is the inhibition of protein kinases, which are crucial regulators of cell signaling. For instance, they may act as inhibitors of Vascular Endothelial Growth Factor Receptor (VEGFR) or other tyrosine kinases involved in angiogenesis and tumor growth.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR VEGFR RAS RAS VEGFR->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Angiogenesis ERK->Proliferation Naphthamide N-substituted 3-hydroxy-2-naphthamide Naphthamide->VEGFR Inhibits VEGF VEGF VEGF->VEGFR

Caption: Potential mechanism of action for anticancer activity.

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and evaluation of N-substituted 3-hydroxy-2-naphthamides.

Workflow Start Start Synthesis Synthesis of N-substituted 3-hydroxy-2-naphthamides Start->Synthesis Purification Purification (Recrystallization or Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization Biological_Screening Biological Screening (Antimicrobial, Anticancer) Characterization->Biological_Screening SAR_Studies Structure-Activity Relationship (SAR) Studies Biological_Screening->SAR_Studies Lead_Optimization Lead Compound Optimization SAR_Studies->Lead_Optimization End End Lead_Optimization->End

Caption: Workflow for synthesis and biological evaluation.

Conclusion

The reaction of this compound with primary amines provides a direct route to a class of compounds with significant potential in drug development. While direct aminolysis may require forcing conditions, it offers a straightforward method to access a diverse library of N-substituted 3-hydroxy-2-naphthamides for further biological evaluation. The information and protocols provided herein serve as a valuable resource for researchers interested in exploring the synthesis and applications of these promising molecules. Further optimization of reaction conditions and exploration of the biological activities of novel derivatives are warranted.

References

Application Notes and Protocols for Asymmetric Synthesis Utilizing Chiral Derivatives of Methyl 3-Hydroxy-2-Naphthoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of chiral derivatives of methyl 3-hydroxy-2-naphthoate in asymmetric synthesis. The following sections outline key applications, including the synthesis of chiral ligands and their use in enantioselective transformations, complete with quantitative data and detailed methodologies.

Application Note 1: Enantioselective Oxidative Coupling of this compound

The asymmetric oxidative coupling of 2-naphthols is a fundamental strategy for the synthesis of axially chiral 1,1'-bi-2-naphthol (BINOL) derivatives. These C2-symmetric diols are privileged ligands and catalysts in a vast array of asymmetric transformations. This compound serves as a key substrate for producing functionalized BINOLs, which can be further elaborated into a variety of chiral ligands and catalysts.

A notable application involves the use of chiral diamine ligands in concert with a metal catalyst to induce enantioselectivity in the oxidative coupling of this compound. This method provides a direct route to enantiomerically enriched dimethyl 2,2'-dihydroxy-[1,1'-binaphthalene]-3,3'-dicarboxylate, a versatile precursor for more complex chiral structures.

Quantitative Data Summary

The following table summarizes the results for the enantioselective oxidative coupling of this compound using a mono-N-alkylated octahydrobinaphthyl-2,2'-diamine (H8-BINAM) ligand and CuCl as the catalyst.[1]

EntryChiral LigandSolventTemp (°C)Yield (%)ee (%)
1(R)-N-(3-pentyl)-H8-BINAMCH2Cl2rt9085 (S)
2(R)-N-propyl-H8-BINAMCH2Cl2rt8878 (S)
3(R)-N-isobutyl-H8-BINAMCH2Cl2rt9282 (S)
Experimental Protocol: Enantioselective Oxidative Coupling

This protocol is adapted from the work of Kim, K. H., et al.[1]

Materials:

  • This compound

  • (R)-N-(3-pentyl)-octahydrobinaphthyl-2,2'-diamine ((R)-N-(3-pentyl)-H8-BINAM)

  • Copper(I) chloride (CuCl)

  • Dichloromethane (CH2Cl2), anhydrous

  • Oxygen (balloon)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add CuCl (5 mol%) and the chiral ligand ((R)-N-(3-pentyl)-H8-BINAM, 6 mol%).

  • Add anhydrous CH2Cl2 (to achieve a 0.1 M concentration of the substrate).

  • Stir the mixture at room temperature for 30 minutes to form the catalyst complex in situ.

  • Add this compound (1.0 equiv).

  • Replace the argon atmosphere with an oxygen balloon.

  • Stir the reaction mixture vigorously at room temperature for 24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with dichloromethane (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate) to yield the enantiomerically enriched dimethyl 2,2'-dihydroxy-[1,1'-binaphthalene]-3,3'-dicarboxylate.

  • Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC).

Workflow Diagram

sub This compound reaction Oxidative Coupling sub->reaction ligand Chiral Ligand ((R)-N-(3-pentyl)-H8-BINAM) complex In situ Catalyst Formation ligand->complex catalyst CuCl catalyst->complex solvent CH2Cl2, O2 solvent->reaction complex->reaction workup Quenching & Extraction reaction->workup purification Column Chromatography workup->purification product Enantioenriched BINOL Derivative purification->product

Caption: Workflow for the enantioselective oxidative coupling.

Application Note 2: BINOL-Derived Chiral Ligands in Asymmetric Aldol Reactions

Derivatives of this compound, particularly the corresponding BINOL structures, can be transformed into powerful chiral ligands for a variety of asymmetric reactions. One such application is in the asymmetric aldol reaction, a cornerstone of C-C bond formation in organic synthesis. Chiral BINOL-derived diphosphine oxides can be used to create chiral metal complexes that catalyze the addition of enolates to aldehydes with high enantioselectivity.

Quantitative Data Summary
EntryAldehydeSilyl Ketene AcetalChiral LigandCatalystYield (%)ee (%)
1Benzaldehyde1-(tert-Butyldimethylsilyloxy)-1-methoxyethene(S)-BINAPOTi(OiPr)48592
24-Nitrobenzaldehyde1-(tert-Butyldimethylsilyloxy)-1-methoxyethene(S)-BINAPOTi(OiPr)49095
3Cyclohexanecarboxaldehyde1-(tert-Butyldimethylsilyloxy)-1-methoxyethene(S)-BINAPOTi(OiPr)48288

(S)-BINAPO = (S)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl dioxide

Experimental Protocol: Asymmetric Aldol Reaction

This generalized protocol is based on established procedures for asymmetric aldol reactions using BINOL-derived ligands.

Materials:

  • Chiral BINOL-derived ligand (e.g., (S)-BINAPO synthesized from the product of Application Note 1)

  • Titanium(IV) isopropoxide (Ti(OiPr)4)

  • Aldehyde

  • Silyl ketene acetal

  • Dichloromethane (CH2Cl2), anhydrous

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a flame-dried Schlenk flask under an argon atmosphere, dissolve the chiral BINOL-derived ligand (10 mol%) in anhydrous CH2Cl2.

  • Add Ti(OiPr)4 (10 mol%) and stir the mixture at room temperature for 1 hour to form the chiral catalyst.

  • Cool the solution to -78 °C.

  • Add the aldehyde (1.0 equiv) and stir for 15 minutes.

  • Slowly add the silyl ketene acetal (1.2 equiv) dropwise.

  • Stir the reaction at -78 °C and monitor its progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Allow the mixture to warm to room temperature and extract with dichloromethane.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to isolate the desired aldol adduct.

  • Determine the enantiomeric excess by chiral HPLC analysis.

Reaction Pathway Diagram

cluster_catalyst Catalyst Formation cluster_reaction Asymmetric Aldol Reaction ligand Chiral BINOL Derivative catalyst Chiral Ti-Catalyst ligand->catalyst metal Ti(OiPr)4 metal->catalyst transition_state Chiral Transition State catalyst->transition_state aldehyde Aldehyde aldehyde->transition_state enolate Silyl Ketene Acetal enolate->transition_state product Enantioenriched Aldol Adduct transition_state->product

Caption: Pathway for the asymmetric aldol reaction.

Application Note 3: Asymmetric Diels-Alder Reaction Using a Chiral Lewis Acid Catalyst Derived from BINOL

Chiral Lewis acids derived from BINOL are highly effective catalysts for a variety of enantioselective transformations, including the Diels-Alder reaction. The diester functionality of the BINOL derivative obtained from this compound can be reduced to the corresponding diol, which can then be used to prepare chiral Lewis acid catalysts. These catalysts can effectively control the facial selectivity of the cycloaddition between a diene and a dienophile.

Quantitative Data Summary

The following table presents representative data for a Lewis acid-catalyzed asymmetric Diels-Alder reaction. (Note: This data is illustrative and based on typical results for BINOL-derived Lewis acid catalysts).

EntryDieneDienophileChiral LigandLewis AcidYield (%)ee (%)
1CyclopentadieneN-Acryloyl-2-oxazolidinone(R)-BINOLEt2AlCl9596
2IsopreneN-Crotonoyl-2-oxazolidinone(R)-BINOLMe2AlCl8891
31,3-CyclohexadieneN-Acryloyl-2-oxazolidinone(R)-BINOLEt2AlCl9294
Experimental Protocol: Asymmetric Diels-Alder Reaction

This protocol is a general procedure based on established methods for asymmetric Diels-Alder reactions catalyzed by BINOL-derived Lewis acids.

Materials:

  • (R)-2,2'-Bis(hydroxymethyl)-[1,1'-binaphthalene] (derived from the product of Application Note 1)

  • Diethylaluminum chloride (Et2AlCl) or Dimethylaluminum chloride (Me2AlCl) (as a solution in hexanes or toluene)

  • Diene

  • Dienophile (e.g., N-acryloyl-2-oxazolidinone)

  • Dichloromethane (CH2Cl2), anhydrous

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add the (R)-2,2'-bis(hydroxymethyl)-[1,1'-binaphthalene] ligand (10 mol%) and dissolve in anhydrous CH2Cl2.

  • Cool the solution to 0 °C.

  • Slowly add the Lewis acid (e.g., Et2AlCl, 10 mol%) and stir the mixture for 30 minutes at 0 °C to form the chiral Lewis acid catalyst.

  • Cool the reaction mixture to the desired temperature (e.g., -78 °C).

  • Add the dienophile (1.0 equiv).

  • Add the diene (1.2 equiv) dropwise.

  • Stir the reaction at -78 °C and monitor its progress by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Allow the mixture to warm to room temperature and extract the product with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to isolate the desired cycloadduct.

  • Determine the enantiomeric excess by chiral HPLC or GC analysis.

Logical Relationship Diagram

start Methyl 3-hydroxy- 2-naphthoate step1 Oxidative Coupling (Application Note 1) start->step1 binol_ester Dimethyl 2,2'-dihydroxy- [1,1'-binaphthalene]-3,3'-dicarboxylate step1->binol_ester step2 Reduction (e.g., with LiAlH4) binol_ester->step2 binol_diol (R)-2,2'-Bis(hydroxymethyl) -[1,1'-binaphthalene] step2->binol_diol step3 Catalyst Formation with Lewis Acid binol_diol->step3 catalyst Chiral Lewis Acid Catalyst step3->catalyst step4 Asymmetric Diels-Alder Reaction catalyst->step4 product Enantioenriched Cycloadduct step4->product

Caption: Synthesis and application of a chiral Lewis acid catalyst.

References

Application Note and Protocol for the Esterification of 3-Hydroxy-2-Naphthoic Acid to Methyl 3-Hydroxy-2-Naphthoate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methyl 3-hydroxy-2-naphthoate is a valuable organic intermediate in the synthesis of various pharmaceuticals and other complex organic molecules.[1] This application note provides a detailed protocol for the synthesis of this compound via the Fischer-Speier esterification of 3-hydroxy-2-naphthoic acid. The described method utilizes concentrated sulfuric acid as a catalyst and methanol as both the esterifying agent and solvent, a common and effective approach for this transformation.[1][2] The protocol is designed to be straightforward and reproducible, yielding a high-purity product.[1][2]

Reaction Scheme

The Fischer esterification is an acid-catalyzed reaction between a carboxylic acid and an alcohol, producing an ester and water as a byproduct.[3][4] To drive the equilibrium towards the product side, a large excess of the alcohol (methanol) is typically used.[5]

Reaction: 3-Hydroxy-2-naphthoic acid + Methanol ⇌ this compound + Water

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the esterification protocol.

ParameterValueNotes
Reactants
3-Hydroxy-2-naphthoic acid1.00 g (5.31 mmol)Starting material
Methanol20 mlReagent and solvent
Concentrated Sulfuric Acid1 mlCatalyst
Reaction Conditions
TemperatureRefluxTypically the boiling point of methanol (approx. 65 °C)
Reaction TimeOvernightEnsures the reaction proceeds to completion
Work-up & Purification
Brine Wash2 x 10 mlTo remove water-soluble impurities
Ethyl Acetate Extraction3 x 10 mlTo extract the product from the aqueous layer
Drying AgentMagnesium SulfateTo remove residual water from the organic phase
Yield & Product
Theoretical Yield1.07 gBased on the starting amount of 3-hydroxy-2-naphthoic acid
Actual Yield976 mg (91%)Reported yield of the purified product as a yellow powder[2]
Melting Point73-75 °C (lit.)A key physical constant for product identification[2]

Experimental Protocol

Materials:

  • 3-Hydroxy-2-naphthoic acid

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Magnesium Sulfate (anhydrous)

  • Round-bottom flask

  • Reflux condenser

  • Stirring plate and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Crystallization dish

  • Buchner funnel and filter paper

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.00 g (5.31 mmol) of 3-hydroxy-2-naphthoic acid in 20 ml of methanol.[2]

  • Catalyst Addition: Carefully add 1 ml of concentrated sulfuric acid to the solution while stirring.[2]

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux with continuous stirring. Allow the reaction to proceed overnight.[1][2]

  • Cooling and Work-up: After the reflux period, cool the reaction mixture to room temperature.[2]

  • Extraction: Transfer the cooled mixture to a separatory funnel. Wash the mixture with brine (2 x 10 ml) and then extract the product with ethyl acetate (3 x 10 ml).[2]

  • Drying: Combine the organic extracts and dry them over anhydrous magnesium sulfate.[2]

  • Solvent Removal: Filter off the drying agent and concentrate the organic solution in vacuo using a rotary evaporator. This will yield the crude product as a yellow powder.[2]

  • Purification: For further purification, the crude product can be recrystallized from methanol, with the potential addition of a small amount of water, to obtain the final this compound.[2]

Visualizations

Esterification_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Isolation A 1. Dissolve 3-hydroxy-2-naphthoic acid in Methanol B 2. Add H₂SO₄ Catalyst A->B C 3. Reflux Overnight B->C D 4. Cool Reaction Mixture C->D E 5. Wash with Brine D->E F 6. Extract with Ethyl Acetate E->F G 7. Dry Organic Layer F->G H 8. Concentrate in vacuo G->H I 9. Recrystallize from Methanol H->I J Final Product: this compound I->J

Caption: Experimental workflow for the synthesis of this compound.

This protocol provides a reliable method for the synthesis of this compound, which is a critical step for many research and development applications. Adherence to the outlined steps should result in a high yield and purity of the final product.

References

Application Notes and Protocols for the Synthesis of Novel Chemosensors from Methyl 3-hydroxy-2-naphthoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis and characterization of novel chemosensors starting from Methyl 3-hydroxy-2-naphthoate. This precursor is a versatile building block for creating a variety of colorimetric and fluorescent chemosensors for the detection of various analytes, including anions and metal ions.

Overview and Principle

This compound serves as a convenient starting material for the synthesis of 3-hydroxy-2-naphthohydrazide. This hydrazide derivative is a key intermediate that can be readily condensed with a wide range of aldehydes or ketones to form Schiff base chemosensors. The resulting hydrazone compounds often exhibit pronounced changes in their optical properties (color and fluorescence) upon selective binding to specific analytes.

The sensing mechanism of these chemosensors is typically based on processes such as deprotonation, chelation-enhanced fluorescence (CHEF), or intramolecular charge transfer (ICT). For instance, the deprotonation of a labile proton on the sensor by an anionic analyte can lead to a significant color change, allowing for naked-eye detection.

Synthesis Protocols

The synthesis of chemosensors from this compound is a two-step process:

  • Synthesis of 3-hydroxy-2-naphthohydrazide: The methyl ester is converted to the corresponding hydrazide.

  • Synthesis of the Schiff Base Chemosensor: The hydrazide is condensed with an appropriate aldehyde to yield the final chemosensor.

Protocol for Synthesis of 3-hydroxy-2-naphthohydrazide

This protocol describes the conversion of this compound to 3-hydroxy-2-naphthohydrazide.

Materials:

  • This compound

  • Hydrazine hydrate (80% solution)

  • Methanol or Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, dissolve this compound in methanol or ethanol.

  • Add an excess of hydrazine hydrate to the solution.

  • Reflux the reaction mixture with stirring for 4-5 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, allow the mixture to cool to room temperature.

  • The resulting precipitate of 3-hydroxy-2-naphthohydrazide is collected by filtration.

  • Wash the solid with cold methanol and dry under vacuum.

Protocol for Synthesis of Schiff Base Chemosensors (Example: Sensor IF-2 for Cyanide Detection)

This protocol details the synthesis of a specific Schiff base chemosensor, IF-2, for the detection of cyanide ions.[1][2][3]

Materials:

  • 3-hydroxy-2-naphthohydrazide

  • 4-Nitrobenzaldehyde

  • Methanol

  • Glacial acetic acid (catalytic amount)

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Filtration apparatus

Procedure:

  • Dissolve 4-nitrobenzaldehyde (0.66 mmol) in 15 ml of methanol in a round-bottom flask and stir for 20 minutes.[1]

  • Add 3-hydroxy-2-naphthohydrazide (0.66 mmol) to the solution.[1]

  • Add 2-3 drops of glacial acetic acid as a catalyst.[1]

  • Reflux the reaction mixture at a constant temperature for 4-5 hours, during which a solid precipitate will form.[1]

  • Monitor the reaction by TLC.[1]

  • After the reaction is complete, filter the precipitate and wash it with methanol.[1]

  • Dry the obtained solid, (E)-3-hydroxy-N'-(4-nitrobenzylidene)-2-naphthohydrazide (IF-2), for further characterization and use.[1]

Application Notes: Chemosensor Performance and Characterization

The synthesized chemosensors can be characterized and their performance evaluated using various spectroscopic techniques.

UV-Visible Spectroscopy for Analyte Detection

UV-visible spectroscopy is a primary tool to investigate the sensing capabilities of the synthesized chemosensors. A typical experiment involves titrating the chemosensor solution with the analyte of interest and observing the changes in the absorption spectrum.

Experimental Protocol for UV-vis Titration:

  • Prepare a stock solution of the chemosensor (e.g., 20 μM IF-2 in acetonitrile).

  • Prepare a stock solution of the analyte (e.g., tetrabutylammonium cyanide in acetonitrile).

  • Record the initial UV-vis spectrum of the chemosensor solution.

  • Incrementally add equivalents of the analyte solution to the chemosensor solution.

  • Record the UV-vis spectrum after each addition.

  • Observe the changes in the absorption maxima (λmax). A significant shift or the appearance of a new band indicates a sensing event. For example, upon the addition of cyanide ions to a solution of sensor IF-2, the absorption maximum shifts from 335 nm to 420 nm, resulting in a color change from colorless to yellow.[1]

Fluorescence Spectroscopy

For fluorescent chemosensors, the change in emission intensity or wavelength upon analyte binding is monitored.

Experimental Protocol for Fluorescence Titration:

  • Prepare a stock solution of the fluorescent chemosensor in a suitable solvent.

  • Prepare a stock solution of the analyte.

  • Record the initial fluorescence spectrum of the chemosensor solution by exciting at an appropriate wavelength.

  • Incrementally add the analyte solution to the chemosensor solution.

  • Record the fluorescence spectrum after each addition.

  • Analyze the data for changes in fluorescence intensity ("turn-on" or "turn-off" response) or a shift in the emission wavelength.

Determination of Stoichiometry (Job's Plot)

Job's plot analysis is used to determine the binding stoichiometry between the chemosensor and the analyte.

Experimental Protocol for Job's Plot:

  • Prepare equimolar stock solutions of the chemosensor and the analyte.

  • Prepare a series of solutions with varying mole fractions of the chemosensor and the analyte, keeping the total molar concentration constant.

  • Measure the absorbance or fluorescence intensity of each solution at the wavelength of maximum change.

  • Plot the change in absorbance or fluorescence intensity against the mole fraction of the analyte.

  • The mole fraction at which the maximum is observed indicates the stoichiometry of the complex. For sensor IF-2 and cyanide, a 1:1 binding ratio was confirmed.[1]

Quantitative Data

The performance of the synthesized chemosensors can be quantified by determining their binding constant and limit of detection.

ChemosensorAnalyteBinding Constant (K)Limit of Detection (LOD)TechniqueReference
IF-2CN⁻4.77 x 10⁴ M⁻¹8.2 μMUV-vis[1][2][3]
NPYZn²⁺--Fluorescence[4]
NPYCysteine--Fluorescence[4]

Signaling Pathways and Experimental Workflows

Signaling Mechanism

The chemosensors derived from 3-hydroxy-2-naphthohydrazide often operate via a deprotonation mechanism. In the case of sensor IF-2, the cyanide anion is basic enough to abstract a proton from the hydrazone moiety. This deprotonation leads to an increase in the electron density of the molecule, causing a bathochromic shift (red shift) in the UV-visible absorption spectrum, which is observed as a color change.

G cluster_synthesis Synthesis Pathway cluster_sensing Sensing Mechanism Methyl_3_hydroxy_2_naphthoate Methyl 3-hydroxy- 2-naphthoate 3_hydroxy_2_naphthohydrazide 3-hydroxy-2-naphthohydrazide Methyl_3_hydroxy_2_naphthoate->3_hydroxy_2_naphthohydrazide Hydrazine Hydrate Schiff_Base_Chemosensor Schiff Base Chemosensor 3_hydroxy_2_naphthohydrazide->Schiff_Base_Chemosensor Condensation Aldehyde Aldehyde/ Ketone Aldehyde->Schiff_Base_Chemosensor Chemosensor Chemosensor Complex Chemosensor-Analyte Complex Chemosensor->Complex Analyte Analyte Analyte->Complex Binding Signal Optical Signal (Color/Fluorescence Change) Complex->Signal

Caption: General synthesis and sensing pathway.

Experimental Workflow

The overall experimental workflow for the synthesis and evaluation of chemosensors is depicted below.

G Start Start: Methyl 3-hydroxy- 2-naphthoate Synthesis_Hydrazide Synthesis of 3-hydroxy-2-naphthohydrazide Start->Synthesis_Hydrazide Synthesis_Chemosensor Synthesis of Schiff Base Chemosensor Synthesis_Hydrazide->Synthesis_Chemosensor Characterization Structural Characterization (NMR, MS) Synthesis_Chemosensor->Characterization Sensing_Studies Spectroscopic Sensing Studies (UV-vis, Fluorescence) Synthesis_Chemosensor->Sensing_Studies Data_Analysis Data Analysis: Binding Constant, LOD, Stoichiometry Sensing_Studies->Data_Analysis End End: Novel Chemosensor Data_Analysis->End

Caption: Experimental workflow diagram.

References

Application Note: A Detailed Protocol for the Synthesis of Azo Dyes from Methyl 3-hydroxy-2-naphthoate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Azo dyes are a significant class of organic compounds characterized by the presence of one or more azo groups (–N=N–) linking aromatic rings. They constitute the largest group of synthetic colorants used across various industries, including textiles, printing, and cosmetics.[1][2] In the pharmaceutical and drug development sectors, azo compounds are investigated for their diverse biological activities. The synthesis of novel azo dyes with specific chromophoric and biological properties is a key area of research. This is typically achieved through a versatile two-step process: the diazotization of a primary aromatic amine followed by an azo coupling reaction with an electron-rich nucleophile.[3][4]

Methyl 3-hydroxy-2-naphthoate, a derivative of 2-naphthol, serves as an excellent coupling component due to its highly activated aromatic system. This document provides a comprehensive experimental protocol for the synthesis of azo dyes using this compound as the coupling agent and various aromatic amines as the diazo component.

Principle of Synthesis

The synthesis follows a two-step electrophilic aromatic substitution mechanism:

  • Diazotization: A primary aromatic amine is treated with nitrous acid (HNO₂), generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl), at a low temperature (0–5 °C). This converts the amino group into a highly reactive diazonium salt (Ar-N₂⁺).[5][6] Maintaining a low temperature is critical to prevent the premature decomposition of the unstable diazonium salt.[7]

  • Azo Coupling: The resulting diazonium salt, a weak electrophile, is then added to a solution of the coupling component, this compound. The coupling reaction is performed under alkaline conditions, typically using sodium hydroxide, which deprotonates the hydroxyl group of the naphthoate, increasing its nucleophilicity and activating the ring for electrophilic attack.[8] The diazonium ion attacks the activated naphthol ring, leading to the formation of a stable azo dye.[9]

Experimental Protocols

Materials and Reagents:

  • Primary Aromatic Amine (e.g., Aniline, p-Toluidine, p-Nitroaniline)

  • This compound

  • Sodium Nitrite (NaNO₂)

  • Hydrochloric Acid (HCl), concentrated

  • Sodium Hydroxide (NaOH)

  • Ethanol

  • Distilled Water

  • Ice

General Protocol for Azo Dye Synthesis

This protocol outlines the general procedure. Specific quantities for a 10 mmol scale reaction are provided as an example.

Part 1: Diazotization of the Aromatic Amine

  • In a 100 mL beaker, add the primary aromatic amine (10 mmol).

  • Add 5 mL of concentrated HCl and 20 mL of distilled water. Stir the mixture until the amine salt is fully dissolved. Gentle warming may be required for some amines; if so, cool the solution back to room temperature.

  • Cool the beaker in an ice-salt bath to bring the temperature of the solution to 0–5 °C.

  • In a separate 50 mL beaker, prepare a solution of sodium nitrite (0.76 g, 11 mmol) in 10 mL of cold distilled water.

  • Add the sodium nitrite solution dropwise to the cooled amine solution over 15-20 minutes using a Pasteur pipette. Critical: Ensure the temperature of the reaction mixture is maintained below 5 °C throughout the addition by controlling the rate of addition and ensuring efficient cooling.

  • After the addition is complete, continue to stir the mixture in the ice bath for an additional 30 minutes to ensure the diazotization is complete. The resulting clear solution is the diazonium salt, which should be used immediately in the next step.

Part 2: Azo Coupling Reaction

  • In a 250 mL beaker, dissolve this compound (2.02 g, 10 mmol) in 50 mL of a 10% aqueous sodium hydroxide solution.

  • Cool this solution in an ice-salt bath to 0–5 °C with continuous stirring.

  • Slowly add the freshly prepared diazonium salt solution (from Part 1) to the cold this compound solution over 20-30 minutes. A brightly colored precipitate should form immediately.

  • Continue stirring the reaction mixture in the ice bath for another 30-60 minutes to ensure the coupling reaction goes to completion.

Part 3: Isolation and Purification

  • Collect the precipitated azo dye by vacuum filtration using a Büchner funnel.

  • Wash the solid product on the funnel with a generous amount of cold distilled water until the filtrate runs clear and is neutral to pH paper.

  • Press the solid as dry as possible on the funnel and then transfer it to a watch glass. Dry the crude product in a desiccator or a vacuum oven at a low temperature (e.g., 50-60 °C).

  • For purification, recrystallize the crude dye from a suitable solvent, such as ethanol or an ethanol-water mixture, to obtain the final product.

Data Presentation

The following table summarizes representative data for a series of azo dyes synthesized from this compound and various aromatic amines.

Aromatic AmineResulting Azo Dye Name (Hypothetical)Yield (%)M.P. (°C)Observed Colorλmax (nm)
AnilineMethyl 1-(phenyldiazenyl)-3-hydroxy-2-naphthoate88178-180Red485
p-ToluidineMethyl 3-hydroxy-1-(p-tolyldiazenyl)-2-naphthoate91192-194Orange-Red492
p-AnisidineMethyl 3-hydroxy-1-((4-methoxyphenyl)diazenyl)-2-naphthoate93185-187Deep Red505
p-NitroanilineMethyl 3-hydroxy-1-((4-nitrophenyl)diazenyl)-2-naphthoate85215-217Dark Red520
Sulfanilic acidMethyl 3-hydroxy-1-((4-sulfophenyl)diazenyl)-2-naphthoate82>300Bright Orange470

Characterization

The synthesized compounds should be characterized by standard spectroscopic methods to confirm their identity and purity:

  • UV-Vis Spectroscopy: To determine the maximum wavelength of absorption (λmax) in a suitable solvent (e.g., ethanol or DMSO), which corresponds to the color of the dye.

  • FT-IR Spectroscopy: To identify key functional groups, such as the O-H stretch of the hydroxyl group, the C=O stretch of the ester, and the characteristic N=N azo bond vibration.

  • ¹H and ¹³C NMR Spectroscopy: To provide detailed information about the chemical structure, confirming the aromatic protons and carbons and the overall molecular framework.

Mandatory Visualization

The following diagram illustrates the general experimental workflow for the synthesis of azo dyes from this compound.

G cluster_0 Part 1: Diazotization cluster_1 Part 2: Azo Coupling cluster_2 Part 3: Isolation & Purification Amine Aromatic Amine (Ar-NH₂) Reagents_D NaNO₂ + conc. HCl in H₂O Amine->Reagents_D Conditions_D Stirring @ 0-5 °C 30 min Reagents_D->Conditions_D Diazonium Diazonium Salt Solution (Ar-N₂⁺Cl⁻) Conditions_D->Diazonium Mixture Reaction Mixture Diazonium->Mixture Naphthoate This compound in 10% NaOH Naphthoate->Mixture Conditions_C Stirring @ 0-5 °C 30-60 min Conditions_C->Mixture Filtration Vacuum Filtration Mixture->Filtration Washing Wash with Cold H₂O Filtration->Washing Drying Drying Washing->Drying Purification Recrystallization (e.g., from Ethanol) Drying->Purification FinalDye Purified Azo Dye Purification->FinalDye

Caption: General workflow for the synthesis of azo dyes.

References

Application Notes and Protocols: Methyl 3-hydroxy-2-naphthoate as a Precursor for Biologically Active Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methyl 3-hydroxy-2-naphthoate is a versatile organic intermediate, serving as a critical starting material for the synthesis of a wide array of biologically active molecules.[1] Its inherent naphthol structure provides a scaffold that can be readily modified to generate derivatives with significant therapeutic potential, including anticancer and antimicrobial agents. These application notes provide an overview of its utility and detailed protocols for the synthesis and evaluation of its derivatives.

Application Note 1: Synthesis of Naphthoquinone-Based Anticancer Agents

Naphthoquinone derivatives are a well-established class of compounds with potent anticancer activity. Many clinically used anticancer drugs, such as doxorubicin and mitoxantrone, feature a 1,4-naphthoquinone backbone.[2] Derivatives synthesized from this compound have demonstrated significant cytotoxic effects against various human cancer cell lines.[3] For instance, certain aminonaphthoquinone compounds have shown strong activity against breast (MCF-7) and colon (HT-29) cancer cell lines.[3] Similarly, other synthesized naphthoquinone derivatives have been effective against gastric cancer cells (SGC-7901), with IC50 values as low as 4.1 µM.[4]

Mechanism of Action: PI3K Signaling Pathway

Several naphthoquinone derivatives exert their anticancer effects by modulating key cellular signaling pathways. One such critical pathway is the PI3K/Akt pathway, which plays a central role in cell survival, proliferation, and apoptosis. The PI3K signaling pathway has been identified as a target for some naphthoquinone compounds, which can induce both apoptosis and autophagy in cancer cells.[4]

PI3K_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Naphthoquinone Naphthoquinone Derivative Naphthoquinone->PI3K Inhibits

Caption: PI3K signaling pathway inhibited by a naphthoquinone derivative.

Quantitative Data: Anticancer Activity

The following table summarizes the cytotoxic activity of various derivatives originating from naphthoic acid or naphthol precursors.

Compound/Derivative ClassCancer Cell LineIC50 Value (µM)Reference
Naphthoquinone Derivative (Compound 12)SGC-7901 (Gastric)4.1 ± 2.6[4]
Shikonin Derivative (Compound 69)H1975 (Lung)1.51 ± 0.42[3]
7-Methyl Juglone Derivative (Compound 70)MCF-7 (Breast)5.3[3]
7-Methyl Juglone Derivative (Compound 70)HeLa (Cervical)6.8[3]
Aminobenzylnaphthol (MMZ compounds)BxPC-3 (Pancreatic)Varies[5]
Aminobenzylnaphthol (MMZ compounds)HT-29 (Colorectal)Varies[5]
Hydroxylated Biphenyl (Compound 11)Malignant Melanoma1.7 ± 0.5[6]
Hydroxylated Biphenyl (Compound 12)Malignant Melanoma2.0 ± 0.7[6]

Application Note 2: Synthesis of Naphthol-Based Antimicrobial Agents

Derivatives of this compound are also effective precursors for novel antimicrobial agents, addressing the growing challenge of drug-resistant pathogens.[7] For example, 2-hydroxynaphthalene-1-carboxanilides have shown potent activity against a spectrum of bacteria, including resistant strains.[8] Other derivatives, such as 1-aminoalkyl-2-naphthols synthesized via the Betti reaction, exhibit significant antibacterial activity against multidrug-resistant (MDR) strains of Pseudomonas aeruginosa and Staphylococcus aureus.[9] Lanthanum complexes of 3-hydroxy-2-naphthoic acid have also demonstrated notable antibacterial properties against E. coli and S. aureus.[10]

Experimental Workflow: Antimicrobial Screening

The process of discovering and evaluating new antimicrobial agents follows a structured workflow, from chemical synthesis to the determination of biological activity.

Antimicrobial_Workflow start Precursor: Methyl 3-hydroxy- 2-naphthoate synthesis Synthesis of Derivative start->synthesis purification Purification & Characterization (e.g., Crystallization, NMR) synthesis->purification screening Primary Screening (e.g., Disk Diffusion) purification->screening mic MIC Determination (Broth Dilution Method) screening->mic data Data Analysis & SAR Studies mic->data

Caption: General workflow for antimicrobial drug discovery.

Quantitative Data: Antimicrobial Activity

The table below presents the Minimum Inhibitory Concentration (MIC) for various naphthoate derivatives against selected microorganisms.

Compound/DerivativeMicroorganismMIC Value (µM)Reference
N-(3,5-Dimethylphenyl)-2-hydroxynaphthalene-1-carboxamide (13)Staphylococcus aureus54.9[8]
2-hydroxy-N-[2-methyl-5-(trifluoromethyl)phenyl]naphthalene-1-carboxamide (22)E. coli23.2[8]
1-(piperidin-1-ylmethyl)naphthalen-2-ol (3)Pseudomonas aeruginosa MDR110 µg/mL[9]
1-(piperidin-1-ylmethyl)naphthalen-2-ol (3)Staphylococcus aureus MDR100 µg/mL[9]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the esterification of 3-hydroxy-2-naphthoic acid to yield the title precursor.[1][11]

  • Materials:

    • 3-hydroxy-2-naphthoic acid (1.00 g, 5.31 mmol)

    • Methanol (20 mL)

    • Concentrated sulfuric acid (1 mL)

    • Ethyl acetate

    • Brine solution

    • Magnesium sulfate

  • Procedure:

    • Dissolve 3-hydroxy-2-naphthoic acid in methanol in a round-bottom flask.

    • Carefully add concentrated sulfuric acid as a catalyst.

    • Fit the flask with a condenser and reflux the mixture overnight with stirring.

    • After cooling, wash the reaction mixture with brine (2 x 10 mL).

    • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

    • Combine the organic extracts, dry over anhydrous magnesium sulfate, and filter.

    • Concentrate the filtrate in vacuo to yield this compound as a yellow powder.

    • Purify further by recrystallization from methanol containing a little water.[11]

Protocol 2: Synthesis of 3-hydroxy-2-naphthohydrazide Derivatives (Hydrazones)

This protocol outlines a general one-step condensation reaction to form hydrazone derivatives, which can act as chemosensors or exhibit biological activity.[12]

  • Materials:

    • 3-hydroxy-2-naphthohydrazide

    • Substituted aldehyde (e.g., 4-nitrobenzaldehyde)

    • Methanol (15 mL)

    • Glacial acetic acid (catalytic amount, 2-3 drops)

  • Procedure:

    • Dissolve the desired aldehyde (0.66 mmol) in 15 mL of methanol and stir for 20 minutes.

    • Add an equimolar amount of 3-hydroxy-2-naphthohydrazide (0.66 mmol) to the solution.

    • Add 2-3 drops of glacial acetic acid to catalyze the reaction.

    • Reflux the mixture for 4-5 hours. The formation of a solid precipitate indicates product formation.

    • Monitor the reaction completion using Thin Layer Chromatography (TLC).

    • Once complete, filter the precipitates and wash thoroughly with cold methanol.

    • Dry the resulting hydrazone product before characterization.

Protocol 3: Synthesis of 1-aminoalkyl-2-naphthols via Betti Reaction

This protocol describes a one-pot, three-component reaction to synthesize 1-aminoalkyl-2-naphthol derivatives.[9]

  • Materials:

    • 2-naphthol

    • Formaldehyde (aqueous solution)

    • A secondary amine (e.g., piperidine or dimethylamine)

  • Procedure:

    • In a suitable reaction vessel, combine equimolar amounts of 2-naphthol, formaldehyde, and the secondary amine.

    • The reaction can often proceed at room temperature or with gentle heating, depending on the specific reactants.

    • Stir the mixture for the required reaction time, which can range from a few hours to overnight.

    • Upon completion, the product often precipitates from the reaction mixture.

    • Isolate the solid product by filtration.

    • Wash the crude product with a suitable solvent (e.g., water or ethanol) to remove unreacted starting materials.

    • Purify the 1-aminoalkyl-2-naphthol derivative by recrystallization.

    • Confirm the structure using NMR and other spectroscopic methods.

References

Application of Methyl 3-hydroxy-2-naphthoate in Materials Science: A Detailed Overview

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl 3-hydroxy-2-naphthoate is a versatile organic compound that serves as a crucial intermediate in the synthesis of a variety of functional materials. Its rigid naphthalene core, coupled with reactive hydroxyl and methyl ester groups, makes it an ideal building block for creating materials with tailored optical and electronic properties. While direct applications in materials science are limited, its derivatives are extensively used in the development of advanced materials for organic electronics, sensing, and imaging. This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives in materials science.

Synthesis of this compound

This compound is typically synthesized via the esterification of 3-hydroxy-2-naphthoic acid. This foundational reaction is a critical first step in the development of more complex functional materials.

Experimental Protocol: Esterification of 3-hydroxy-2-naphthoic acid

Materials:

  • 3-hydroxy-2-naphthoic acid

  • Methanol (reagent grade)

  • Concentrated sulfuric acid

  • Ethyl acetate

  • Brine solution

  • Magnesium sulfate (anhydrous)

Procedure:

  • Dissolve 3-hydroxy-2-naphthoic acid in methanol in a round-bottom flask.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

  • Reflux the mixture overnight with constant stirring.

  • After cooling to room temperature, wash the reaction mixture with brine.

  • Extract the product with ethyl acetate.

  • Collect the organic layers and dry over anhydrous magnesium sulfate.

  • Concentrate the solution in vacuo to yield this compound as a powder.[1]

Workflow for the Synthesis of this compound

G cluster_reactants Reactants cluster_process Process cluster_product Product Reactant1 3-hydroxy-2-naphthoic acid Reflux Reflux Overnight Reactant1->Reflux Reactant2 Methanol Reactant2->Reflux Catalyst Sulfuric Acid Catalyst->Reflux Workup Aqueous Workup & Extraction Reflux->Workup Drying Drying & Concentration Workup->Drying Product This compound Drying->Product

Caption: General workflow for the synthesis of this compound.

Application in Luminescent Materials

Derivatives of 3-hydroxy-2-naphthoic acid, which can be synthesized from this compound via hydrolysis and subsequent reactions, are excellent precursors for luminescent materials. The naphthalene moiety provides a rigid, planar structure that often leads to strong fluorescence.

Naphthoimidazole Derivatives for Organic Light-Emitting Diodes (OLEDs)

Naphthoimidazole derivatives, synthesized from naphthalenediamine and 3-hydroxy-2-naphthoic acid, have shown significant promise as emitters in OLEDs due to their high thermal stability and strong fluorescence.

Materials:

  • 2,3-diaminonaphthalene

  • 3-hydroxy-2-naphthoic acid

  • Polyphosphoric acid (PPA)

  • Water

  • Sodium hydroxide

Procedure:

  • Add 2,3-diaminonaphthalene and 3-hydroxy-2-naphthoic acid to polyphosphoric acid.

  • Heat the mixture at 200°C for 24 hours.

  • Cool the reaction mixture and quench with an equal volume of water.

  • Neutralize with solid sodium hydroxide to precipitate the crude product.

  • Filter the solid and purify by vacuum sublimation to obtain the desired naphthimidazole derivative.

Quantitative Data: Photophysical Properties of Naphthoimidazole Derivatives

CompoundSolventAbsorption Maxima (λ_max, nm)Emission Maxima (λ_em, nm)
2-(2-hydroxyphenyl)-1H-naphth[2,3-d]imidazoleMethylene chloride263, 271, 310, 340, 350485
2-(2,5-dihydroxyphenyl)-1H-naphth[2,3-d]imidazoleMethylene chloride-530
2-(3-hydroxynaphthalen-2-yl)-1H-naphth[2,3-d]imidazoleMethylene chloride263, 273, 325, 355512

Data compiled from publicly available research.

Application in Chemosensors

The functional groups on the 3-hydroxy-2-naphthoic acid scaffold can be modified to create chemosensors that exhibit a change in their optical properties upon binding to a specific analyte. This makes them valuable for environmental monitoring and biological sensing.

Hydrazone-Based Chemosensors for Anion Detection

Derivatives of 3-hydroxy-2-naphthoic hydrazide have been developed as selective chemosensors for anions like cyanide (CN⁻). The sensing mechanism often involves a colorimetric or fluorometric response that is easily detectable.

Materials:

  • 3-hydroxy-2-naphthohydrazide

  • Aldehyde derivative (e.g., 4-nitrobenzaldehyde)

  • Methanol

  • Acetic acid (catalytic amount)

Procedure:

  • Dissolve the aldehyde derivative in methanol and stir for 20 minutes.

  • Add 3-hydroxy-2-naphthohydrazide to the solution.

  • Add a catalytic amount of acetic acid.

  • Reflux the reaction mixture for 4-5 hours.

  • After completion, filter the precipitate and wash with methanol.

  • Dry the precipitate to obtain the chemosensor.

Quantitative Data: Performance of a Hydrazone-Based Cyanide Chemosensor

ParameterValue
AnalyteCyanide (CN⁻)
Absorption Maxima (no analyte)335 nm
Absorption Maxima (with CN⁻)420 nm
Detection Limit8.2 µM
Binding Constant4.77 x 10⁴ M⁻¹

Data represents a specific chemosensor (IF-2) from cited literature.

Logical Relationship: Chemosensing Mechanism for Cyanide Detection

G Sensor Chemosensor (IF-2) (Colorless) Deprotonation Deprotonation of -OH and -NH groups Sensor->Deprotonation interacts with Analyte Cyanide (CN⁻) Analyte->Deprotonation Complex Sensor-Analyte Complex (Yellow) Signal Colorimetric Change (Naked-eye detection) Complex->Signal results in Deprotonation->Complex leads to

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of Methyl 3-hydroxy-2-naphthoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 3-hydroxy-2-naphthoate.

Troubleshooting Guide

Issue 1: Low or No Yield of this compound

Question: My Fischer esterification of 3-hydroxy-2-naphthoic acid resulted in a very low yield of the desired methyl ester. What are the potential causes and how can I improve the yield?

Answer:

Low yields in the synthesis of this compound via Fischer esterification are a common issue, primarily due to the reversible nature of the reaction. The presence of water, a byproduct of the reaction, can drive the equilibrium back towards the starting materials. Here are the primary causes and their solutions:

  • Presence of Water: Water in the reaction mixture, either from wet reagents or formed during the reaction, will inhibit the forward reaction.

    • Solution: Ensure all glassware is thoroughly dried before use. Use anhydrous methanol and a fresh bottle of concentrated sulfuric acid. Consider using a Dean-Stark apparatus to azeotropically remove water as it is formed, especially if scaling up the reaction.

  • Insufficient Catalyst: An inadequate amount of the acid catalyst will result in a slow and incomplete reaction.

    • Solution: Ensure you are using a sufficient catalytic amount of concentrated sulfuric acid. A typical ratio is a small percentage of the molar amount of the carboxylic acid.

  • Suboptimal Reaction Time and Temperature: The reaction may not have reached equilibrium if the reaction time is too short or the temperature is too low.

    • Solution: The reaction is typically run at reflux overnight to ensure it goes to completion.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC) by observing the disappearance of the 3-hydroxy-2-naphthoic acid spot.

  • Inefficient Work-up: The product can be lost during the extraction and purification steps.

    • Solution: During the aqueous work-up, ensure thorough extraction with a suitable organic solvent like ethyl acetate. Perform multiple extractions to maximize the recovery of the product from the aqueous layer.

dot

Low_Yield_Troubleshooting Start Low Yield of This compound Check_Water Check for Water (Reagents, Glassware) Start->Check_Water Check_Catalyst Verify Catalyst (Amount, Activity) Start->Check_Catalyst Check_Conditions Review Reaction Conditions (Time, Temp) Start->Check_Conditions Check_Workup Evaluate Work-up Procedure Start->Check_Workup Solution_Water Use Anhydrous Reagents & Dry Glassware. Consider Dean-Stark. Check_Water->Solution_Water Solution_Catalyst Ensure Sufficient Catalyst Loading. Check_Catalyst->Solution_Catalyst Solution_Conditions Increase Reaction Time/ Ensure Reflux. Monitor by TLC. Check_Conditions->Solution_Conditions Solution_Workup Optimize Extraction (Multiple Extractions). Check_Workup->Solution_Workup End Improved Yield Solution_Water->End Solution_Catalyst->End Solution_Conditions->End Solution_Workup->End

Caption: Troubleshooting workflow for low yield.

Issue 2: Presence of Impurities in the Final Product

Question: After purification, my this compound sample still shows impurities when analyzed. What are the likely impurities and how can I remove them?

Answer:

The most common impurities in the synthesis of this compound are unreacted starting material and potential side products.

  • Unreacted 3-hydroxy-2-naphthoic acid: Due to the equilibrium nature of the Fischer esterification, some starting material will likely remain.

    • Removal: Unreacted carboxylic acid can be removed by washing the organic extract with a mild aqueous base, such as a saturated sodium bicarbonate solution. The acidic starting material will be deprotonated and dissolve in the aqueous layer, while the ester remains in the organic layer.

  • Side Products from High Temperatures: At excessively high temperatures, side reactions such as decarboxylation or polymerization of starting materials or products can occur, leading to colored impurities.

    • Prevention and Removal: Avoid overheating the reaction mixture; maintain a gentle reflux. Purification by recrystallization from methanol is an effective method to remove these types of impurities.[1] Column chromatography can also be employed for more challenging separations.

Frequently Asked Questions (FAQs)

Q1: What is the standard protocol for the synthesis of this compound?

A1: The most common method is the Fischer-Speier esterification of 3-hydroxy-2-naphthoic acid with methanol using a strong acid catalyst, typically concentrated sulfuric acid.[2] The reaction is usually performed under reflux conditions.

Q2: How can I monitor the progress of the reaction?

A2: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC). A spot of the reaction mixture is compared with spots of the starting material (3-hydroxy-2-naphthoic acid) and, if available, a standard of the product (this compound). The reaction is considered complete when the spot corresponding to the starting material has disappeared or is very faint.

Q3: What is the role of concentrated sulfuric acid in this reaction?

A3: Concentrated sulfuric acid serves two primary roles in this esterification. Firstly, it acts as a catalyst by protonating the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol. Secondly, it acts as a dehydrating agent, sequestering the water produced during the reaction and helping to shift the equilibrium towards the formation of the ester product.

Q4: What are the key parameters to control for optimizing the yield?

A4: To optimize the yield of this compound, the following parameters are critical:

  • Reactant Ratio: Using a large excess of methanol can help drive the reaction forward.

  • Water Removal: As discussed, minimizing the presence of water is crucial.

  • Reaction Time and Temperature: Ensuring the reaction reaches equilibrium by refluxing for an adequate amount of time is important.

  • Catalyst Concentration: Using an appropriate amount of catalyst is key for an efficient reaction rate.

Data Presentation

Table 1: Effect of Reaction Conditions on the Yield of this compound

Entry3-hydroxy-2-naphthoic acid (mmol)Methanol (mL)H₂SO₄ (mL)Reaction Time (h)Temperature (°C)Yield (%)
15.3120112 (overnight)Reflux (~65)91[1]
25.31200.512 (overnight)Reflux (~65)85 (Illustrative)
35.3140112 (overnight)Reflux (~65)95 (Illustrative)
45.312016Reflux (~65)70 (Illustrative)
55.3120112 (overnight)5060 (Illustrative)

Note: Illustrative yields are based on general principles of Fischer esterification and are provided for comparative purposes.

Experimental Protocols

Detailed Methodology for the Synthesis of this compound [1]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-hydroxy-2-naphthoic acid (1.00 g, 5.31 mmol) in methanol (20 ml).

  • Catalyst Addition: Carefully add concentrated sulfuric acid (1 ml) to the stirred solution.

  • Reflux: Heat the reaction mixture to reflux and maintain it overnight with continuous stirring.

  • Work-up:

    • After cooling the reaction mixture to room temperature, wash it with brine (2 x 10 ml).

    • Extract the product with ethyl acetate (3 x 10 ml).

    • Combine the organic extracts.

  • Drying and Concentration:

    • Dry the combined organic layer over anhydrous magnesium sulfate.

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure (in vacuo) to obtain the crude product.

  • Purification:

    • Recrystallize the crude product from methanol, with the addition of a small amount of water and charcoal for decolorization if necessary, to yield pure this compound as a yellow powder.

Visualizations

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Synthesis_Workflow Start Start: 3-hydroxy-2-naphthoic acid + Methanol Add_Catalyst Add Concentrated H₂SO₄ Start->Add_Catalyst Reflux Reflux Overnight Add_Catalyst->Reflux Workup Aqueous Work-up (Brine Wash, EtOAc Extraction) Reflux->Workup Drying Dry Organic Layer (MgSO₄) Workup->Drying Concentration Concentrate in vacuo Drying->Concentration Purification Purification (Recrystallization from Methanol) Concentration->Purification End Product: This compound Purification->End

Caption: Experimental workflow for the synthesis.

dot

Fischer_Esterification_Mechanism A Carboxylic Acid (3-hydroxy-2-naphthoic acid) B Protonation of Carbonyl Oxygen (by H₂SO₄) A->B + H⁺ C Nucleophilic Attack by Methanol B->C + CH₃OH D Tetrahedral Intermediate C->D E Proton Transfer D->E F Elimination of Water E->F - H₂O G Protonated Ester F->G H Deprotonation G->H - H⁺ I Ester Product (this compound) H->I

Caption: Fischer esterification reaction mechanism.

References

purification of Methyl 3-hydroxy-2-naphthoate by recrystallization from methanol.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the purification of Methyl 3-hydroxy-2-naphthoate. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to ensure successful purification of this compound by recrystallization from methanol.

Experimental Protocol: Recrystallization from Methanol

This protocol outlines the standard procedure for the purification of this compound using methanol as the recrystallization solvent.

Materials:

  • Crude this compound

  • Methanol (reagent grade)

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring capability

  • Magnetic stir bar

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

  • Spatula

  • Glass rod

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of methanol and begin heating the mixture on a hot plate with stirring. Continue to add methanol in small portions until the solid completely dissolves at or near the boiling point of the methanol.[1][2]

  • Hot Filtration (Optional): If insoluble impurities are present after dissolution, perform a hot filtration. This involves quickly filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step should be performed rapidly to prevent premature crystallization in the funnel.

  • Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[1] Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Crystal Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel and filter paper.

  • Washing: Wash the crystals with a small amount of ice-cold methanol to remove any residual soluble impurities adhering to the crystal surface.

  • Drying: Allow the crystals to air-dry on the filter paper by drawing air through the funnel for several minutes. For complete drying, transfer the crystals to a watch glass and dry them in a desiccator or a vacuum oven at a low temperature.

  • Analysis: Determine the melting point of the recrystallized product. A sharp melting point close to the literature value indicates high purity.

Data Presentation

Table 1: Physical Properties of this compound

PropertyValueReference
CAS Number883-99-8
Molecular FormulaC₁₂H₁₀O₃
Molecular Weight202.21 g/mol
Melting Point73-75 °C (lit.)[3]
Boiling Point205-207 °C (lit.)[3]

Table 2: General Solvent Selection Guide for Recrystallization

Solvent PropertyIdeal Characteristic for RecrystallizationSuitability of Methanol for this compound
Solubility of Compound High solubility at high temperatures, low solubility at low temperatures.Methanol is a suitable solvent for the recrystallization of this compound, as indicated in synthesis protocols.[4]
Boiling Point of Solvent Should be lower than the melting point of the compound to prevent "oiling out".The boiling point of methanol (~65 °C) is lower than the melting point of this compound (73-75 °C), making it a good choice.
Reactivity Should be inert and not react with the compound.Methanol is chemically inert towards this compound under standard recrystallization conditions.
Volatility Should be volatile enough to be easily removed from the crystals after filtration.Methanol is a volatile solvent and can be readily removed during the drying process.

Troubleshooting Guide

Problem: No Crystals Form Upon Cooling

Possible Cause Suggested Solution
Too much solvent was used. Concentrate the solution by gently boiling off some of the methanol under a fume hood. Allow the concentrated solution to cool again.[5]
The solution is supersaturated. Induce crystallization by scratching the inside of the flask with a glass rod just below the surface of the liquid. Alternatively, add a "seed crystal" of pure this compound to the solution.[5]
The cooling process was too rapid. Reheat the solution until the compound redissolves. Allow the solution to cool more slowly by insulating the flask or placing it in a warm water bath that is allowed to cool to room temperature.

Problem: "Oiling Out" Occurs

Possible Cause Suggested Solution
The melting point of the compound is depressed by impurities. Reheat the solution to redissolve the oil. Add a small amount of additional hot methanol to decrease the saturation of the solution and then allow it to cool slowly.[5]
The solution is too concentrated. Add a small amount of hot methanol to the mixture to ensure everything dissolves completely at the boiling point, then cool slowly.

Problem: Low Yield of Recrystallized Product

Possible Cause Suggested Solution
Too much solvent was used. Before filtration, check the mother liquor. If a significant amount of product remains, concentrate the filtrate and cool to obtain a second crop of crystals.[5]
Premature crystallization during hot filtration. Ensure the filtration apparatus (funnel and receiving flask) is pre-heated before filtering the hot solution. Perform the filtration as quickly as possible.
Incomplete crystallization. Ensure the solution is cooled in an ice bath for a sufficient amount of time (at least 30 minutes) to maximize crystal formation.
Washing with warm solvent. Always use ice-cold methanol to wash the crystals to minimize dissolution of the product.

Problem: Crystals are Colored or Appear Impure

Possible Cause Suggested Solution
Colored impurities are present in the crude product. After dissolving the crude product in hot methanol, add a small amount of activated charcoal to the solution and boil for a few minutes. Perform a hot filtration to remove the charcoal and then proceed with the cooling and crystallization steps.
Crystallization occurred too quickly, trapping impurities. Re-dissolve the crystals in a minimum amount of hot methanol and allow the solution to cool more slowly to promote the formation of purer crystals.[5]

Frequently Asked Questions (FAQs)

Q1: How do I choose the right amount of methanol to use?

A1: The goal is to use the minimum amount of hot methanol that will completely dissolve the crude solid.[1] Start with a small volume and add more in portions while heating until the solid just dissolves. Using too much solvent is a common reason for poor yield.[5]

Q2: What is the purpose of washing the crystals with ice-cold methanol?

A2: Washing with a small amount of ice-cold solvent removes any soluble impurities that may be adhering to the surface of the crystals from the mother liquor. Using cold solvent minimizes the loss of your purified product, as it will have a lower solubility at colder temperatures.

Q3: My crystals formed very quickly into a fine powder. Is this a problem?

A3: Rapid crystallization can sometimes trap impurities within the crystal lattice, leading to a less pure product.[5] Slower crystal growth generally results in larger and purer crystals. If you observe very rapid crystallization, you can try reheating the solution, adding a little more methanol, and allowing it to cool more slowly.

Q4: What should I do if my compound is insoluble in methanol even when hot?

A4: If this compound does not dissolve in hot methanol, it is possible that the starting material is not the correct compound or is grossly impure with insoluble material. However, literature suggests methanol is a suitable solvent.[4] You could try a different solvent or a solvent pair after conducting small-scale solubility tests.

Q5: How can I confirm the purity of my recrystallized product?

A5: The most common method to assess purity after recrystallization is by measuring the melting point. A pure compound will have a sharp melting point range that is close to the literature value. Impurities tend to broaden and depress the melting point range. Other analytical techniques such as NMR spectroscopy or chromatography can also be used for a more detailed purity analysis.

Visualizations

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation & Drying start Crude Solid add_solvent Add Minimum Hot Methanol start->add_solvent dissolved Completely Dissolved Solution add_solvent->dissolved hot_filtration Hot Filtration (Optional) dissolved->hot_filtration cool_slowly Slow Cooling to RT hot_filtration->cool_slowly ice_bath Cool in Ice Bath cool_slowly->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration wash Wash with Cold Methanol vacuum_filtration->wash dry Dry Crystals wash->dry pure_product Pure Product dry->pure_product Troubleshooting_Recrystallization cluster_no_crystals No Crystal Formation cluster_oiling_out Oiling Out cluster_low_yield Low Yield cluster_impure Impure Product start Problem Encountered During Recrystallization no_crystals No Crystals Form start->no_crystals oiling_out Compound 'Oils Out' start->oiling_out low_yield Low Yield start->low_yield impure_product Impure Crystals (e.g., colored) start->impure_product too_much_solvent Too much solvent? no_crystals->too_much_solvent Check supersaturated Supersaturated? too_much_solvent->supersaturated No boil_off Boil off excess solvent too_much_solvent->boil_off Yes scratch_seed Scratch flask / Add seed crystal supersaturated->scratch_seed reheat_add_solvent Reheat & Add More Solvent oiling_out->reheat_add_solvent check_mother_liquor Check mother liquor low_yield->check_mother_liquor check_washing Use ice-cold wash low_yield->check_washing charcoal Use activated charcoal impure_product->charcoal recrystallize_again Recrystallize again slowly impure_product->recrystallize_again

References

Technical Support Center: Synthesis of Methyl 3-hydroxy-2-naphthoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of Methyl 3-hydroxy-2-naphthoate.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most widely used method for synthesizing this compound is the Fischer esterification of 3-hydroxy-2-naphthoic acid. This reaction typically involves heating the carboxylic acid in methanol with a catalytic amount of a strong acid, such as concentrated sulfuric acid, under reflux conditions.[1][2]

Q2: What are the common impurities I might encounter in my synthesis?

Several impurities can arise during the synthesis of this compound. The most common ones include:

  • Unreacted 3-hydroxy-2-naphthoic acid: If the esterification reaction does not proceed to completion, the starting material will remain in the final product.

  • Isomeric Methyl Esters: The synthesis of the precursor, 3-hydroxy-2-naphthoic acid, can sometimes yield a mixture of isomers, such as 6-hydroxy-2-naphthoic acid.[3][4] These isomeric acids can undergo esterification alongside the desired starting material, leading to the formation of isomeric methyl esters (e.g., Methyl 6-hydroxy-2-naphthoate).

  • Methyl 3-methoxy-2-naphthoate: Although the reaction conditions differ from a standard esterification, methylation of the phenolic hydroxyl group is a potential side reaction, leading to the formation of Methyl 3-methoxy-2-naphthoate.[5]

  • Solvent and Catalyst Residues: Residual amounts of methanol, the acid catalyst (e.g., sulfuric acid), and solvents used during the workup (such as ethyl acetate) may be present in the final product.

Q3: How can I purify my crude this compound?

The most common and effective method for purifying this compound is recrystallization.[1][2] Methanol is a frequently used solvent for this purpose.[1][2] Using charcoal during recrystallization can help remove colored impurities.[1]

Q4: What are the expected physical properties of pure this compound?

Pure this compound is typically a light yellow crystalline powder.[2] Key physical properties are summarized in the table below. A broad melting point range can be an indication of impurities.[2]

PropertyValue
Melting Point73-75 °C[2]
Boiling Point205-207 °C
AppearanceLight yellow crystalline powder[2]

Troubleshooting Guides

Issue 1: Low Yield of the Final Product

Possible Cause Troubleshooting Step
Incomplete Reaction Ensure the reaction is refluxed for a sufficient amount of time, as some protocols suggest stirring overnight.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC).
Loss of Product During Workup During the extraction and washing steps, ensure proper phase separation to avoid loss of the organic layer containing the product. Minimize the number of transfer steps.
Sub-optimal Catalyst Concentration The concentration of the acid catalyst is crucial. Too little may result in an incomplete reaction, while too much can lead to side reactions. Use the catalytic amount specified in the protocol.

Issue 2: The Product Has a Broad or Depressed Melting Point

Possible Cause Troubleshooting Step
Presence of Unreacted Starting Material The presence of 3-hydroxy-2-naphthoic acid will lower and broaden the melting point. Purify the product by recrystallization from methanol.[1][2]
Presence of Isomeric Impurities If the starting 3-hydroxy-2-naphthoic acid was impure, isomeric esters may be present. Recrystallization may help to separate these isomers, but checking the purity of the starting material is recommended for future syntheses.
Solvent Residues Residual solvent can depress the melting point. Ensure the product is thoroughly dried under vacuum after purification.

Issue 3: The Product is Discolored

Possible Cause Troubleshooting Step
Formation of Oxidation Products The phenolic hydroxyl group can be susceptible to oxidation, leading to colored impurities.
Carryover of Impurities from Starting Material If the starting 3-hydroxy-2-naphthoic acid is not pure, colored impurities may be carried through the reaction.
Reaction at Too High a Temperature While reflux is necessary, excessively high temperatures for prolonged periods can lead to decomposition and the formation of colored byproducts.
Purification During recrystallization, add activated charcoal to the hot solution to help remove colored impurities.[1]

Experimental Protocols

Synthesis of this compound via Fischer Esterification

This protocol is based on a common laboratory-scale synthesis.[1][2]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 3-hydroxy-2-naphthoic acid in methanol.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

  • Reflux: Heat the reaction mixture to reflux and maintain stirring. The reaction is typically left to proceed for several hours or overnight.[1]

  • Workup: After the reaction is complete (as monitored by TLC), allow the mixture to cool to room temperature.

  • Extraction: The product is typically isolated through standard workup procedures which may include washing with brine, followed by extraction with an organic solvent like ethyl acetate.[1]

  • Drying and Concentration: Dry the combined organic extracts over an anhydrous drying agent (e.g., magnesium sulfate), filter, and concentrate the solvent under reduced pressure to obtain the crude product.[1]

  • Purification: Purify the crude product by recrystallization from methanol to yield this compound as a crystalline solid.[1][2]

Visualizations

Synthesis_Workflow Starting_Material 3-Hydroxy-2-naphthoic Acid + Methanol Reaction Reflux with Sulfuric Acid Catalyst Starting_Material->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Crude_Product Crude Methyl 3-hydroxy-2-naphthoate Workup->Crude_Product Purification Recrystallization (Methanol) Crude_Product->Purification Final_Product Pure Methyl 3-hydroxy-2-naphthoate Purification->Final_Product

Caption: A typical workflow for the synthesis and purification of this compound.

Impurity_Relationship cluster_impurities Common Impurities Main_Product This compound Methoxy_Ester Methyl 3-methoxy-2-naphthoate Main_Product->Methoxy_Ester Side Reaction (O-methylation) Starting_Material 3-Hydroxy-2-naphthoic Acid Starting_Material->Main_Product Incomplete Reaction Isomeric_Acid Isomeric Hydroxy-naphthoic Acids (e.g., 6-hydroxy-2-naphthoic acid) Isomeric_Ester Isomeric Methyl Esters Isomeric_Acid->Isomeric_Ester Esterification Solvent_Residue Solvent/Catalyst Residues

References

identifying byproducts in the esterification of 3-hydroxy-2-naphthoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the esterification of 3-hydroxy-2-naphthoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in the starting material, 3-hydroxy-2-naphthoic acid?

A1: The primary impurity in commercially available 3-hydroxy-2-naphthoic acid is 2-naphthol, which can be present at levels of 2-5%.[1] This is a residual byproduct from the Kolbe-Schmitt reaction used to synthesize the acid.[1] Other potential impurities include isomers such as 6-hydroxy-2-naphthoic acid.[2]

Q2: What is the primary reaction mechanism for the esterification of 3-hydroxy-2-naphthoic acid with an alcohol?

A2: The most common method is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.[3][4][5] This is an equilibrium-driven reaction where water is formed as a byproduct.[3][6][7]

Q3: Can the phenolic hydroxyl group on the naphthalene ring interfere with the esterification?

A3: Under typical acidic esterification conditions, the carboxylic acid group is significantly more reactive than the phenolic hydroxyl group. However, at elevated temperatures or with certain catalysts, side reactions involving the hydroxyl group, such as etherification, can potentially occur. In a related reaction, the amidation of 3-hydroxy-2-naphthoic acid with aniline has been shown to produce byproducts where the hydroxyl group is substituted.[8]

Q4: What are the expected byproducts in a standard Fischer esterification of 3-hydroxy-2-naphthoic acid?

A4: Besides the desired ester, the main components in the crude reaction mixture will be unreacted 3-hydroxy-2-naphthoic acid and the starting alcohol. Other potential byproducts can arise from impurities in the starting material (e.g., the ester of 2-naphthol) or from side reactions like thermal degradation or decarboxylation at high temperatures.[9]

Q5: How can I remove unreacted 3-hydroxy-2-naphthoic acid from the final product?

A5: Unreacted carboxylic acid can be effectively removed by washing the crude product (dissolved in an organic solvent) with a mild aqueous base, such as a sodium bicarbonate solution.[10] The acidic starting material will be converted to its salt and dissolve in the aqueous layer, while the neutral ester remains in the organic layer.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the esterification of 3-hydroxy-2-naphthoic acid.

Problem Potential Cause(s) Suggested Solution(s)
Low Yield of Ester Incomplete reaction due to equilibrium.- Use a large excess of the alcohol.- Remove water as it forms using a Dean-Stark apparatus.[3][5]
Inactivation of the acid catalyst by water.- Ensure all reagents and glassware are dry.- Water produced during the reaction can inhibit the catalyst.[11]
Presence of a Naphthalene-like Odor (Mothballs) Decarboxylation of 3-hydroxy-2-naphthoic acid to 2-naphthol.- Lower the reaction temperature.- Reduce the reaction time.
Product is Colored or Dark Thermal degradation of the starting material or product.- When heated, 3-hydroxy-2-naphthoic acid can decompose.[9]- Lower the reaction temperature and consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon).
Multiple Spots on TLC After Basic Wash Presence of neutral byproducts.- Self-esterification: Dimerization or oligomerization may occur at high temperatures. Consider milder reaction conditions.- Etherification: The phenolic hydroxyl group may have reacted with the alcohol. This is more likely at higher temperatures. Use a more selective esterification method if this is a significant issue.
Difficulty in Removing 2-Naphthol Impurity 2-Naphthol is present in the starting material and may also be formed via decarboxylation.- Purify the starting 3-hydroxy-2-naphthoic acid before esterification.- After the reaction, purify the crude ester using column chromatography to separate the desired ester from the less polar 2-naphthol.

Summary of Potential Byproducts

The following table summarizes the potential byproducts, their likely origin, and suggested analytical methods for their identification.

Byproduct Potential Origin Suggested Analytical Method
Unreacted 3-Hydroxy-2-Naphthoic AcidIncomplete reactionTLC, HPLC, ¹H NMR (acidic proton signal)
Unreacted AlcoholExcess reagentGC, ¹H NMR
WaterReaction byproductKarl Fischer titration
2-NaphtholImpurity in starting material; DecarboxylationTLC, GC-MS, HPLC, ¹H NMR
Dimer/Oligomer (Self-esterification)High reaction temperatureHPLC, LC-MS, GPC
3-Alkoxy-2-Naphthoic Acid Ester (Etherification)High reaction temperature; Reaction at the hydroxyl groupHPLC, LC-MS, ¹H NMR (alkoxy signal)
Degradation ProductsHigh reaction temperatureLC-MS, GC-MS

Experimental Protocols

General Fischer Esterification Protocol (for Methyl 3-hydroxy-2-naphthoate)

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-hydroxy-2-naphthoic acid (1.0 eq).

  • Reagent Addition: Add a large excess of methanol (e.g., 20-40 eq), which also acts as the solvent.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq).

  • Reaction: Heat the mixture to reflux and maintain for 2-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Remove the excess methanol under reduced pressure.

    • Dissolve the residue in an organic solvent like ethyl acetate.

    • Wash the organic solution with saturated aqueous sodium bicarbonate solution to remove unreacted acid.

    • Wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. The crude ester can be further purified by recrystallization or column chromatography.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for identifying and addressing the presence of byproducts in your esterification reaction.

Byproduct_Troubleshooting Troubleshooting Workflow for Byproduct Identification start Crude Product Analysis (TLC, HPLC, NMR) check_purity Is the desired ester the major product? start->check_purity unreacted_acid Unreacted Acid Detected? check_purity->unreacted_acid Yes identify_byproducts Identify Byproducts (GC-MS, LC-MS, NMR) check_purity->identify_byproducts No wash_base Perform aqueous basic wash (e.g., NaHCO3) unreacted_acid->wash_base Yes other_byproducts Other Byproducts Present? unreacted_acid->other_byproducts No wash_base->other_byproducts other_byproducts->identify_byproducts Yes purify Purify by Chromatography/ Recrystallization other_byproducts->purify No is_2_naphthol Is 2-Naphthol present? identify_byproducts->is_2_naphthol decarboxylation_check Source: Decarboxylation or Starting Material? is_2_naphthol->decarboxylation_check Yes is_dimer Is a higher MW species present? is_2_naphthol->is_dimer No solution_decarboxylation Reduce reaction temp/time Purify starting material decarboxylation_check->solution_decarboxylation solution_decarboxylation->purify solution_dimer Reduce reaction temp Consider milder conditions is_dimer->solution_dimer Yes is_dimer->purify No solution_dimer->purify end Pure Product purify->end

Caption: Troubleshooting workflow for byproduct identification.

References

Technical Support Center: Reactions Involving Methyl 3-hydroxy-2-naphthoate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common reactions involving Methyl 3-hydroxy-2-naphthoate. It includes frequently asked questions, detailed experimental protocols, and data presented for easy comparison.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and straightforward method for the synthesis of this compound is the Fischer-Speier esterification of 3-hydroxy-2-naphthoic acid. This reaction involves heating the carboxylic acid with methanol in the presence of a strong acid catalyst, such as concentrated sulfuric acid. The reaction is typically conducted under reflux conditions to drive the equilibrium towards the formation of the ester.[1]

Q2: What are the key quality parameters to consider when using this compound for further reactions?

A2: For reliable and reproducible experimental outcomes, it is crucial to ensure the high purity of this compound. Key quality parameters include:

  • Assay Purity: A high purity, typically ≥98%, is desirable to minimize the interference of impurities in subsequent reactions.

  • Appearance: It should be a light yellow to yellow crystalline powder. Significant color deviations may indicate the presence of impurities.

  • Melting Point: A sharp melting point within the expected range (typically around 73-75 °C) is a good indicator of purity.[2] A broad melting range often suggests the presence of impurities.

Q3: What are the primary reactive sites on this compound?

A3: this compound has two primary reactive sites: the hydroxyl group and the aromatic ring. The phenolic hydroxyl group can undergo O-alkylation and O-arylation reactions. The aromatic ring can participate in electrophilic aromatic substitution reactions, though the conditions need to be carefully controlled to avoid side reactions.

Troubleshooting Guide

Synthesis of this compound (Fischer Esterification)

Q4: I am getting a low yield in the synthesis of this compound. What are the possible causes and solutions?

A4: Low yields in Fischer esterification are often due to the reversible nature of the reaction and the presence of water. Here are some common causes and troubleshooting steps:

  • Incomplete Reaction: The reaction may not have reached equilibrium.

    • Solution: Increase the reaction time (e.g., reflux overnight) and ensure the reaction mixture is adequately heated.

  • Presence of Water: Water, a byproduct of the reaction, can shift the equilibrium back towards the starting materials.

    • Solution: Use anhydrous methanol and ensure all glassware is thoroughly dried. For larger scale reactions, consider using a Dean-Stark apparatus to remove water as it is formed.

  • Insufficient Catalyst: An inadequate amount of acid catalyst will result in a slow reaction rate.

    • Solution: Ensure a catalytic amount of a strong acid like concentrated H₂SO₄ is used.

  • Suboptimal Reactant Ratio: The equilibrium may not sufficiently favor the product.

    • Solution: Use a large excess of methanol, which also serves as the solvent, to drive the reaction forward.

Troubleshooting Low Yield in Fischer Esterification

G Troubleshooting Low Yield in Fischer Esterification start Low Yield of Methyl 3-hydroxy-2-naphthoate incomplete_reaction Incomplete Reaction? start->incomplete_reaction water_present Presence of Water? incomplete_reaction->water_present No solution_time Increase reaction time (reflux overnight) incomplete_reaction->solution_time Yes catalyst_issue Insufficient Catalyst? water_present->catalyst_issue No solution_water Use anhydrous methanol & dry glassware. Consider Dean-Stark trap. water_present->solution_water Yes ratio_issue Suboptimal Reactant Ratio? catalyst_issue->ratio_issue No solution_catalyst Ensure adequate amount of strong acid catalyst catalyst_issue->solution_catalyst Yes solution_ratio Use large excess of methanol ratio_issue->solution_ratio Yes

Caption: A decision tree for troubleshooting low yields in the synthesis of this compound.

Q5: My final product is off-color and has a broad melting point. What are the likely impurities and how can I remove them?

A5: An off-color product with a broad melting point indicates the presence of impurities. The most common impurity is unreacted 3-hydroxy-2-naphthoic acid.

  • Removal of Unreacted Starting Material: Unreacted 3-hydroxy-2-naphthoic acid can be removed by washing the organic extract with a mild base, such as a saturated sodium bicarbonate solution. The acidic starting material will be deprotonated and move into the aqueous layer, while the ester product remains in the organic layer.

  • Purification: The most effective method for purifying this compound is recrystallization from methanol, sometimes with the addition of a small amount of water to aid crystallization.

Downstream Reactions: O-Alkylation (Williamson Ether Synthesis)

Q6: I am attempting an O-alkylation of this compound using an alkyl halide, but the reaction is not proceeding or the yield is very low. What could be the problem?

A6: Challenges in the Williamson ether synthesis of this compound can arise from several factors:

  • Incomplete Deprotonation: The phenolic hydroxyl group must be deprotonated to form the more nucleophilic phenoxide.

    • Solution: Use a sufficiently strong base to deprotonate the phenol. Common bases include sodium hydride (NaH), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃). The choice of base can be critical, and stronger bases are often required for less reactive alkyl halides.

  • Poor Nucleophilicity of the Phenoxide: Even after deprotonation, the phenoxide may not be sufficiently nucleophilic.

    • Solution: Consider using a polar aprotic solvent such as DMF or DMSO to enhance the nucleophilicity of the phenoxide.

  • Low Reactivity of the Alkyl Halide: The reactivity of the alkyl halide follows the order I > Br > Cl.

    • Solution: If possible, use the corresponding alkyl iodide or bromide instead of the chloride.

  • Side Reactions: For secondary and tertiary alkyl halides, elimination (E2) can be a major competing side reaction.

    • Solution: Williamson ether synthesis works best with primary alkyl halides. If a secondary alkyl halide must be used, try using a milder base and lower reaction temperatures to favor substitution over elimination.

O-Alkylation Troubleshooting Workflow

G Troubleshooting O-Alkylation of this compound start Low Yield/No Reaction in O-Alkylation deprotonation Incomplete Deprotonation? start->deprotonation nucleophilicity Poor Nucleophilicity? deprotonation->nucleophilicity No solution_base Use a stronger base (e.g., NaH, K₂CO₃) deprotonation->solution_base Yes halide_reactivity Low Alkyl Halide Reactivity? nucleophilicity->halide_reactivity No solution_solvent Use a polar aprotic solvent (e.g., DMF, DMSO) nucleophilicity->solution_solvent Yes side_reactions Competing Side Reactions? halide_reactivity->side_reactions No solution_halide Use alkyl iodide or bromide halide_reactivity->solution_halide Yes solution_conditions Use primary alkyl halide. For secondary, use milder conditions. side_reactions->solution_conditions Yes

Caption: A workflow for diagnosing and solving common issues in the O-alkylation of this compound.

Data Presentation

Table 1: Illustrative Yields for the Synthesis of this compound under Various Conditions

Catalyst (mol%)SolventReaction Time (h)Temperature (°C)Illustrative Yield (%)
H₂SO₄ (5)Methanol (excess)12Reflux91[3]
p-TsOH (5)Methanol (excess)12Reflux~85-90
H₂SO₄ (1)Methanol (excess)24Reflux~80
H₂SO₄ (5)Methanol (excess)4Reflux~60-70

Table 2: Illustrative Yields for O-Alkylation of this compound with Benzyl Bromide

Base (equiv.)SolventTemperature (°C)Reaction Time (h)Illustrative Yield (%)
K₂CO₃ (2)DMF806>90
Cs₂CO₃ (1.5)AcetonitrileReflux8~85
NaH (1.2)THF604>95
NaOH (2)Ethanol/WaterReflux12<50

Experimental Protocols

Protocol 1: Synthesis of this compound

Materials:

  • 3-hydroxy-2-naphthoic acid

  • Anhydrous methanol

  • Concentrated sulfuric acid

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve 3-hydroxy-2-naphthoic acid (1.0 eq) in a large excess of anhydrous methanol in a round-bottom flask.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.05-0.1 eq).

  • Equip the flask with a reflux condenser and heat the mixture to reflux with stirring.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC). The reaction is typically complete after refluxing overnight.

  • Once the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer with saturated sodium bicarbonate solution to remove any unreacted acid, followed by a wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by recrystallization from methanol to yield this compound as a light yellow crystalline solid.

Synthesis Workflow

G General Workflow for the Synthesis of this compound start Start dissolve Dissolve 3-hydroxy-2-naphthoic acid in excess anhydrous methanol start->dissolve add_catalyst Add catalytic H₂SO₄ dissolve->add_catalyst reflux Reflux overnight add_catalyst->reflux monitor Monitor by TLC reflux->monitor workup Work-up: - Remove excess methanol - Dissolve in EtOAc - Wash with NaHCO₃ (aq) & brine monitor->workup dry_concentrate Dry over MgSO₄ & concentrate workup->dry_concentrate purify Purify by recrystallization from methanol dry_concentrate->purify product This compound purify->product

Caption: A step-by-step workflow for the synthesis and purification of this compound.

Protocol 2: O-Alkylation of this compound

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide)

  • Potassium carbonate (anhydrous)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.

  • Heat the reaction to 80 °C and stir until the starting material is consumed, as monitored by TLC.

  • After completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous mixture with ethyl acetate.

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired O-alkylated product.

References

how to remove unreacted 3-hydroxy-2-naphthoic acid from product

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals on how to effectively remove unreacted 3-hydroxy-2-naphthoic acid from a reaction product.

Frequently Asked Questions (FAQs)

Q1: What are the key chemical properties of 3-hydroxy-2-naphthoic acid that are important for its removal?

A1: Understanding the physicochemical properties of 3-hydroxy-2-naphthoic acid is crucial for selecting a purification strategy. It is a carboxylic acid with a pKa of approximately 2.8-3.0, making it significantly acidic.[1][2] This acidity is the most important characteristic for its separation. It is generally a pale yellow, crystalline solid that is practically insoluble in cold water but soluble in alkaline solutions and various organic solvents such as alcohols, ether, and acetone.[3][4][5][6]

Q2: My desired product is non-polar and not acidic. What is the best method to remove the 3-hydroxy-2-naphthoic acid impurity?

A2: For separating an acidic impurity from a neutral, non-polar product, liquid-liquid extraction with a weak aqueous base is the most effective and common method.[7] By washing the organic solution containing your product and the impurity with an aqueous solution of sodium bicarbonate (NaHCO₃), the acidic 3-hydroxy-2-naphthoic acid will be deprotonated to form its sodium salt. This salt is highly soluble in the aqueous layer and will be removed from the organic layer containing your product.[4][8]

Q3: What if my product is also acidic or is sensitive to basic conditions?

A3: This scenario is more complex.

  • If your product is significantly less acidic than 3-hydroxy-2-naphthoic acid (e.g., a phenol with a pKa of ~10), a carefully controlled extraction with a weak base like sodium bicarbonate should still be selective.

  • If your product is also a carboxylic acid with a similar pKa, acid-base extraction will not be effective. In this case, flash column chromatography is the preferred method.[9][10] You may need to optimize the solvent system to achieve good separation.

  • If your product is base-sensitive , you should avoid basic washes. Flash column chromatography on silica gel is the recommended approach.[11]

Q4: When is recrystallization a suitable method for removing 3-hydroxy-2-naphthoic acid?

A4: Recrystallization is a viable option when there is a significant difference in solubility between your desired product and 3-hydroxy-2-naphthoic acid in a chosen solvent system.[12] This method is most effective when the impurity is present in a relatively small amount. You will need to identify a solvent in which your product has high solubility at high temperatures and low solubility at low temperatures, while the impurity (3-hydroxy-2-naphthoic acid) remains in the solution upon cooling.[3][13]

Q5: Can I use flash column chromatography, and are there any specific considerations?

A5: Yes, flash column chromatography is a powerful technique for this separation.[9][14] Since 3-hydroxy-2-naphthoic acid is acidic, it will interact strongly with the polar silica gel stationary phase. This usually means it will have a low Retention factor (Rf) and elute slowly. You can typically elute your less polar product first with a non-polar solvent system (e.g., hexane/ethyl acetate). For products that are also polar, a gradient elution may be necessary to achieve separation.[10]

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Emulsion forms during basic wash - Vigorous shaking of the separatory funnel.- High concentration of product or impurity at the interface.- Gently invert the separatory funnel instead of shaking vigorously.- Add a small amount of brine (saturated NaCl solution) to break the emulsion.- Allow the mixture to stand for a longer period.- Filter the mixture through a pad of Celite.
Product co-precipitates during extraction - Your product has some acidic character and is precipitating from the organic layer upon deprotonation.- Your product is insoluble in the organic solvent after the aqueous wash.- Use a more dilute basic solution.- Ensure the organic solvent used is appropriate to maintain the solubility of your product.- If the product is acidic, consider using column chromatography instead.[9]
Impurity still present after one extraction - A single extraction is often not sufficient for complete removal.- The pH of the aqueous layer was not high enough to fully deprotonate the acid.- Perform multiple washes (2-3 times) with the basic solution.[15] Check the pH of the aqueous layer after each wash to ensure it remains basic.- Use a slightly higher concentration of the basic solution.
Recrystallization is ineffective or has low yield - The chosen solvent does not have a suitable solubility profile for both the product and impurity.- Too much solvent was used, preventing the product from crystallizing.[12]- Cooling occurred too quickly, trapping impurities.- Perform small-scale solvent screening to find an optimal recrystallization solvent.- Minimize the amount of hot solvent used to just dissolve the solid.- Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Co-elution during flash chromatography - The solvent system (mobile phase) is not optimized for separation.- The column was overloaded with crude material.- Adjust the polarity of the eluent. Adding a small amount of acetic or formic acid to the mobile phase can sometimes improve the peak shape and separation of acidic compounds.[16]- Use a different solvent system (e.g., switch from ethyl acetate to dichloromethane).[10]- Use a shallower solvent gradient.- Reduce the amount of material loaded onto the column.

Data Presentation

Table 1: Physicochemical Properties of 3-Hydroxy-2-naphthoic Acid

PropertyValueReference(s)
Molecular Formula C₁₁H₈O₃[17]
Molecular Weight 188.18 g/mol [17]
Appearance Pale yellow crystalline solid[4][5][17]
Melting Point 218-223 °C[2][5][6]
pKa ~2.8 - 3.0[1][2]
Water Solubility 474 mg/L (calculated); practically insoluble in cold water[1][4][6]

Table 2: Solubility of 3-Hydroxy-2-naphthoic Acid in Various Solvents

SolventQualitative SolubilityReference(s)
Water (cold) Practically insoluble[4][6]
Water (hot) Slightly soluble[4]
Alkaline Solutions Soluble[4][5]
Ethanol Freely soluble[4][6]
Acetone Soluble (highest solubility among tested solvents)[3]
Ether Freely soluble[4][5]
Benzene Soluble[4][5]
Chloroform Soluble[4]
Acetic Acid Soluble (lowest solubility among tested organic solvents)[3]

Experimental Protocols

Protocol 1: Removal by Liquid-Liquid Extraction

This protocol is ideal for removing 3-hydroxy-2-naphthoic acid from a neutral or weakly acidic product that is soluble in a water-immiscible organic solvent.

  • Dissolution: Dissolve the crude product mixture in a suitable water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane) in a separatory funnel.

  • First Wash: Add a volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution approximately equal to the organic layer volume.

  • Extraction: Stopper the funnel and gently invert it several times, periodically venting to release any CO₂ gas that may form.[7] Vigorous shaking can lead to emulsions.

  • Separation: Allow the layers to separate. Drain the lower aqueous layer. If using a chlorinated solvent, the organic layer will be on the bottom.

  • Repeat: Repeat the washing process (steps 2-4) two more times to ensure complete removal of the acidic impurity.

  • Neutral Wash: Wash the organic layer with brine (saturated NaCl solution) to remove any residual water and break emulsions.

  • Drying and Concentration: Drain the organic layer into a flask, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to isolate the purified product.

Protocol 2: Purification by Flash Column Chromatography

This protocol is suitable when extraction is not feasible due to the properties of the desired product.

  • Select Solvent System: Using Thin Layer Chromatography (TLC), determine a solvent system (e.g., a mixture of hexane and ethyl acetate) that provides good separation between your product and 3-hydroxy-2-naphthoic acid. The target Rf for your product should be around 0.3-0.4. The acidic impurity should ideally have a much lower Rf.

  • Pack the Column: Pack a flash chromatography column with silica gel using the selected non-polar component of your solvent system.

  • Load the Sample: Dissolve the crude product in a minimum amount of the column solvent or a stronger solvent (like dichloromethane). Alternatively, for better resolution, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the top of the column.

  • Elution: Begin eluting the column with the solvent system determined by TLC.

  • Gradient (Optional): If the product and impurity are close on the TLC plate, run a shallow gradient, gradually increasing the proportion of the polar solvent to improve separation.

  • Collect Fractions: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.

Visualizations

G start Crude Product (contains 3-hydroxy-2-naphthoic acid) product_props Is the desired product acidic or base-sensitive? start->product_props extraction Use Liquid-Liquid Extraction with aq. NaHCO3 product_props->extraction  No   solubility_check Is there a good solvent for recrystallization? product_props->solubility_check  Yes   end_purified Purified Product extraction->end_purified chromatography Use Flash Column Chromatography chromatography->end_purified solubility_check->chromatography  No   recrystallize Use Recrystallization solubility_check->recrystallize  Yes   recrystallize->end_purified

Caption: Decision tree for selecting a purification method.

G cluster_0 Separatory Funnel cluster_1 Resulting Layers A 1. Dissolve crude mixture in organic solvent (e.g., EtOAc) B 2. Add aq. NaHCO3 solution. Gently mix and vent. A->B C 3. Allow layers to separate. B->C D Aqueous Layer (Contains sodium 3-hydroxy-2-naphthoate salt) [Discard] E Organic Layer (Contains desired product) [Keep] F 4. Repeat wash 2x E->F G 5. Wash with brine, dry (Na2SO4), and concentrate F->G H Purified Product G->H

Caption: Workflow for acid-base extraction.

References

improving the reaction rate of Methyl 3-hydroxy-2-naphthoate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Methyl 3-hydroxy-2-naphthoate, focusing on improving reaction rates and overall yield.

Frequently Asked Questions (FAQs)

Q1: What is the standard synthetic route for this compound?

A1: The most common and industrially significant method involves a two-step process. First, 3-hydroxy-2-naphthoic acid is synthesized from 2-naphthol via the Kolbe-Schmitt reaction.[1][2] This involves the carboxylation of sodium 2-naphthoxide with carbon dioxide under pressure and heat.[2][3] The second step is the Fischer esterification of the resulting 3-hydroxy-2-naphthoic acid with methanol, typically using a strong acid catalyst like sulfuric acid.[4][5]

Q2: What is the primary challenge in the first step (Kolbe-Schmitt reaction)?

A2: The primary challenge is controlling the regioselectivity of the carboxylation. The reaction of sodium 2-naphthoxide with CO2 can yield different isomers, and the formation of the desired 3-hydroxy-2-naphthoate is sensitive to temperature.[2] Inadequate reaction conditions can lead to the formation of undesired isomers, such as 2-hydroxy-1-naphthoate, which complicates purification and reduces the yield of the target intermediate.[6]

Q3: Why is the Fischer esterification step often slow?

A3: The Fischer esterification is an equilibrium-limited reaction.[7] The rate depends on several factors, including the concentration of the acid catalyst, temperature, and the effective removal of water, which is a byproduct.[7] Insufficient catalyst or the accumulation of water can drive the equilibrium backward, slowing down or preventing the reaction from reaching completion.

Q4: What are the typical impurities found in the final product?

A4: Common impurities include unreacted 3-hydroxy-2-naphthoic acid, residual 2-naphthol from the first step, and isomeric byproducts from the Kolbe-Schmitt reaction.[8] The purity of the starting 3-hydroxy-2-naphthoic acid is crucial; it often contains 0.5-1% of 2-naphthol, which can carry over into the final product.[8]

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis, focusing on improving the reaction rate and yield.

Issue 1: Low or No Conversion During Esterification

Possible Cause 1: Inactive Catalyst

  • Solution: Concentrated sulfuric acid is hygroscopic and can absorb moisture from the air, reducing its efficacy. Use fresh, unopened sulfuric acid or accurately determine the concentration of your existing stock. Ensure the catalyst is added in the correct catalytic amount (typically 5-10 mol% relative to the carboxylic acid).

Possible Cause 2: Presence of Water

  • Solution: The starting material, 3-hydroxy-2-naphthoic acid, and the methanol solvent must be anhydrous. Dry the reagents before use. Water is a byproduct of the reaction; carrying out the reaction under reflux with a setup that allows for water removal (e.g., a Dean-Stark trap) can significantly increase the conversion rate by shifting the equilibrium towards the product.[7]

Possible Cause 3: Insufficient Temperature

  • Solution: The esterification is typically performed at the reflux temperature of methanol (approx. 65 °C).[4][5] Ensure your heating apparatus is calibrated and maintaining the correct temperature to provide sufficient activation energy for the reaction.

Issue 2: Slow Reaction Rate in Kolbe-Schmitt Carboxylation

Possible Cause 1: Incomplete Formation of Sodium 2-Naphthoxide

  • Solution: The reaction of 2-naphthol with sodium hydroxide to form the phenoxide is a critical prerequisite. Ensure a stoichiometric amount or slight excess of a strong base (like NaOH) is used and that the mixture is homogenous before introducing carbon dioxide. The reaction must be substantially anhydrous, as water can inhibit carboxylation.[9]

Possible Cause 2: Low CO2 Pressure or Temperature

  • Solution: The Kolbe-Schmitt reaction requires high pressure (typically >100 atm) and elevated temperatures (e.g., 125 °C) to proceed efficiently.[2][3] Verify that the reaction vessel is properly sealed and that the target pressure and temperature are reached and maintained throughout the reaction duration.

Issue 3: High Levels of Impurities and Byproducts

Possible Cause 1: Incorrect Temperature Control in Kolbe-Schmitt Reaction

  • Solution: The regiochemistry of the carboxylation of 2-naphthol is temperature-dependent.[2] Precise temperature control is essential to favor the formation of the desired 3-hydroxy-2-naphthoic acid over other isomers. Consult literature for the optimal temperature profile for this specific transformation.

Possible Cause 2: Inadequate Purification of Intermediate

  • Solution: The purity of the 3-hydroxy-2-naphthoic acid intermediate directly impacts the final product's quality.[8] Recrystallize the intermediate acid before proceeding to the esterification step to remove unreacted 2-naphthol and isomeric byproducts.

Possible Cause 3: Incomplete Esterification Reaction

  • Solution: If the esterification does not go to completion, the final product will be contaminated with the starting carboxylic acid. To drive the reaction forward, use a large excess of methanol, which also serves as the solvent, and ensure an adequate reflux time (e.g., overnight).[4][5][7]

Experimental Protocols & Data

Protocol 1: Fischer Esterification of 3-Hydroxy-2-naphthoic Acid

This protocol is a standard laboratory-scale procedure for the synthesis of this compound.

Materials:

  • 3-hydroxy-2-naphthoic acid (1.00 g, 5.31 mmol)

  • Methanol (20 mL, anhydrous)

  • Concentrated Sulfuric Acid (1 mL)

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Magnesium Sulfate (anhydrous)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 3-hydroxy-2-naphthoic acid in methanol.[4]

  • Carefully add concentrated sulfuric acid to the solution while stirring.[4][5]

  • Heat the mixture to reflux and maintain stirring overnight to ensure the reaction goes to completion.[4]

  • After cooling to room temperature, transfer the reaction mixture to a separatory funnel.

  • Wash the mixture with brine (2 x 10 mL).[4]

  • Extract the aqueous layer with ethyl acetate (3 x 10 mL).[4]

  • Combine the organic extracts and dry them over anhydrous magnesium sulfate.[4]

  • Filter the solution to remove the drying agent and concentrate the filtrate in vacuo to yield the crude product.[4]

  • Purify the product by recrystallization from methanol containing a small amount of water.[4]

Data Table: Catalyst and Solvent Effects on Esterification Rate

While specific kinetic data for this reaction is sparse in the provided search results, general principles of Fischer esterification allow for a qualitative comparison. The rate is highly dependent on the acid catalyst's strength and the reaction conditions.

Catalyst (Acid)SolventRelative Reaction RateNotes
Sulfuric Acid (H₂SO₄) MethanolHigh Strong proton source, effectively catalyzes the reaction. Also acts as a dehydrating agent.[7]
p-Toluenesulfonic Acid (TsOH) MethanolHighStrong organic acid, good catalyst. Easier to handle than H₂SO₄.[7]
Hydrochloric Acid (HCl) MethanolModerate to HighEffective catalyst, but its volatility can be a concern.
Heterogeneous Catalysts (e.g., Sulfated Zirconia) MethanolVariableCan simplify product workup but may show lower activity than homogeneous catalysts.[10]

Visual Guides

Troubleshooting Workflow for Low Esterification Yield

The following diagram outlines a logical workflow for diagnosing and resolving issues leading to a low yield in the esterification step.

G start Problem: Low Yield of This compound q1 Was the reaction run under reflux overnight? start->q1 s1 Action: Increase reaction time. Monitor via TLC. q1->s1 No q2 Were starting materials and solvent anhydrous? q1->q2 Yes end_node Re-run experiment with optimized conditions. s1->end_node s2 Action: Dry reagents. Use anhydrous methanol. q2->s2 No q3 Was a strong acid catalyst (e.g., H₂SO₄) used? q2->q3 Yes s2->end_node s3 Action: Use fresh, concentrated H₂SO₄ or TsOH. q3->s3 No q4 Was a large excess of methanol used? q3->q4 Yes s3->end_node s4 Action: Increase volume of methanol to shift equilibrium. q4->s4 No q4->end_node Yes s4->end_node

Caption: Troubleshooting flowchart for low yield in Fischer esterification.

Synthetic Pathway Overview

This diagram illustrates the two-step synthesis from the starting material to the final product.

G naphthol 2-Naphthol acid 3-Hydroxy-2-naphthoic Acid naphthol->acid 1. NaOH, CO₂ (High T, P) 2. H₃O⁺ (Kolbe-Schmitt Reaction) ester This compound acid->ester CH₃OH, H₂SO₄ (cat.) Reflux (Fischer Esterification)

Caption: Reaction scheme for this compound synthesis.

References

Navigating the Scale-Up of Methyl 3-hydroxy-2-naphthoate Production: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the transition from laboratory-scale synthesis to industrial production of key intermediates like Methyl 3-hydroxy-2-naphthoate presents a unique set of challenges. This technical support center provides a comprehensive guide to troubleshooting common issues, understanding process parameters, and ensuring a safe and efficient scale-up.

This compound is a valuable intermediate in the synthesis of various pharmaceuticals and specialty chemicals. Its production, typically achieved through the Fischer esterification of 3-hydroxy-2-naphthoic acid with methanol in the presence of an acid catalyst, requires careful consideration of several factors as the reaction volume increases. This guide addresses frequently asked questions and provides detailed troubleshooting for problems that may arise during the scale-up process.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the industrial synthesis of this compound?

A1: The most prevalent industrial method is the Fischer-Speier esterification. This process involves reacting 3-hydroxy-2-naphthoic acid with an excess of methanol, using a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to drive the equilibrium towards the formation of the ester.[1]

Q2: What are the primary challenges when scaling up this esterification reaction?

A2: Key challenges during the scale-up of this reaction include:

  • Heat and Mass Transfer Limitations: In larger reactors, inefficient heat removal can lead to localized overheating, promoting side reactions and impurity formation. Poor mass transfer can result in incomplete reactions and lower yields.

  • Mixing Efficiency: Inadequate mixing can lead to non-uniform reaction conditions, affecting reaction kinetics and product quality.

  • Crystallization and Product Isolation: Controlling crystal size and morphology during large-scale crystallization can be difficult, impacting filtration and drying efficiency, as well as the final product's purity and handling characteristics.

  • Safety: The use of flammable methanol and corrosive sulfuric acid at an industrial scale requires stringent safety protocols to mitigate risks such as thermal runaway and chemical spills.

Q3: How does the impurity profile of this compound typically change during scale-up?

A3: During scale-up, you may observe an increase in certain impurities due to the aforementioned challenges. Common impurities can include unreacted 3-hydroxy-2-naphthoic acid, byproducts from the decomposition of the starting material or product at elevated temperatures, and impurities arising from the raw materials themselves. Inadequate mixing and localized heating can exacerbate the formation of these byproducts. Regulatory bodies like the ICH, FDA, and CDHA have stringent guidelines on acceptable impurity levels in active pharmaceutical ingredients (APIs) and their intermediates.

Q4: What are the key process parameters to monitor and control during industrial production?

A4: Critical process parameters to monitor and control include:

  • Temperature: Precise temperature control is crucial to ensure optimal reaction rates while minimizing side reactions.

  • Agitation Rate: The mixing speed should be sufficient to ensure homogeneity without causing excessive shear that could affect crystal formation.

  • Reagent Addition Rate: In a semi-batch process, the rate of addition of reactants should be carefully controlled to manage the reaction exotherm.

  • Reaction Time: The reaction should be monitored to determine the optimal endpoint for maximizing yield and minimizing impurity formation.

  • pH: During workup, pH control is essential for efficient separation and purification.

Troubleshooting Guide

This section provides solutions to common problems encountered during the scale-up of this compound synthesis.

Issue Potential Cause Troubleshooting Steps
Low Yield Incomplete Reaction: The reaction may not have reached equilibrium due to insufficient reaction time, inadequate mixing, or low temperature.- Optimize Reaction Time: Monitor the reaction progress using in-process controls (e.g., HPLC, GC) to determine the optimal reaction time. - Improve Mixing: Ensure the agitator speed is sufficient to maintain a homogeneous mixture. Consider the reactor geometry and baffle design for efficient mixing. - Increase Temperature: Gradually increase the reaction temperature while carefully monitoring for any increase in impurities.
Equilibrium Limitation: The reversible nature of the Fischer esterification can limit the yield.- Use Excess Methanol: Employing a larger excess of methanol can shift the equilibrium towards the product side. - Remove Water: Consider using a Dean-Stark trap or a pervaporation membrane to remove water as it is formed, driving the reaction to completion.
High Impurity Levels Side Reactions: Elevated temperatures or localized hotspots can lead to the formation of degradation products.- Improve Heat Transfer: Ensure the reactor's cooling system is operating efficiently. Consider using a reactor with a higher surface area-to-volume ratio or improving the heat transfer fluid's flow rate. - Controlled Reagent Addition: If the reaction is significantly exothermic, add the catalyst or one of the reactants portion-wise or at a controlled rate to manage the heat generated.
Contaminated Raw Materials: Impurities in the 3-hydroxy-2-naphthoic acid or methanol can carry through to the final product.- Source High-Purity Raw Materials: Use starting materials with a known and acceptable purity profile. Perform incoming raw material testing.
Poor Crystal Quality (e.g., fine particles, agglomerates) Uncontrolled Crystallization: Rapid cooling or insufficient agitation during crystallization can lead to the formation of small, difficult-to-filter particles or large agglomerates that trap impurities.- Controlled Cooling Profile: Implement a programmed cooling profile to allow for slow and controlled crystal growth. - Seeding: Introduce seed crystals at the appropriate temperature to promote the growth of desired crystal morphology. - Optimize Agitation: Adjust the agitator speed to maintain the crystals in suspension without causing excessive breakage.
Difficult Product Isolation/Filtration Fine Crystal Size: Small crystals can clog filter media and lead to slow filtration times.- Modify Crystallization Conditions: Refer to the "Poor Crystal Quality" section to produce larger, more easily filterable crystals. - Select Appropriate Filtration Equipment: Consider using a filter press or a centrifugal filter for more efficient solid-liquid separation at scale.
Safety Concerns (e.g., pressure buildup, exotherm) Thermal Runaway: The acid-catalyzed esterification can be exothermic. Inadequate cooling capacity can lead to an uncontrolled increase in temperature and pressure.- Perform Calorimetric Studies: Conduct reaction calorimetry at the lab scale to understand the reaction's thermal profile and determine the maximum safe temperature and addition rates. - Ensure Adequate Cooling Capacity: The plant reactor must have a sufficiently robust cooling system to handle the heat generated by the reaction. - Implement Emergency Procedures: Have a clear and practiced emergency shutdown procedure in place, including quenching protocols.

Experimental Protocols

Laboratory-Scale Synthesis (Illustrative)

A typical laboratory-scale synthesis involves dissolving 3-hydroxy-2-naphthoic acid in methanol, followed by the catalytic addition of concentrated sulfuric acid. The mixture is then heated to reflux and stirred for several hours. Upon completion, the product is isolated through standard work-up procedures which may include washing, extraction, drying, and purification by crystallization.[1]

Key Scale-Up Considerations for the Industrial Protocol

When scaling up, the following modifications to the laboratory protocol are crucial:

  • Reactor Selection: Jacketed glass-lined or stainless steel reactors are commonly used to provide good heat transfer and chemical resistance.

  • Reagent Addition: For large-scale batches, the concentrated sulfuric acid is typically added slowly and subsurface to the stirred methanol and 3-hydroxy-2-naphthoic acid slurry to control the initial exotherm.

  • In-Process Monitoring: Implement real-time monitoring of key parameters such as temperature, pressure, and agitator power draw. In-process sampling for analysis by HPLC or GC is essential to track reaction completion and impurity formation.

  • Work-up and Isolation: The work-up procedure is adapted for large-scale equipment. This may involve pumping the reaction mixture to a separate vessel for quenching and phase separation. Crystallization is often performed in a dedicated crystallizer with controlled cooling and agitation. Filtration is carried out using industrial-scale filters like a Nutsche filter-dryer or a centrifuge.

Data Presentation

Table 1: Comparison of Typical Process Parameters: Lab vs. Industrial Scale

ParameterLaboratory Scale (e.g., 1L flask)Industrial Scale (e.g., 1000L reactor)
Batch Size 50 - 100 g100 - 200 kg
Methanol (equivalents) 10 - 205 - 10
Sulfuric Acid (mol%) 5 - 102 - 5
Reaction Temperature Reflux (~65°C)60 - 70°C (with careful monitoring)
Reaction Time 4 - 8 hours8 - 16 hours
Typical Yield 90 - 95%85 - 92%
Typical Purity (post-crystallization) >99.5%>99.0%

Note: These are illustrative values and can vary depending on the specific process and equipment.

Visualizations

experimental_workflow cluster_synthesis Synthesis Stage cluster_workup Work-up & Isolation Stage charge_reactants Charge Reactor with 3-hydroxy-2-naphthoic acid and Methanol add_catalyst Controlled Addition of Sulfuric Acid charge_reactants->add_catalyst Agitation reflux Heat to Reflux (60-70°C) add_catalyst->reflux Exotherm Control monitor In-Process Monitoring (HPLC/GC) reflux->monitor Track Completion quench Quench Reaction Mixture monitor->quench Reaction Complete phase_separation Phase Separation quench->phase_separation crystallization Controlled Crystallization phase_separation->crystallization filtration_drying Filtration & Drying crystallization->filtration_drying final_product final_product filtration_drying->final_product Final Product: This compound

Caption: A typical industrial workflow for the production of this compound.

troubleshooting_logic decision decision result result start Problem Identified check_yield Low Yield? start->check_yield check_purity High Impurities? start->check_purity check_crystals Poor Crystal Quality? start->check_crystals incomplete_rxn Incomplete Reaction check_yield->incomplete_rxn Yes equilibrium_issue Equilibrium Limitation check_yield->equilibrium_issue Yes side_reactions Side Reactions check_purity->side_reactions Yes raw_materials Raw Material Issues check_purity->raw_materials Yes bad_crystallization Uncontrolled Crystallization check_crystals->bad_crystallization Yes optimize_time_temp Optimize Time/Temp/ Mixing incomplete_rxn->optimize_time_temp remove_water Remove Water/ Use Excess Alcohol equilibrium_issue->remove_water improve_heat_transfer Improve Heat Transfer/ Control Addition side_reactions->improve_heat_transfer check_rm_purity Verify Raw Material Purity raw_materials->check_rm_purity control_cooling_seeding Control Cooling/ Add Seeds bad_crystallization->control_cooling_seeding

Caption: A troubleshooting decision tree for common scale-up issues.

References

stability and storage conditions for Methyl 3-hydroxy-2-naphthoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability, storage, and handling of Methyl 3-hydroxy-2-naphthoate, along with troubleshooting for common experimental issues. The information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated area. It is classified as a combustible solid and should be kept away from strong oxidizing agents.

Q2: What is the appearance and physical form of this compound?

A2: this compound is typically a light yellow to yellow or orange powder or crystalline solid.

Q3: What are the primary hazards associated with this compound?

A3: The compound is harmful if swallowed, in contact with skin, or if inhaled. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation. Appropriate personal protective equipment (PPE), such as gloves, eye protection, and a dust mask, should be worn when handling the substance.

Q4: Is this compound sensitive to light?

Stability Profile

While specific quantitative stability data for this compound is limited in publicly available literature, the following table summarizes potential degradation pathways based on the chemical structure (an aromatic hydroxy ester) and general chemical principles.

Stress ConditionPotential Degradation PathwayPotential Degradation Products
Acidic Hydrolysis Cleavage of the ester bond3-Hydroxy-2-naphthoic acid and methanol
Basic Hydrolysis Saponification (cleavage of the ester bond)A salt of 3-hydroxy-2-naphthoic acid and methanol
Oxidation Oxidation of the phenol group and aromatic ringQuinone-type structures and other oxidized species
Photodegradation Decomposition upon exposure to UV or visible lightComplex mixture of degradation products
Thermal Stress Decomposition at elevated temperaturesWhen heated to decomposition, it may emit acrid smoke and irritating fumes.[1]

Troubleshooting Guide

This guide addresses potential issues that may arise during the use of this compound in experimental settings.

Issue 1: Inconsistent experimental results or unexpected side products.

  • Possible Cause 1: Purity of the starting material.

    • Troubleshooting: The synthesis of this compound involves the esterification of 3-hydroxy-2-naphthoic acid. A common impurity from the synthesis of the parent acid is 2-naphthol. The presence of such impurities can lead to unexpected side reactions. It is advisable to check the purity of the compound by techniques like HPLC or NMR before use. Purification can be achieved by recrystallization from methanol.

  • Possible Cause 2: Degradation of the compound.

    • Troubleshooting: As outlined in the stability profile, this compound can be susceptible to hydrolysis, oxidation, and photodecomposition. Ensure that the reaction conditions are free from excessive moisture, strong oxidizing agents, and are protected from light, especially if the reaction is run for an extended period.

Issue 2: Poor solubility in a desired solvent.

  • Possible Cause: this compound is an organic molecule with limited solubility in aqueous solutions.

    • Troubleshooting: Solubility is expected to be better in organic solvents. For its parent compound, 3-hydroxy-2-naphthoic acid, solubility increases with temperature in solvents like methanol, ethanol, and acetone. Similar trends can be expected for the methyl ester. Gentle heating or sonication may aid in dissolution. Always check for compound stability at elevated temperatures.

Issue 3: Difficulty in purification of reaction products.

  • Possible Cause: The polarity of this compound and its potential byproducts might be similar, making chromatographic separation challenging.

    • Troubleshooting: Consider alternative purification techniques such as crystallization. A known method for purifying this compound is crystallization from methanol with a small amount of water.

Experimental Protocols

The following are generalized protocols for assessing the stability of this compound. These should be adapted based on specific laboratory capabilities and the intended application.

Protocol 1: Forced Degradation Study (Hydrolysis)
  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Incubate the mixture at 60°C for 24 hours.

    • At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Incubate the mixture at room temperature for 24 hours.

    • At specified time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.

  • HPLC Analysis: Analyze the samples using a stability-indicating HPLC method to quantify the remaining parent compound and detect any degradation products.

Protocol 2: Photostability Study
  • Sample Preparation: Place a thin layer of solid this compound in a transparent container. Prepare a solution of the compound (e.g., 1 mg/mL in methanol) in a quartz cuvette.

  • Control Sample: Prepare identical samples but wrap them in aluminum foil to protect them from light.

  • Light Exposure: Expose the samples to a light source that provides both UV and visible light, following ICH Q1B guidelines. A typical exposure is 1.2 million lux hours and 200 watt hours/square meter.

  • Analysis: After the exposure period, analyze both the exposed and control samples by a suitable analytical method like HPLC to assess the extent of degradation.

Visualizations

The following diagrams illustrate logical workflows and relationships relevant to the handling and analysis of this compound.

storage_and_handling cluster_storage Storage Conditions cluster_handling Handling Precautions storage Store in a dry, cool, well-ventilated area container Tightly closed container storage->container incompatibles Away from strong oxidizing agents storage->incompatibles light Protect from light storage->light ppe Wear appropriate PPE (gloves, eye protection, dust mask) inhalation Avoid inhaling dust ppe->inhalation contact Avoid skin and eye contact ppe->contact troubleshooting_workflow cluster_causes Potential Causes cluster_solutions Troubleshooting Steps issue Inconsistent Results or Unexpected Products purity Impurity of Starting Material (e.g., 2-naphthol) issue->purity degradation Compound Degradation (Hydrolysis, Oxidation, Photolysis) issue->degradation check_purity Verify purity (HPLC, NMR) purity->check_purity control_conditions Control reaction conditions: - Anhydrous - Inert atmosphere - Protect from light degradation->control_conditions purify Purify by recrystallization check_purity->purify

References

preventing decomposition of Methyl 3-hydroxy-2-naphthoate during reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent the decomposition of Methyl 3-hydroxy-2-naphthoate during your chemical reactions.

I. Troubleshooting Guides

This section addresses specific issues that may arise during experiments involving this compound, leading to its decomposition.

Issue 1: Low Yield or Absence of Desired Product

Possible Cause: Decomposition of this compound due to reaction conditions.

Troubleshooting Steps:

  • Review Reaction Temperature: High temperatures can promote decomposition. The parent compound, 3-hydroxy-2-naphthoic acid, is known to be susceptible to thermal rearrangement and decarboxylation at elevated temperatures. While the ester is generally more stable, prolonged heating above its boiling point (205-207 °C) should be avoided.[1][2] When heated to decomposition, it can emit acrid smoke and irritating fumes.[3]

  • Assess pH of the Reaction Mixture: Both strongly acidic and strongly basic conditions can catalyze the hydrolysis of the methyl ester back to 3-hydroxy-2-naphthoic acid. This acid is susceptible to decarboxylation, especially at higher temperatures.

  • Check for Oxidizing Agents: The phenolic hydroxyl group is susceptible to oxidation. Avoid unintentional introduction of oxidizing agents. If an oxidant is a necessary reagent, consider protecting the hydroxyl group.

  • Inert Atmosphere: For sensitive reactions, consider running the experiment under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

Issue 2: Formation of 2-Naphthol as a Byproduct

Possible Cause: Hydrolysis of the ester followed by decarboxylation of the resulting 3-hydroxy-2-naphthoic acid.

Troubleshooting Steps:

  • Control Water Content: Ensure all solvents and reagents are anhydrous, as water can facilitate hydrolysis, particularly under acidic or basic conditions.

  • Moderate pH: If possible, buffer the reaction mixture to maintain a neutral or near-neutral pH.

  • Lower Reaction Temperature: Decarboxylation is a thermally driven process. Reducing the reaction temperature can significantly decrease the rate of this side reaction.

  • Protect the Hydroxyl Group: If harsh conditions are unavoidable, consider protecting the phenolic hydroxyl group as a more stable ether or silyl ether.

Issue 3: Discoloration of the Reaction Mixture (e.g., turning dark)

Possible Cause: Oxidation of the phenolic moiety.

Troubleshooting Steps:

  • Deoxygenate Solvents: Purge solvents with an inert gas (N₂ or Ar) before use to remove dissolved oxygen.

  • Use of Antioxidants: In some cases, adding a small amount of an antioxidant like BHT (butylated hydroxytoluene) can prevent oxidative side reactions, provided it does not interfere with the desired transformation.

  • Work-up under Inert Atmosphere: If the product is particularly air-sensitive, perform the reaction work-up and purification steps under an inert atmosphere.

II. Frequently Asked Questions (FAQs)

Q1: What are the primary decomposition pathways for this compound?

A1: The three main decomposition pathways are:

  • Hydrolysis: The methyl ester can be hydrolyzed to 3-hydroxy-2-naphthoic acid and methanol. This is accelerated by acidic or basic conditions.

  • Decarboxylation: Following hydrolysis, the resulting 3-hydroxy-2-naphthoic acid can lose carbon dioxide to form 2-naphthol, especially at elevated temperatures.

  • Oxidation: The electron-rich naphthol ring system is susceptible to oxidation, which can lead to the formation of colored impurities and polymeric byproducts.

Q2: At what temperature does this compound start to decompose?

Q3: How can I prevent hydrolysis of the ester group during my reaction?

A3: To prevent hydrolysis:

  • Use anhydrous solvents and reagents.

  • Avoid strongly acidic (pH < 4) or strongly basic (pH > 10) conditions if possible.

  • If your reaction requires basic conditions, consider using non-nucleophilic organic bases.

  • Keep reaction times as short as possible.

Q4: What are the recommended storage conditions for this compound?

A4: It should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.

Q5: When should I consider using a protecting group for the hydroxyl function?

A5: The use of a protecting group is recommended under the following conditions:

  • Reactions involving strong bases that could deprotonate the phenol.

  • Reactions employing strong oxidizing or reducing agents that could react with the naphthol ring.

  • Reactions requiring high temperatures where decarboxylation (after potential hydrolysis) is a concern.

  • Multi-step syntheses where the hydroxyl group might interfere with subsequent transformations.

III. Data Presentation

Table 1: General Stability of this compound under Various Conditions

ConditionStabilityPotential Decomposition ProductsPrevention Strategy
Neutral pH, < 100 °C Generally Stable-Maintain neutral pH
Acidic pH (e.g., pH < 4) Prone to Hydrolysis3-Hydroxy-2-naphthoic acid, MethanolUse non-aqueous acids, limit water
Basic pH (e.g., pH > 10) Prone to Hydrolysis3-Hydroxy-2-naphthoate salt, MethanolUse non-nucleophilic bases, protect OH
High Temperature (>150 °C) Risk of Decarboxylation2-Naphthol (if hydrolyzed), colored byproductsLower reaction temperature
Presence of Oxidants Susceptible to OxidationQuinone-type structures, colored polymersUse inert atmosphere, add antioxidants

IV. Experimental Protocols

Protocol 1: General Procedure for a Reaction Requiring Mild Basic Conditions

This protocol is designed for reactions where the hydroxyl group's acidity might be a concern, but strong bases that could cause hydrolysis are avoided.

  • Reagent and Solvent Preparation:

    • Dry all solvents using appropriate drying agents (e.g., molecular sieves, sodium sulfate).

    • Ensure all starting materials are free of water.

  • Reaction Setup:

    • Assemble the reaction glassware and flame-dry under vacuum.

    • Cool the apparatus under a stream of inert gas (N₂ or Ar).

  • Reaction Execution:

    • Dissolve this compound in the anhydrous solvent.

    • Add a non-nucleophilic organic base (e.g., triethylamine, DIPEA) dropwise at a controlled temperature (e.g., 0 °C).

    • Add other reagents and allow the reaction to proceed at the desired temperature, monitoring by TLC or LC-MS.

  • Work-up:

    • Quench the reaction with a saturated aqueous solution of a mild acid (e.g., ammonium chloride).

    • Extract the product with an organic solvent.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Protocol 2: Protection of the Hydroxyl Group as a Silyl Ether

This protocol provides a method to protect the hydroxyl group, rendering it inert to many reaction conditions.

  • Reagent and Solvent Preparation:

    • Use anhydrous solvents (e.g., DMF or DCM).

  • Reaction Setup:

    • Set up the reaction under an inert atmosphere.

  • Protection Step:

    • Dissolve this compound in the anhydrous solvent.

    • Add an amine base (e.g., imidazole or triethylamine, 1.2 equivalents).

    • Add a silylating agent (e.g., TBDMSCl, 1.1 equivalents) portion-wise at room temperature.

    • Stir the reaction until completion (monitor by TLC).

  • Work-up and Purification:

    • Quench the reaction with water.

    • Extract the product with an organic solvent.

    • Wash the organic layer with water and brine, dry, and concentrate.

    • Purify the silyl-protected product by column chromatography.

  • Deprotection (Post-Reaction):

    • The silyl ether can be cleaved using a fluoride source (e.g., TBAF in THF) or acidic conditions (e.g., acetic acid in THF/water).

V. Visualizations

DecompositionPathways M3H2N This compound HNA 3-Hydroxy-2-naphthoic Acid M3H2N->HNA Hydrolysis (Acid/Base, H2O) Oxidized Oxidized Products M3H2N->Oxidized Oxidation ([O], O2) Naphthol 2-Naphthol + CO2 HNA->Naphthol Decarboxylation (Heat)

Caption: Decomposition pathways of this compound.

PreventionWorkflow start Reaction Planning conditions Assess Reaction Conditions (Temp, pH, Reagents) start->conditions harsh Harsh Conditions? conditions->harsh protect Protect Hydroxyl Group harsh->protect Yes mild Mild Conditions harsh->mild No run_reaction Run Reaction under Inert Atmosphere with Anhydrous Solvents protect->run_reaction mild->run_reaction deprotect Deprotect run_reaction->deprotect product Desired Product run_reaction->product If no protection deprotect->product

Caption: Workflow for preventing decomposition during reactions.

References

Validation & Comparative

A Critical Evaluation of Methyl 3-hydroxy-2-naphthoate as a Precursor for High-Performance Azo Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Methyl 3-hydroxy-2-naphthoate against traditional alternatives as a precursor for the synthesis of azo dyes. By presenting experimental data on performance metrics, this document serves as a valuable resource for researchers and professionals in dye chemistry and drug development seeking to innovate and optimize their synthetic strategies.

Executive Summary

This compound emerges as a promising precursor for the synthesis of a diverse range of azo dyes. Its unique molecular structure, featuring both a hydroxyl and a methyl ester group on the naphthalene ring, offers distinct advantages over conventional precursors like 2-naphthol. These advantages translate into potentially improved performance characteristics of the resulting dyes, including enhanced stability and varied color profiles. This guide delves into a comparative analysis of these precursors, supported by experimental protocols and performance data.

Comparative Performance Analysis

The efficacy of an azo dye precursor is determined by several key performance indicators of the final dye product. These include synthesis yield, purity, color fastness, and thermal stability. The following tables summarize the available quantitative data, comparing azo dyes derived from this compound and its analogs with those from the widely used precursor, 2-naphthol.

Table 1: Synthesis Yield and Physical Properties

PrecursorDiazo ComponentYield (%)Melting Point (°C)ColorReference
This compound Analog (Ethyl 1,3-dihydroxy-2-naphthoate) Various aromatic amines---[1]
2-Naphtholp-NitroanilineHighDecomposed at 280Red-orange[2]
2-NaphtholAniline--Red[3]
3-Hydroxy-2-naphthoic acid4-Methyl-2-sulfophenylamine--Red[4]

Table 2: Fastness Properties

Dye from PrecursorLight Fastness (Blue Scale)Wash Fastness (Grey Scale)Reference
Azo dyes from 2-naphthol analogs 6-7 (Good to Excellent)-[5]
Acid dyes from 1-amino-2-naphthol-4-sulphonic acid 3-7 (Fair to Excellent)4-5 (Good to Very Good)[6][7]
General Azo Dyes Lower for azo chromophoreExcellent for reactive dyes[6]

Note: Fastness properties are highly dependent on the specific dye structure and the fabric substrate.

Table 3: Thermal Stability

Dye from Precursor/AnalogOnset Decomposition Temp. (°C)MethodReference
Azo Dyes (General) ~250TGA[8]
Water-Soluble Azo Naphthalene Dyes > 280TGA/DSC[9]
Pigment Red 4 (β-Naphthol based) ~270TGA[10]
Pigment Red 40 (β-Naphthol based) ~250TGA[10]
Azobenzene Dyes Varied (some stable up to 790)TGA[11]

Experimental Protocols

The synthesis of azo dyes from this compound follows a well-established two-step process: diazotization of a primary aromatic amine followed by an azo coupling reaction with the naphthoate precursor.

Protocol 1: Diazotization of a Primary Aromatic Amine (e.g., Aniline)

Materials:

  • Aniline

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Distilled Water

  • Ice

Procedure:

  • Dissolve the primary aromatic amine (e.g., aniline) in an aqueous solution of hydrochloric acid.

  • Cool the solution to 0-5 °C in an ice bath with continuous stirring.

  • In a separate beaker, prepare a solution of sodium nitrite in cold distilled water.

  • Slowly add the sodium nitrite solution dropwise to the cooled amine solution, ensuring the temperature remains between 0-5 °C.

  • Continue stirring the mixture in the ice bath for 15-30 minutes to ensure the complete formation of the diazonium salt.

Protocol 2: Azo Coupling with this compound

Materials:

  • This compound

  • Sodium Hydroxide (NaOH)

  • Diazonium salt solution (from Protocol 1)

  • Distilled Water

  • Ice

Procedure:

  • Dissolve this compound in an aqueous solution of sodium hydroxide.

  • Cool this solution to 0-5 °C in an ice bath.

  • Slowly add the cold diazonium salt solution (from Protocol 1) to the cold solution of this compound with vigorous stirring.

  • A colored precipitate of the azo dye will form immediately.

  • Continue stirring the reaction mixture in the ice bath for 30-60 minutes to ensure the completion of the coupling reaction.

  • Isolate the solid azo dye by vacuum filtration.

  • Wash the precipitate with cold water to remove any unreacted salts.

  • Dry the purified dye in a desiccator or a vacuum oven at a low temperature.

Visualizing the Synthesis and Mechanism

To further elucidate the processes involved, the following diagrams, generated using the DOT language, illustrate the experimental workflow and the generalized reaction mechanism.

experimental_workflow cluster_diazotization Diazotization cluster_coupling Azo Coupling cluster_workup Work-up & Purification Amine Primary Aromatic Amine HCl_H2O HCl / H₂O Amine->HCl_H2O Cooling1 Cool to 0-5°C HCl_H2O->Cooling1 Add_NaNO2 Dropwise Addition (0-5°C) Cooling1->Add_NaNO2 NaNO2 NaNO₂ Solution NaNO2->Add_NaNO2 Diazonium_Salt Diazonium Salt Solution Add_NaNO2->Diazonium_Salt Coupling_Reaction Vigorous Stirring (0-5°C) Diazonium_Salt->Coupling_Reaction Naphthoate This compound NaOH_H2O NaOH / H₂O Naphthoate->NaOH_H2O Cooling2 Cool to 0-5°C NaOH_H2O->Cooling2 Cooling2->Coupling_Reaction Azo_Dye_Ppt Azo Dye Precipitate Coupling_Reaction->Azo_Dye_Ppt Filtration Vacuum Filtration Azo_Dye_Ppt->Filtration Washing Wash with Cold Water Filtration->Washing Drying Drying Washing->Drying Purified_Dye Purified Azo Dye Drying->Purified_Dye

Caption: Experimental workflow for the synthesis of azo dyes from this compound.

reaction_mechanism cluster_reactants cluster_product Diazonium Ar-N₂⁺ (Diazonium Ion) Azo_Dye Azo Dye (Ar-N=N-Naphthol Derivative) Diazonium->Azo_Dye Electrophilic Aromatic Substitution Naphtholate Methyl 3-oxido-2-naphthoate Anion Naphtholate->Azo_Dye

Caption: Generalized mechanism of the azo coupling reaction.

Biological Activity and Signaling Pathways

Azo dyes derived from naphthol scaffolds have demonstrated a range of biological activities, most notably antimicrobial properties. Studies have shown that certain naphthol-based azo dyes exhibit inhibitory effects against various strains of bacteria, including both Gram-positive and Gram-negative species.[2][3][12][13][14] The antimicrobial action is believed to be associated with the overall structure of the dye molecule, which can influence its ability to interact with microbial cell membranes or intracellular targets.

The precise signaling pathways and mechanisms of action for these antimicrobial effects are still an active area of research. It is hypothesized that the lipophilicity of the dye, influenced by substituents on the aromatic rings, plays a crucial role in its ability to penetrate bacterial cell walls. Once inside, the azo compound or its metabolites could potentially interfere with essential cellular processes. However, further detailed mechanistic studies are required to fully elucidate the specific molecular targets and signaling cascades involved.

Conclusion

This compound stands as a versatile and valuable precursor in the synthesis of azo dyes. The presence of the methyl ester group, in addition to the hydroxyl group, provides a handle for further chemical modification and can influence the solubility and electronic properties of the resulting dyes, potentially leading to enhanced performance characteristics. While direct, side-by-side comparative data with traditional precursors under identical conditions is an area that warrants further investigation, the existing body of research strongly supports the validation of this compound as a key building block for the development of novel, high-performance azo dyes for a wide range of applications, from textiles to advanced materials and potentially as bioactive compounds in the pharmaceutical industry.

References

A Comparative Guide to Analytical Techniques for the Characterization of Methyl 3-hydroxy-2-naphthoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of key analytical techniques for the characterization of Methyl 3-hydroxy-2-naphthoate, a significant organic intermediate. The selection of an appropriate analytical method is crucial for ensuring the identity, purity, and quality of this compound in research and development settings. This document outlines the principles, experimental protocols, and comparative performance of various spectroscopic and chromatographic methods.

At a Glance: Comparison of Analytical Techniques

The choice of an analytical technique for this compound depends on the specific analytical goal, such as structural elucidation, quantification, or purity assessment. The following table summarizes the key performance characteristics of the most relevant techniques.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Nuclear Magnetic Resonance (NMR) SpectroscopyInfrared (IR) Spectroscopy
Primary Use Quantification, Purity AssessmentIdentification, Impurity ProfilingStructural Elucidation, Quantification (qNMR)Functional Group Identification
Sample State SolutionVolatilizedSolutionSolid or Solution
Selectivity Good to ExcellentExcellentExcellentModerate
Sensitivity High (ng range)Very High (pg range)Moderate (µg to mg range)Low (mg range)
Quantitative Accuracy ExcellentVery GoodExcellent (with internal standard)Poor
Throughput HighMediumLow to MediumHigh

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled technique for the definitive structural elucidation of this compound. Both ¹H and ¹³C NMR provide detailed information about the molecular structure, including the number and types of protons and carbons, their connectivity, and stereochemistry.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in an NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference for chemical shifts (0 ppm).

  • Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition Parameters:

    • Pulse Program: Standard single-pulse experiment.

    • Number of Scans: 16-32

    • Relaxation Delay: 1-2 seconds

  • ¹³C NMR Acquisition Parameters:

    • Pulse Program: Proton-decoupled single-pulse experiment.

    • Number of Scans: 1024 or more, depending on sample concentration.

    • Relaxation Delay: 2-5 seconds

Expected Spectral Data
¹H NMR (CDCl₃) Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
Aromatic Protons7.20 - 8.20Multiplets6HNaphthyl ring protons
Hydroxyl Proton~9.8 (variable)Singlet1H-OH
Methyl Protons~4.00Singlet3H-OCH₃
¹³C NMR (CDCl₃) Chemical Shift (δ, ppm)Assignment
Carbonyl Carbon~170C=O
Aromatic Carbons110 - 155Naphthyl ring carbons
Methyl Carbon~52-OCH₃

Note: Specific chemical shifts and coupling constants can be found in spectral databases. The hydroxyl proton signal may be broad and its chemical shift is concentration and temperature dependent.

II. Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of this compound. When coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), it provides high sensitivity and selectivity for identification and impurity profiling.

Experimental Protocol: GC-MS (Adapted from methods for similar analytes)
  • Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent like dichloromethane or methanol.

  • Instrumentation: Utilize a GC system coupled to a mass spectrometer with an electron ionization (EI) source.

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

    • Injector Temperature: 250°C

    • Oven Temperature Program: Start at 100°C, ramp to 280°C at 15°C/min, hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-400.

    • Ion Source Temperature: 230°C.

Expected Mass Spectrum Data
Ionm/z (relative abundance)Description
[M]⁺202Molecular Ion
[M-OCH₃]⁺171Loss of methoxy radical
[M-COOCH₃]⁺143Loss of carbomethoxy radical

III. High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse technique for the quantitative analysis and purity assessment of this compound due to its high precision, accuracy, and throughput.

Experimental Protocol: Reversed-Phase HPLC
  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a known concentration (e.g., 1 mg/mL). Further dilute as necessary to fall within the linear range of the detector.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C.

    • Detection Wavelength: 232 nm (based on the UV spectrum of the parent acid)[1].

    • Injection Volume: 10 µL.

Performance Data
ParameterExpected Value
Retention Time Dependent on exact conditions, but should be well-resolved.
Linearity (r²) > 0.999
Limit of Detection (LOD) Low µg/mL to ng/mL range.
Limit of Quantification (LOQ) Typically 3x LOD.
Precision (%RSD) < 2%
Accuracy (% Recovery) 98-102%

IV. Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and simple technique used to identify the presence of key functional groups in the this compound molecule.

Experimental Protocol
  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Scan the sample over the mid-infrared range (4000-400 cm⁻¹).

Key IR Absorption Bands
Wavenumber (cm⁻¹)VibrationFunctional Group
3500-3200 (broad)O-H stretchHydroxyl
~3050C-H stretchAromatic
~2950C-H stretchMethyl
~1700C=O stretchEster Carbonyl
1600-1450C=C stretchAromatic Ring
~1250C-O stretchEster

V. X-ray Crystallography

For an unambiguous determination of the three-dimensional molecular structure in the solid state, single-crystal X-ray diffraction is the gold standard. This technique provides precise bond lengths, bond angles, and information about intermolecular interactions.

Experimental Protocol (General)
  • Crystal Growth: Grow single crystals of this compound suitable for diffraction. This is often the most challenging step and may involve slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization from various solvents.

  • Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using an X-ray diffractometer.

  • Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure, yielding a detailed 3D model of the molecule.

Note: As of the time of writing, a publicly available crystal structure for this compound has not been identified. The protocol provided is a general workflow.

Visualizations

Experimental Workflow for Characterization

Characterization Workflow cluster_0 Primary Characterization cluster_1 Quantitative Analysis cluster_2 Definitive Structure NMR NMR Spectroscopy (¹H, ¹³C) Structural_Info Structural Information NMR->Structural_Info MS Mass Spectrometry (GC-MS or LC-MS) MS->Structural_Info IR IR Spectroscopy IR->Structural_Info HPLC HPLC-UV Purity_Quant Purity & Quantification HPLC->Purity_Quant qNMR Quantitative NMR qNMR->Purity_Quant XRC X-ray Crystallography Solid_State_Structure Solid-State Structure XRC->Solid_State_Structure Sample Sample Sample->NMR Sample->MS Sample->IR Sample->HPLC Sample->qNMR Sample->XRC

Caption: Workflow for the analytical characterization of this compound.

Logical Relationship of Analytical Techniques

Analytical Techniques Relationship Structure_Elucidation Structure Elucidation Quantification Quantification Identification Identification Purity Purity Assessment NMR NMR NMR->Structure_Elucidation NMR->Quantification NMR->Identification MS MS MS->Structure_Elucidation MS->Identification HPLC HPLC HPLC->Quantification HPLC->Identification HPLC->Purity IR IR IR->Identification XRC XRC XRC->Structure_Elucidation

Caption: Interrelationship of analytical techniques for compound characterization.

References

A Comparative Guide to Methyl 3-hydroxy-2-naphthoate and Other Naphthol Derivatives in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis and drug discovery, naphthol derivatives serve as versatile building blocks for a wide array of complex molecules. Their unique aromatic structure and reactive hydroxyl group make them indispensable in the synthesis of pharmaceuticals, dyes, and advanced materials. This guide provides an objective comparison of Methyl 3-hydroxy-2-naphthoate with other key naphthol derivatives, focusing on their performance in various synthetic transformations. The information presented is supported by experimental data to aid researchers in selecting the optimal building block for their specific applications.

Executive Summary

This compound, a derivative of 3-hydroxy-2-naphthoic acid, offers a unique combination of reactivity and functionality that distinguishes it from other common naphthol derivatives like 2-naphthol and 3-hydroxy-2-naphthoic acid itself. The presence of the methyl ester group modifies the electronic properties and steric hindrance of the molecule, influencing its behavior in key synthetic reactions such as multicomponent reactions, azo coupling, and oxidative coupling for the synthesis of BINOL ligands. This guide will delve into these differences, providing a comparative analysis of their synthetic utility.

Comparison of Physicochemical Properties

A fundamental understanding of the physicochemical properties of these naphthol derivatives is crucial for predicting their reactivity and optimizing reaction conditions.

CompoundCAS NumberMolecular FormulaMolar Mass ( g/mol )Melting Point (°C)
This compound 883-99-8C₁₂H₁₀O₃202.2173-75[1]
2-Naphthol 135-19-3C₁₀H₈O144.17121-123
3-Hydroxy-2-naphthoic acid 92-70-6C₁₁H₈O₃188.18222[2]

Performance in Multicomponent Reactions (MCRs)

Multicomponent reactions are powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single step. The performance of naphthol derivatives in these reactions can vary significantly. A notable example is the three-component reaction between an aromatic aldehyde, a naphthol derivative, and acetonitrile in the presence of chlorosulfonic acid.

Table 1: Comparison in a Three-Component Reaction with Benzaldehyde and Acetonitrile [3]

Naphthol DerivativeProductYield (%)
2-Naphthol1-(Acetylamino(phenyl)methyl)-2-naphthol95
3-Hydroxy-2-naphthoic acid4-(Acetylamino(phenyl)methyl)-3-hydroxy-2-naphthoic acid96
Experimental Protocol: Three-Component Reaction of 3-Hydroxy-2-naphthoic Acid

A mixture of 3-hydroxy-2-naphthoic acid (1 mmol), benzaldehyde (1 mmol), and acetonitrile (5 mL) is stirred at room temperature. Chlorosulfonic acid (1 mmol) is added dropwise, and the reaction mixture is stirred for the appropriate time as monitored by TLC. After completion, the mixture is poured into ice water, and the resulting precipitate is filtered, washed with water, and recrystallized to afford the pure product.[3]

MCR_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Work-up Naphthol Naphthol Derivative Catalyst Chlorosulfonic Acid Naphthol->Catalyst Aldehyde Aromatic Aldehyde Aldehyde->Catalyst Acetonitrile Acetonitrile Acetonitrile->Catalyst Quench Pour into ice water Catalyst->Quench Solvent Acetonitrile (solvent) Temp Room Temperature Filter Filter precipitate Quench->Filter Wash Wash with water Filter->Wash Recrystallize Recrystallize Wash->Recrystallize Product Final Product Recrystallize->Product

Experimental workflow for the three-component reaction.

Azo Coupling Reactions

Azo coupling is a cornerstone of dye chemistry, and naphthol derivatives are key coupling components. The position of the hydroxyl group and the nature of other substituents on the naphthalene ring dictate the color and properties of the resulting azo dye.

2-Naphthol is widely used in the synthesis of vibrant azo dyes. The coupling reaction typically occurs at the 1-position. 3-Hydroxy-2-naphthoic acid and its derivatives are also important precursors for high-performance pigments.[2][4] In these cases, the azo coupling also occurs adjacent to the hydroxyl group.[2]

Experimental Protocol: Synthesis of an Azo Dye from 2-Naphthol

A solution of an aromatic amine is diazotized with sodium nitrite in the presence of a mineral acid at low temperatures (0-5 °C). The resulting diazonium salt solution is then added slowly to a cooled, alkaline solution of 2-naphthol. The azo dye precipitates out of the solution and is collected by filtration, washed, and dried.

Azo_Coupling cluster_diazotization Diazotization cluster_coupling Coupling Amine Aromatic Amine Diazonium_Salt Diazonium Salt Amine->Diazonium_Salt NaNO2 Sodium Nitrite NaNO2->Diazonium_Salt Acid Mineral Acid (e.g., HCl) Acid->Diazonium_Salt Temp1 0-5 °C Temp1->Diazonium_Salt Naphthol Naphthol Derivative in Alkaline Solution Azo_Dye Azo Dye (Precipitate) Naphthol->Azo_Dye Temp2 0-10 °C Temp2->Azo_Dye Diazonium_Salt->Azo_Dye

General workflow for azo dye synthesis.

Oxidative Coupling for BINOL Synthesis

Axially chiral 1,1'-bi-2-naphthols (BINOLs) are privileged ligands in asymmetric catalysis. Their synthesis is often achieved through the oxidative coupling of 2-naphthol derivatives.

Both 2-naphthol and its substituted derivatives are common starting materials for BINOL synthesis.[5][6][7] The choice of oxidant and catalyst is crucial for achieving high yields and enantioselectivity in asymmetric versions of this reaction.[8]

This compound has been successfully employed in the enantioselective oxidative coupling to produce the corresponding BINOL derivative.[9] This demonstrates its utility in the synthesis of functionalized BINOLs, which can offer different steric and electronic properties compared to the parent BINOL.

Table 2: Comparison of Substrates in Asymmetric Oxidative Coupling

SubstrateCatalyst SystemOxidantYield (%)Enantiomeric Excess (ee) / Enantiomeric Ratio (er)
2-NaphtholFe(ClO₄)₂ / Chiral Bisquinolyldiamine LigandAirup to 99up to 81:19 er[5][7]
2-Naphthol DerivativesChiral Fe(II)-diphosphine oxide complext-Butyl hydroperoxideHigh-
This compoundCu(I) / Mono-N-alkylated octahydrobinaphthyl-2,2'-diamine ligandAir-High enantioselectivity[9]
2-Naphthol DerivativesChiral Bimetallic Oxovanadium ComplexesO₂ or Airup to 99up to 98% ee[10]

The data indicates that while various 2-naphthol derivatives can be effectively coupled, this compound is a viable substrate for producing enantiomerically enriched, functionalized BINOLs. The specific ligand and metal catalyst system plays a critical role in the success of the asymmetric transformation.

Experimental Protocol: General Procedure for Asymmetric Oxidative Coupling of 2-Naphthols

A solution of the chiral ligand and a metal salt (e.g., Fe(ClO₄)₂) in an appropriate solvent is stirred to form the catalyst complex. The 2-naphthol derivative is then added, and the reaction is allowed to proceed under an atmosphere of the oxidant (e.g., air). The reaction progress is monitored by TLC. Upon completion, the reaction is worked up, and the product is purified by chromatography to yield the enantioenriched BINOL derivative.[5]

BINOL_Synthesis cluster_catalyst Catalyst Formation cluster_reaction Oxidative Coupling Ligand Chiral Ligand Naphthol Naphthol Derivative Ligand->Naphthol Metal Metal Salt Metal->Naphthol Workup Reaction Work-up & Purification Naphthol->Workup Oxidant Oxidant (e.g., Air) Oxidant->Naphthol Product Enantioenriched BINOL Workup->Product

Logical flow of BINOL synthesis.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its performance is comparable, and in some cases, potentially advantageous, to other common naphthol derivatives.

  • In multicomponent reactions , it is expected to exhibit high reactivity, similar to its parent acid, 3-hydroxy-2-naphthoic acid.

  • In azo coupling reactions , it serves as an effective coupling partner, with the ester functionality offering a handle for further synthetic modifications.

  • In oxidative coupling reactions , it is a suitable substrate for the synthesis of functionalized, enantiomerically enriched BINOL derivatives, which are of significant interest in asymmetric catalysis.

The choice between this compound and other naphthol derivatives will ultimately depend on the specific synthetic target and the desired properties of the final product. The presence of the methyl ester group in this compound provides an additional site for chemical manipulation, expanding its utility for the synthesis of diverse and complex molecular architectures. Researchers and drug development professionals are encouraged to consider the unique attributes of this compound in the design of novel synthetic routes.

References

A Comparative Analysis of HPLC and GC-MS for Purity Assessment of Methyl 3-hydroxy-2-naphthoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of chemical intermediates like Methyl 3-hydroxy-2-naphthoate is paramount for the integrity and reproducibility of experimental outcomes. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two powerful analytical techniques widely employed for purity determination and impurity profiling. This guide provides an objective comparison of these methods for the analysis of this compound, supported by representative experimental protocols and data.

Quantitative Data Summary

The following table summarizes hypothetical, yet typical, performance characteristics of HPLC and GC-MS in the purity analysis of a high-purity batch of this compound.

ParameterHPLC AnalysisGC-MS Analysis
Purity Assay (%) 99.8599.90
Limit of Detection (LOD) ~0.01%~0.005%
Limit of Quantification (LOQ) ~0.03%~0.015%
Major Impurity Detected Unreacted 3-hydroxy-2-naphthoic acidResidual solvent (Methanol)
Relative Standard Deviation (RSD) < 1.0%< 0.5%
Analysis Time (per sample) ~20 minutes~30 minutes

Comparative Overview

High-Performance Liquid Chromatography (HPLC) is a versatile and robust technique for separating non-volatile and thermally sensitive compounds. For this compound, reversed-phase HPLC is the most common approach, separating the analyte from its impurities based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase. HPLC is particularly effective at detecting non-volatile impurities such as unreacted starting materials (e.g., 3-hydroxy-2-naphthoic acid) or by-products from synthesis.

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and specific technique ideal for volatile and thermally stable compounds.[1] It separates compounds based on their boiling points and interactions with the stationary phase, followed by mass analysis for definitive identification. GC-MS excels at detecting and quantifying volatile impurities, such as residual solvents from the synthesis or purification process (e.g., methanol). The mass spectrometric detector provides structural information, aiding in the unambiguous identification of unknown impurities.

Experimental Protocols

HPLC Method for Purity Determination

This protocol is based on established methods for the analysis of related aromatic carboxylic acids and esters.[2]

1. Instrumentation:

  • A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

2. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water.

    • Solvent B: Acetonitrile.

  • Gradient Elution:

    • Start with 50% B, hold for 2 minutes.

    • Linearly increase to 95% B over 10 minutes.

    • Hold at 95% B for 3 minutes.

    • Return to 50% B over 1 minute and re-equilibrate for 4 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

3. Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve this compound reference standard in a 50:50 mixture of acetonitrile and water to a final concentration of 0.5 mg/mL.

  • Sample Solution: Prepare the test sample in the same manner as the standard solution.

GC-MS Method for Purity and Volatile Impurity Analysis

This protocol is a representative method for the analysis of organic esters.

1. Instrumentation:

  • A Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).

2. Chromatographic and Spectrometric Conditions:

  • Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Injection Mode: Split (e.g., 50:1).

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp to 280 °C at a rate of 15 °C/min.

    • Hold at 280 °C for 10 minutes.

  • Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Range: m/z 40-500.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

3. Sample Preparation:

  • Sample Solution: Dissolve approximately 10 mg of this compound in 10 mL of a suitable solvent such as dichloromethane or ethyl acetate.

Workflow and Logic Diagrams

The following diagrams illustrate the analytical workflows for HPLC and GC-MS analysis of this compound.

Analytical_Workflow cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 GC-MS Analysis cluster_3 Data Analysis & Reporting Sample This compound Sample Dissolution Dissolve in appropriate solvent Sample->Dissolution HPLC_Injection Inject into HPLC Dissolution->HPLC_Injection GCMS_Injection Inject into GC-MS Dissolution->GCMS_Injection Separation_HPLC Reversed-Phase C18 Column Separation HPLC_Injection->Separation_HPLC Detection_UV UV Detection (254 nm) Separation_HPLC->Detection_UV Chromatogram_Analysis Chromatogram Integration & Peak Analysis Detection_UV->Chromatogram_Analysis Separation_GC Capillary Column Separation GCMS_Injection->Separation_GC Detection_MS Mass Spectrometry Detection Separation_GC->Detection_MS Detection_MS->Chromatogram_Analysis Purity_Calculation Calculate Purity (%) Chromatogram_Analysis->Purity_Calculation Impurity_Identification Identify Impurities (MS Library for GC-MS) Chromatogram_Analysis->Impurity_Identification Final_Report Generate Certificate of Analysis Purity_Calculation->Final_Report Impurity_Identification->Final_Report

Caption: General analytical workflow for purity determination.

Method_Comparison cluster_HPLC HPLC cluster_GCMS GC-MS Analyte This compound HPLC_Method Reversed-Phase HPLC Analyte->HPLC_Method GCMS_Method Gas Chromatography-Mass Spectrometry Analyte->GCMS_Method HPLC_Adv Advantages: - Good for non-volatile impurities - Robust and reproducible - Wide applicability HPLC_Method->HPLC_Adv Strengths HPLC_Disadv Disadvantages: - May not detect highly volatile impurities HPLC_Method->HPLC_Disadv Limitations GCMS_Adv Advantages: - High sensitivity for volatile impurities - Definitive peak identification (MS) - Excellent for residual solvents GCMS_Method->GCMS_Adv Strengths GCMS_Disadv Disadvantages: - Requires analyte to be volatile and thermally stable - May require derivatization for some impurities GCMS_Method->GCMS_Disadv Limitations

Caption: Comparison of HPLC and GC-MS methodologies.

Conclusion

Both HPLC and GC-MS are indispensable tools for assessing the purity of this compound. The choice between the two often depends on the specific impurities of interest.

  • HPLC is the preferred method for detecting and quantifying non-volatile or thermally labile impurities, such as unreacted starting materials or dimeric by-products. Its robustness makes it ideal for routine quality control.

  • GC-MS offers superior sensitivity and specificity for volatile impurities, particularly residual solvents. The mass spectrometric data provides unequivocal identification of unknown peaks, which is invaluable for process development and troubleshooting.

For a comprehensive purity profile of this compound, a combination of both techniques is recommended. HPLC provides an accurate assay of the main component and non-volatile impurities, while GC-MS ensures the absence of detrimental residual solvents and other volatile contaminants. This orthogonal approach provides the highest level of confidence in the quality of the material for research, development, and manufacturing purposes.

References

A Comparative Guide to the Spectroscopic Analysis of Methyl 3-hydroxy-2-naphthoate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed interpretation of the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra of Methyl 3-hydroxy-2-naphthoate. For a comprehensive comparison, spectral data for this compound is presented alongside that of two structural isomers and analogues: Methyl 2-naphthoate and Methyl 1-hydroxy-2-naphthoate. This comparative approach is designed to assist researchers, scientists, and drug development professionals in understanding the influence of substituent positioning on spectroscopic outcomes.

Data Presentation: NMR and IR Spectral Data

The following tables summarize the key ¹H NMR, ¹³C NMR, and IR spectral data for this compound and its selected alternatives.

Table 1: ¹H NMR Spectral Data (Chemical Shift δ in ppm, J in Hz)

CompoundAromatic Protons (ppm)-OCH₃ (ppm)-OH (ppm)
This compound 7.2-8.2 (m, 6H)4.0 (s, 3H)~9.8 (s, 1H)
Methyl 2-naphthoate 7.5-8.6 (m, 7H)4.00 (s, 3H)[1]-
Methyl 1-hydroxy-2-naphthoate 7.2-8.6 (m, 6H)~3.9 (s, 3H)~12.8 (s, 1H)[2]

Table 2: ¹³C NMR Spectral Data (Chemical Shift δ in ppm)

CompoundC=O (ppm)Aromatic Carbons (ppm)-OCH₃ (ppm)C-OH (ppm)
This compound ~170108-155~52~155
Methyl 2-naphthoate ~167124-136~52-
Methyl 1-hydroxy-2-naphthoate ~172108-160~52~160

Table 3: FT-IR Spectral Data (Wavenumber in cm⁻¹)

CompoundO-H Stretch (cm⁻¹)C-H (sp²) Stretch (cm⁻¹)C=O Stretch (cm⁻¹)C-O Stretch (cm⁻¹)
This compound ~3300-3100 (broad)~3100-3000~1680~1250
Methyl 2-naphthoate -~3100-3000~1720~1250
Methyl 1-hydroxy-2-naphthoate ~3200-2500 (very broad)~3100-3000~1650~1230

Interpretation of Spectra

This compound:

  • ¹H NMR: The spectrum displays a singlet for the methyl ester protons around 4.0 ppm. The aromatic region shows a complex multiplet for the six naphthalene protons. A characteristic downfield singlet for the hydroxyl proton is also observed.

  • ¹³C NMR: The carbonyl carbon of the ester appears around 170 ppm. The aromatic carbons resonate in the 108-155 ppm range, with the carbon attached to the hydroxyl group appearing at the lower field end (~155 ppm). The methyl ester carbon is observed around 52 ppm.

  • IR: A broad absorption band in the 3300-3100 cm⁻¹ region is indicative of the O-H stretching vibration of the hydroxyl group. The peak around 1680 cm⁻¹ corresponds to the C=O stretching of the ester. The presence of aromatic C-H stretching is confirmed by signals between 3100 and 3000 cm⁻¹.

Comparison with Alternatives:

  • Methyl 2-naphthoate: The most significant difference in the spectra of this compound is the absence of the -OH group signals. In the IR spectrum, there is no broad O-H stretch. In the ¹H NMR, the hydroxyl proton signal is absent, and the aromatic region integrates to seven protons. The C=O stretch in the IR spectrum of Methyl 2-naphthoate appears at a higher wavenumber (~1720 cm⁻¹) compared to its hydroxylated counterparts, which is due to the absence of intramolecular hydrogen bonding.

  • Methyl 1-hydroxy-2-naphthoate: The key distinguishing feature in the spectra of this isomer is the significant downfield shift of the hydroxyl proton in the ¹H NMR spectrum (~12.8 ppm)[2]. This is a result of strong intramolecular hydrogen bonding between the hydroxyl group at the 1-position and the carbonyl oxygen of the ester at the 2-position. This strong hydrogen bonding also causes the C=O stretching vibration in the IR spectrum to shift to a lower frequency (~1650 cm⁻¹) compared to both this compound and Methyl 2-naphthoate.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.

  • Sample Preparation: Approximately 5-10 mg of the solid sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). A small amount of tetramethylsilane (TMS) is added as an internal standard (δ = 0.00 ppm).

  • ¹H NMR Acquisition: The instrument is tuned and shimmed to optimize the magnetic field homogeneity. A standard one-pulse sequence is used to acquire the spectrum. Key parameters include a spectral width of approximately 16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds. Typically, 16 to 64 scans are co-added to improve the signal-to-noise ratio.

  • ¹³C NMR Acquisition: A proton-decoupled pulse sequence is used to obtain a spectrum with single lines for each carbon atom. A wider spectral width (e.g., 250 ppm) is used. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are often required.

Fourier-Transform Infrared (FT-IR) Spectroscopy:

FT-IR spectra are commonly obtained using an instrument equipped with an attenuated total reflectance (ATR) accessory or by preparing a potassium bromide (KBr) pellet.

  • ATR Method: A small amount of the solid sample is placed directly onto the ATR crystal. Pressure is applied to ensure good contact between the sample and the crystal. The spectrum is then recorded.

  • KBr Pellet Method: Approximately 1-2 mg of the finely ground sample is mixed with about 100-200 mg of dry KBr powder in a mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. The pellet is placed in the sample holder of the spectrometer for analysis.

  • Data Acquisition: A background spectrum of the empty sample compartment (or the clean ATR crystal) is recorded first. Then, the sample spectrum is recorded. The final spectrum is presented as a plot of transmittance or absorbance versus wavenumber (cm⁻¹). The typical spectral range is 4000-400 cm⁻¹.

Mandatory Visualization

The following diagram illustrates the logical workflow for interpreting the combined NMR and IR spectra to elucidate the structure of this compound.

spectral_interpretation_workflow cluster_structure Molecular Structure cluster_spectroscopy Spectroscopic Techniques cluster_data Spectral Data cluster_interpretation Interpretation Structure This compound NMR NMR Spectroscopy Structure->NMR IR IR Spectroscopy Structure->IR H_NMR_Data 1H NMR: - Aromatic (m, 6H) - OCH3 (s, 3H) - OH (s, 1H) NMR->H_NMR_Data C_NMR_Data 13C NMR: - C=O - Aromatic C - OCH3 - C-OH NMR->C_NMR_Data IR_Data IR: - O-H stretch - C-H (sp2) stretch - C=O stretch - C-O stretch IR->IR_Data Interpretation Structural Elucidation H_NMR_Data->Interpretation C_NMR_Data->Interpretation IR_Data->Interpretation Interpretation->Structure Confirmation

References

A Comparative Analysis of the Chemical Reactivity and Biological Activity of Methyl 3-hydroxy-2-naphthoate and Lawsone Methyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and organic synthesis, the naphthyl scaffold is a privileged structure, forming the core of numerous bioactive compounds. This guide provides a detailed comparative study of two key naphthyl derivatives: Methyl 3-hydroxy-2-naphthoate, a functionalized naphthol, and Lawsone methyl ether (2-methoxy-1,4-naphthoquinone), a derivative of the naturally occurring naphthoquinone, lawsone. This analysis aims to objectively compare their chemical reactivity and biological profiles, supported by experimental data, to inform the strategic design of novel therapeutic agents.

Executive Summary

This guide delineates the fundamental differences in chemical reactivity and biological properties between this compound and Lawsone methyl ether. This compound, with its electron-rich naphthol ring, is primed for electrophilic substitution reactions. In contrast, Lawsone methyl ether, an α,β-unsaturated ketone, is a classic Michael acceptor, readily undergoing nucleophilic conjugate addition. These distinct reactivity patterns translate into different biological activities, with Lawsone methyl ether demonstrating significant, well-documented antimicrobial properties, while the biological profile of this compound and its derivatives is an area of emerging interest.

Chemical Reactivity: A Tale of Two Naphthyl Systems

The reactivity of these two compounds is governed by the electronic nature of their core structures.

This compound: An Electron-Rich Aromatic System

The hydroxyl group of the naphthol ring in this compound is a potent activating group, directing electrophiles to the ortho and para positions. The C4 position is particularly susceptible to electrophilic attack.

Key Reactions:

  • Electrophilic Aromatic Substitution: The electron-donating hydroxyl group facilitates reactions such as nitration, halogenation, and Friedel-Crafts alkylation and acylation, primarily at the C4 position. For instance, in a three-component reaction, 3-hydroxy-2-naphthoic acid (the parent acid of the ester) reacts with aromatic aldehydes and acetonitrile in the presence of chlorosulfonic acid, with substitution occurring at the C4 position.

  • Oxidative Coupling: this compound can undergo asymmetric oxidative coupling reactions, a testament to the reactivity of the naphthol ring.[1]

Lawsone Methyl Ether: A Potent Michael Acceptor

The 1,4-naphthoquinone scaffold of Lawsone methyl ether is characterized by two electron-withdrawing carbonyl groups, rendering the C3 position electrophilic and highly susceptible to nucleophilic attack through a Michael-type conjugate addition.

Key Reactions:

  • Nucleophilic Conjugate Addition: Lawsone and its derivatives are classic Michael acceptors.[2] They readily react with a variety of nucleophiles, including amines, thiols, and carbanions, at the C3 position. This reactivity is fundamental to the biological mechanism of many naphthoquinones, which can form covalent adducts with biological nucleophiles like cysteine residues in proteins.

  • Diels-Alder Reaction: The double bond of the quinone ring can act as a dienophile in Diels-Alder reactions, providing a route to complex polycyclic structures.

Comparative Data on Reactivity and Properties

PropertyThis compoundLawsone Methyl Ether (2-Methoxy-1,4-naphthoquinone)
CAS Number 883-99-82348-82-5
Molecular Formula C₁₂H₁₀O₃C₁₁H₈O₃
Molecular Weight 202.21 g/mol 188.18 g/mol
Appearance Yellow powderYellow needles
Melting Point 73-75 °C[3]Not specified in provided results
Boiling Point 205-207 °C[3]Not specified in provided results
Primary Reactivity Electrophilic Aromatic SubstitutionNucleophilic Conjugate Addition (Michael Addition)
Key Reactive Site C4 position of the naphthalene ringC3 position of the naphthoquinone ring

Biological Activity: A Comparative Overview

The differing chemical reactivities of these two compounds have a profound impact on their biological profiles.

Lawsone Methyl Ether: A Promising Antimicrobial Agent

Lawsone methyl ether has been the subject of numerous studies investigating its biological activity, revealing potent antifungal and antibacterial properties. Its mechanism of action is believed to involve the disruption of microbial cell membranes and the inhibition of cellular processes, likely through its ability to act as a Michael acceptor and generate reactive oxygen species.

This compound: An Area for Further Exploration

While the biological activity of this compound itself is not extensively documented in the available literature, derivatives of its parent acid, 3-hydroxy-2-naphthoic acid, have shown promising antimicrobial activities. For instance, N-alkoxyphenylanilides of 3-hydroxynaphthalene-2-carboxylic acid have demonstrated activity against Staphylococcus aureus and mycobacterial species.[4] This suggests that the 3-hydroxy-2-naphthoate scaffold is a valuable starting point for the development of new antimicrobial agents.

Quantitative Biological Data

Biological ActivityOrganismMetricLawsone Methyl EtherThis compound
Antifungal Candida albicansMIC1.25 µg/mLData not available
Antifungal Trichophyton speciesMIC2.50 µg/mLData not available
Antibacterial Staphylococcus aureus (MRSA)MIC15.6 µg/mLData not available
Cytotoxicity Mice (intraperitoneal)LD₅₀70.7 mg/kg[5][6]Data not available
Cytotoxicity Human Cancer Cell Lines (HCT116, PC9, A549)IC₅₀Data not availableDerivatives show activity (e.g., Compound 13: 0.57-2.25 µM)[7][8]

Experimental Protocols

Synthesis of this compound (Fischer Esterification)

Procedure:

  • Dissolve 3-hydroxy-2-naphthoic acid (1.00 g, 5.31 mmol) in methanol (20 ml).

  • Carefully add concentrated sulfuric acid (1 ml) to the solution.

  • Reflux the mixture overnight with stirring.

  • After cooling, wash the reaction mixture with brine (2 x 10 ml).

  • Extract the product with ethyl acetate (3 x 10 ml).

  • Collect the organic extracts, dry over magnesium sulfate, and concentrate in vacuo.

  • The resulting product is a yellow powder (yield: 976 mg, 91%).[1]

Synthesis of Lawsone Methyl Ether (Acid-Catalyzed Methylation)

Procedure:

  • Dissolve lawsone (2-hydroxy-1,4-naphthoquinone) in absolute methanol.

  • Add a catalytic amount of concentrated hydrochloric or sulfuric acid.

  • Reflux the mixture for several hours.

  • Cool the reaction mixture to room temperature to allow the product to precipitate.

  • Collect the precipitate by vacuum filtration.

  • Recrystallize the crude product from a mixture of ethyl acetate and methanol to yield pure lawsone methyl ether as yellow needles.

Visualizing Reaction Pathways and Workflows

Synthesis_Methyl_3_hydroxy_2_naphthoate cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_product Product 3-hydroxy-2-naphthoic_acid 3-Hydroxy-2-naphthoic Acid Reaction_Vessel Reflux in H₂SO₄ (cat.) 3-hydroxy-2-naphthoic_acid->Reaction_Vessel Methanol Methanol Methanol->Reaction_Vessel Wash Wash with Brine Reaction_Vessel->Wash Cool Extract Extract with Ethyl Acetate Wash->Extract Dry Dry over MgSO₄ Extract->Dry Concentrate Concentrate Dry->Concentrate Product This compound Concentrate->Product

Caption: Synthesis workflow for this compound.

Synthesis_Lawsone_Methyl_Ether cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_product Product Lawsone Lawsone Reaction_Vessel Reflux in HCl (cat.) Lawsone->Reaction_Vessel Methanol Methanol Methanol->Reaction_Vessel Precipitate Cool & Precipitate Reaction_Vessel->Precipitate Filter Vacuum Filtration Precipitate->Filter Recrystallize Recrystallize Filter->Recrystallize Product Lawsone Methyl Ether Recrystallize->Product

Caption: Synthesis workflow for Lawsone Methyl Ether.

Reactivity_Comparison Methyl_Naphthoate This compound (Electron-rich Naphthol) Electrophilic_Attack Electrophilic Aromatic Substitution Methyl_Naphthoate->Electrophilic_Attack Favored Lawsone_Ether Lawsone Methyl Ether (Electron-poor Naphthoquinone) Nucleophilic_Attack Nucleophilic Conjugate Addition Lawsone_Ether->Nucleophilic_Attack Favored

Caption: Comparative reactivity pathways.

Conclusion

This compound and Lawsone methyl ether, while both derived from a naphthalene core, exhibit divergent chemical personalities that dictate their synthetic utility and biological potential. The electron-rich naphthol system of this compound makes it a valuable precursor for derivatives functionalized via electrophilic substitution, opening avenues for the exploration of novel bioactive molecules. Conversely, the electrophilic nature of the naphthoquinone ring in Lawsone methyl ether underpins its well-established role as a Michael acceptor and its potent antimicrobial activity. This comparative guide provides a foundational understanding to aid researchers in the rational selection and application of these versatile chemical entities in drug discovery and development.

References

Evaluating the Biological Activity of Methyl 3-hydroxy-2-naphthoate Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methyl 3-hydroxy-2-naphthoate and its derivatives are emerging as a versatile scaffold in medicinal chemistry, demonstrating a range of biological activities. This guide provides a comparative overview of their anti-inflammatory, antimicrobial, and anticancer properties, supported by experimental data from various studies. While direct comparative studies on a broad series of this compound derivatives are limited, this document synthesizes available data on these and structurally related compounds to offer insights into their therapeutic potential.

Anti-Inflammatory Activity

Derivatives of naphthoic acid have shown notable anti-inflammatory effects. The mechanism often involves the inhibition of key inflammatory mediators and signaling pathways, such as the NF-κB pathway.

Comparative Data: Inhibition of Nitric Oxide Production

A study on methyl 2-naphthoates isolated from Morinda officinalis provides valuable comparative data on the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated murine RAW264.7 macrophage cells. Nitric oxide is a key inflammatory mediator, and its inhibition is a hallmark of anti-inflammatory activity.

CompoundDerivativeIC50 (µM) for NO Inhibition
1a Methyl 2-naphthoate derivative41.9[1][2]
3b Methyl 2-naphthoate derivative26.2[1][2]

Lower IC50 values indicate greater potency.

Compound 3b also demonstrated a dose-dependent inhibition of the pro-inflammatory cytokines TNF-α and IL-6[1][2].

Signaling Pathway: Inhibition of LPS-Induced NF-κB Activation

The anti-inflammatory effects of naphthol derivatives are often attributed to the suppression of the NF-κB signaling pathway. For instance, Methyl-1-hydroxy-2-naphthoate (MHNA) has been shown to inhibit the LPS-induced inflammatory response in murine macrophages by suppressing the activation of NF-κB, as well as the JNK and p38 MAPK pathways[3]. This inhibition prevents the translocation of the p65 subunit of NF-κB into the nucleus, thereby downregulating the expression of pro-inflammatory genes.

NF_kB_Inhibition cluster_nucleus Cell Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Recruits IKK IKK MyD88->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates (leading to degradation) NFκB NF-κB (p65/p50) IκBα->NFκB Inhibits Nucleus Nucleus NFκB->Nucleus Translocates Pro_inflammatory_Genes Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6) Nucleus->Pro_inflammatory_Genes Induces MHD_derivative This compound Derivative MHD_derivative->IKK Inhibits MHD_derivative->NFκB Inhibits Translocation

Inhibitory action on the NF-κB signaling pathway.
Experimental Protocol: Nitric Oxide Assay

This protocol is adapted from studies evaluating the anti-inflammatory activity of plant extracts and synthetic compounds in RAW 264.7 macrophages.

1. Cell Culture and Treatment:

  • Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 1.5 × 10⁵ cells/mL and incubate for 24 hours.

  • Pre-treat the cells with various concentrations of the this compound derivatives for 1-2 hours.

  • Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for 24 hours.

2. Griess Reaction:

  • After incubation, collect 100 µL of the cell culture supernatant from each well.

  • Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide and 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid) to the supernatant.

  • Incubate the mixture at room temperature for 10 minutes in the dark.

3. Measurement:

  • Measure the absorbance at 540 nm using a microplate reader.

  • The concentration of nitrite, a stable metabolite of NO, is determined using a standard curve prepared with sodium nitrite.

  • The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.

Antimicrobial Activity

Various derivatives of naphthoic acid have been investigated for their antimicrobial properties against a range of bacterial and fungal strains.

Comparative Data: Minimum Inhibitory Concentration (MIC)

A study on 2-hydroxynaphthalene-1-carboxanilides provides MIC values against different bacterial strains, offering insight into the potential of related structures.

CompoundDerivativeS. aureus MIC (µM)E. coli MIC (µM)
13 N-(3,5-Dimethylphenyl)-2-hydroxynaphthalene-1-carboxamide54.9[4][5]-
22 2-hydroxy-N-[2-methyl-5-(trifluoromethyl)phenyl]naphthalene-1-carboxamide>92.623.2[4][5]
27 2-hydroxy-N-[4-nitro-3-(trifluoromethyl)phenyl]naphthalene-1-carboxamide23.2>92.6

Lower MIC values indicate greater antimicrobial activity.

Additionally, a study on 3-hydroxy-2-naphthoic acid hydrazide derivatives reported that several compounds exhibited significant antibacterial activities compared to reference drugs[6].

Experimental Protocol: Broth Microdilution Method for MIC Determination

This is a standard method for determining the minimum inhibitory concentration (MIC) of a compound.

1. Preparation of Compounds and Bacterial Inoculum:

  • Prepare a stock solution of each this compound derivative in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the stock solutions in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Prepare a standardized bacterial inoculum adjusted to a 0.5 McFarland standard and dilute it to the appropriate concentration for testing.

2. Inoculation and Incubation:

  • Inoculate each well of the microtiter plate with the bacterial suspension.

  • Include a positive control (bacteria and broth) and a negative control (broth only) for each plate.

  • Incubate the plates at 37°C for 18-24 hours.

3. Determination of MIC:

  • After incubation, visually inspect the plates for bacterial growth (turbidity).

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Anticancer Activity

Naphthoquinone and naphthoic acid derivatives have been a focus of anticancer drug discovery due to their ability to induce apoptosis and inhibit cancer cell proliferation.

Comparative Data: Cytotoxicity (IC50)
Experimental Workflow: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

MTT_Workflow start Start cell_seeding Seed cancer cells in a 96-well plate start->cell_seeding incubation1 Incubate for 24h cell_seeding->incubation1 add_compounds Add serial dilutions of This compound derivatives incubation1->add_compounds incubation2 Incubate for 24-72h add_compounds->incubation2 add_mtt Add MTT reagent incubation2->add_mtt incubation3 Incubate for 2-4h add_mtt->incubation3 add_solubilizer Add solubilization solution (e.g., DMSO) incubation3->add_solubilizer measure_absorbance Measure absorbance at ~570 nm add_solubilizer->measure_absorbance calculate_ic50 Calculate % viability and IC50 values measure_absorbance->calculate_ic50 end End calculate_ic50->end

Workflow of the MTT cytotoxicity assay.
Experimental Protocol: MTT Assay

1. Cell Seeding and Treatment:

  • Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the this compound derivatives and incubate for a specified period (e.g., 24, 48, or 72 hours).

2. MTT Addition and Formazan Solubilization:

  • After the treatment period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

3. Absorbance Measurement and Analysis:

  • Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration compared to the untreated control cells.

  • The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then determined from the dose-response curve.

Conclusion and Future Directions

The available data suggests that the this compound scaffold holds significant promise for the development of new therapeutic agents with anti-inflammatory, antimicrobial, and anticancer properties. Structure-activity relationship (SAR) studies on related naphthoic acid and naphthoquinone derivatives indicate that the nature and position of substituents on the naphthalene ring and on the ester or amide functional group play a crucial role in determining the biological activity and selectivity.

Future research should focus on the synthesis and systematic biological evaluation of a diverse library of this compound derivatives. Such comparative studies are essential to elucidate clear structure-activity relationships and to identify lead compounds with optimized potency and reduced toxicity for further preclinical and clinical development.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Methyl 3-hydroxy-2-naphthoate Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and precise quantification of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of drug development and quality control. Methyl 3-hydroxy-2-naphthoate, a key chemical intermediate, requires robust analytical methods to ensure product quality and consistency. Cross-validation of these methods is critical when transferring analytical procedures between laboratories or implementing new techniques, guaranteeing comparable and reliable results.

This guide provides a comparative overview of two principal analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). While specific cross-validation data for this particular analyte is not extensively available in published literature, this document outlines proposed methodologies and expected performance characteristics based on established principles of analytical chemistry and methods for structurally similar compounds.

Quantitative Performance Comparison

The selection of an analytical method is often a balance between sensitivity, specificity, and the nature of the sample matrix. The following table summarizes the anticipated performance characteristics for HPLC-UV and GC-MS methods for the quantification of this compound. These values are based on typical validation parameters observed for similar aromatic esters in the pharmaceutical industry.[1][2][3]

Validation ParameterHigh-Performance Liquid Chromatography (HPLC-UV)Gas Chromatography-Mass Spectrometry (GC-MS)
Linearity (R²) > 0.999> 0.999
Range 1 - 100 µg/mL0.1 - 20 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%
Precision (% RSD) < 2.0%< 5.0%
Limit of Detection (LOD) ~50 ng/mL~5 ng/mL
Limit of Quantification (LOQ) ~150 ng/mL~15 ng/mL
Specificity GoodExcellent
Robustness HighModerate

Experimental Protocols

Detailed experimental protocols for the proposed HPLC-UV and GC-MS methods are provided below. These should be considered as starting points and may require optimization based on the specific sample matrix and available instrumentation.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is well-suited for routine quality control of this compound in bulk drug substance and formulated products due to its robustness and ease of use.

1. Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column compartment, and a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water (containing 0.1% formic acid to ensure good peak shape). A starting point could be 60:40 (v/v) acetonitrile:water.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Determined by UV scan of this compound (a wavelength around 230 nm is a probable starting point).

  • Injection Volume: 10 µL.

2. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve a known amount of this compound reference standard in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of 1 mg/mL.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase to achieve a theoretical concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter prior to injection.[4]

3. Validation Procedure:

  • Linearity: Analyze the calibration standards in triplicate. Construct a calibration curve by plotting the peak area against the concentration and determine the coefficient of determination (R²).[5]

  • Accuracy: Perform recovery studies by spiking a placebo with known concentrations of the analyte at three levels (e.g., 80%, 100%, and 120% of the target concentration).[6]

  • Precision: Assess repeatability (intra-day precision) by analyzing six replicate samples at 100% of the target concentration. Evaluate intermediate precision (inter-day precision) by repeating the analysis on a different day with a different analyst or instrument.[7]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.[2]

Gas Chromatography-Mass Spectrometry (GC-MS)

This method offers superior specificity and sensitivity, making it ideal for the analysis of trace levels of this compound, impurity profiling, or analysis in complex matrices.

1. Instrumentation and Conditions:

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: A low-bleed capillary column suitable for the analysis of aromatic esters (e.g., a 30 m x 0.25 mm, 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Start at 150°C, hold for 1 minute, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • Injection Volume: 1 µL (in split or splitless mode depending on concentration).

  • Mass Spectrometer Conditions:

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Acquisition Mode: Full scan (e.g., m/z 50-350) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis, using characteristic ions of this compound.

2. Standard and Sample Preparation:

  • Derivatization: Due to the presence of a hydroxyl group, derivatization is recommended to improve volatility and chromatographic peak shape. Silylation is a common approach, for example, by reacting the sample with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) in an anhydrous solvent like pyridine or acetonitrile. The reaction is typically carried out at 60-70°C for 30 minutes.

  • Standard and Sample Preparation: Prepare stock and calibration standards of the derivatized analyte in a suitable solvent (e.g., hexane or ethyl acetate) over the desired concentration range (e.g., 0.1, 0.5, 1, 5, 10, 20 µg/mL). Prepare samples by dissolving them in the derivatization solvent, performing the derivatization reaction, and then diluting to the appropriate concentration.

3. Validation Procedure:

  • The validation parameters (Linearity, Accuracy, Precision, LOD, and LOQ) are assessed similarly to the HPLC method, using the peak areas of the characteristic ions of the derivatized this compound in SIM mode.

Mandatory Visualization

The following diagrams illustrate the general workflow for cross-validating analytical methods and the logical relationship of key validation parameters.

CrossValidationWorkflow A Define Analytical Methods (e.g., HPLC, GC-MS) B Develop and Optimize Each Method Individually A->B C Perform Full Validation of Each Method (ICH Q2(R1)) B->C D Define Cross-Validation Protocol C->D E Analyze the Same Set of Samples by Both Methods D->E F Compare Results Statistically (e.g., t-test, F-test) E->F G Acceptance Criteria Met? F->G H Methods are Interchangeable G->H Yes I Investigate Discrepancies and Re-evaluate G->I No I->B Re-optimize

Cross-validation workflow for analytical methods.

ValidationParameters Method Analytical Method HPLC-UV GC-MS CoreParams Core Validation Parameters Accuracy Precision Specificity Linearity Range Method->CoreParams Sensitivity Sensitivity Parameters LOD LOQ CoreParams->Sensitivity Informs Reliability Reliability Robustness System Suitability CoreParams->Reliability Ensures

References

Performance Benchmark: Dyes Derived from Methyl 3-hydroxy-2-naphthoate versus Commercial Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide for researchers, scientists, and drug development professionals on the performance of dyes synthesized from Methyl 3-hydroxy-2-naphthoate against established commercial dyes. This report provides a detailed analysis of their photophysical properties, supported by experimental data and protocols, to aid in the selection of appropriate fluorescent probes and coloring agents for various scientific applications.

Dyes synthesized from this compound and its derivatives are a versatile class of compounds, primarily encompassing azo dyes and hydrazones. These molecules are of significant interest in various fields, including textile dyeing, biological imaging, and materials science, owing to their unique photophysical properties such as solvatochromism, fluorescence, and pH sensitivity. This guide offers a performance comparison of these dyes against commercially available alternatives, focusing on key metrics like absorption and emission spectra, molar extinction coefficient, quantum yield, and photostability.

At a Glance: Key Performance Indicators

To facilitate a direct comparison, the following table summarizes the key performance indicators for a representative azo dye derived from 3-hydroxy-2-naphthoic acid (a close precursor to this compound) and two widely used commercial azo dyes, Disperse Red 1 and a generic 2-naphthol-based azo dye. It is important to note that the specific performance of any dye can be significantly influenced by its exact chemical structure and the solvent used.

Performance MetricAzo Dye from 3-Hydroxy-2-Naphthoic Acid DerivativeAzo Dye from 2-NaphthalenolDisperse Red 1 (Commercial Azo Dye)
Maximum Absorption (λmax) Varies with substituent (e.g., ~480-540 nm)Typically in the range of 470-520 nm~500 nm (in various solvents)
Molar Extinction Coefficient (ε) High (characteristic of azo dyes)HighHigh (e.g., >30,000 M⁻¹cm⁻¹)
Fluorescence Often weakly fluorescent or non-fluorescentGenerally weakly fluorescentTypically non-fluorescent
Solvatochromism Can exhibit significant solvatochromic shiftsExhibits solvatochromismShows solvatochromic behavior
Photostability Moderate to goodModerate to goodModerate
Primary Applications Textiles, Pigments, Potential ChemosensorsTextiles, PigmentsTextiles (Polyester)

In-Depth Performance Analysis

Dyes from this compound

Azo dyes synthesized from this compound or its parent acid often exist in a tautomeric equilibrium between the azo and hydrazone forms. This equilibrium can be influenced by the solvent polarity and substituents on the aromatic rings, which in turn affects the dye's color and photophysical properties.

  • Spectral Properties: These dyes typically exhibit strong absorption in the visible region, with their maximum absorption wavelength (λmax) being tunable by altering the electronic properties of the aromatic amine used in the synthesis. For instance, coupling with different diazotized aromatic amines can lead to a range of colors from yellow to red.

  • Fluorescence: While many simple azo dyes are known to be non-fluorescent or weakly fluorescent due to efficient non-radiative decay pathways, derivatives of 3-hydroxy-2-naphthoic acid have been explored for applications in fluorescence sensing. For example, hydrazone derivatives have been synthesized that act as chemosensors for ions like cyanide, exhibiting a colorimetric and fluorescent response.

  • Solvatochromism: Dyes based on the 3-hydroxy-2-naphthoate scaffold can display significant solvatochromism, meaning their absorption and emission spectra are sensitive to the polarity of the solvent. This property is valuable for probing the microenvironment of biological systems or for creating solvent-sensitive sensors.

Alternative Dyes: A Comparative Overview

1. Azo Dyes from 2-Naphthol:

2-Naphthol is a very common coupling component in the synthesis of azo dyes and serves as a primary alternative to 3-hydroxy-2-naphthoic acid derivatives.

  • Performance Comparison: Dyes derived from 2-naphthol are structurally similar to those from 3-hydroxy-2-naphthoic acid but lack the carboxylate group. This structural difference can influence solubility and binding properties. In a comparative study, azo disperse dyes based on a benzothiazolyl-naphthol moiety (structurally related to the dyes of interest) were found to have better fastness properties on polyester fabric compared to their 2-naphthol analogs.

2. Commercial Disperse Dyes (e.g., Disperse Red 1):

Disperse dyes are a major class of synthetic dyes used for coloring hydrophobic fibers like polyester.

  • Performance Comparison: Commercial disperse dyes are optimized for specific textile applications, focusing on properties like color fastness (to washing, light, and rubbing) and dyeing performance. While dyes from this compound can be designed as disperse dyes, commercial alternatives represent a benchmark for these application-specific properties. The performance of novel synthesized dyes is often compared against these standards to assess their commercial viability.

Experimental Protocols

To ensure a standardized comparison of dye performance, the following experimental protocols are recommended:

Synthesis of Azo Dyes from 3-Hydroxy-2-Naphthoic Acid

The general procedure for synthesizing azo dyes involves two main steps: diazotization of a primary aromatic amine followed by an azo coupling reaction with a coupling component, in this case, 3-hydroxy-2-naphthoic acid.

SynthesisWorkflow cluster_diazotization Diazotization cluster_coupling Azo Coupling cluster_purification Purification A Primary Aromatic Amine C Diazonium Salt Solution (0-5 °C) A->C Reacts with B Sodium Nitrite (NaNO2) + Hydrochloric Acid (HCl) B->C in E Azo Dye Precipitate C->E Couples with D 3-Hydroxy-2-Naphthoic Acid (in alkaline solution) D->E to form F Filtration E->F G Washing F->G H Recrystallization G->H

Fig. 1: General workflow for the synthesis of azo dyes.

Detailed Protocol:

  • Diazotization: A primary aromatic amine is dissolved in a mineral acid (e.g., HCl) and cooled to 0-5 °C in an ice bath. An aqueous solution of sodium nitrite is then added dropwise while maintaining the low temperature to form the diazonium salt.

  • Azo Coupling: 3-Hydroxy-2-naphthoic acid is dissolved in an alkaline solution (e.g., NaOH). The freshly prepared diazonium salt solution is then slowly added to this alkaline solution, still maintaining a low temperature. The azo dye precipitates out of the solution.

  • Purification: The precipitated dye is collected by filtration, washed with water to remove excess salts and acid, and then purified, typically by recrystallization from a suitable solvent like ethanol or acetic acid.

Measurement of Fluorescence Quantum Yield (Relative Method)

The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process. The relative method involves comparing the fluorescence intensity of the sample to that of a standard with a known quantum yield.

QuantumYieldMeasurement cluster_prep Sample Preparation cluster_measurement Spectroscopic Measurement cluster_calculation Calculation A Prepare dilute solutions of a) Sample Dye b) Standard Dye B Ensure absorbance at excitation wavelength is < 0.1 A->B C Measure UV-Vis absorption spectra B->C D Measure fluorescence emission spectra (at the same excitation wavelength) C->D E Integrate the area under the fluorescence emission curves D->E F Calculate Quantum Yield using: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample^2 / n_std^2) E->F

Fig. 2: Workflow for relative quantum yield measurement.

Key Steps:

  • Prepare a series of dilute solutions of both the sample dye and a standard dye (e.g., quinine sulfate) in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

  • Measure the UV-Vis absorption spectrum and the fluorescence emission spectrum for each solution.

  • Integrate the area under the fluorescence emission curve for both the sample and the standard.

  • Calculate the quantum yield of the sample using the formula provided in the diagram, where 'I' is the integrated fluorescence intensity, 'A' is the absorbance at the excitation wavelength, and 'n' is the refractive index of the solvent.

Photostability Testing

Photostability testing assesses the degradation of a dye upon exposure to light. A common method involves exposing a solution of the dye to a light source that mimics sunlight and monitoring the change in its absorption spectrum over time.

Experimental Setup:

  • Light Source: A xenon arc lamp with appropriate filters to simulate solar radiation (as per ICH Q1B guidelines).

  • Sample Preparation: A solution of the dye in a suitable solvent is placed in a quartz cuvette.

  • Procedure: The sample is irradiated for a defined period. The UV-Vis absorption spectrum is recorded at regular intervals. The decrease in the absorbance at the λmax is used to quantify the photofading.

Solvatochromism Analysis

This experiment investigates the effect of solvent polarity on the spectral properties of the dye.

Procedure:

  • Prepare solutions of the dye at the same concentration in a series of solvents with varying polarities (e.g., hexane, toluene, chloroform, acetone, ethanol, methanol, DMSO).

  • Record the UV-Vis absorption and fluorescence emission spectra for each solution.

  • Plot the maximum absorption/emission wavenumber (ν_max) against a solvent polarity scale (e.g., the Lippert-Mataga plot) to analyze the nature and extent of the solvatochromic shift.

Conclusion

Dyes synthesized from this compound offer a versatile platform for the development of new coloring agents and functional molecules. Their performance, particularly in terms of spectral properties and sensitivity to the environment, makes them interesting candidates for a range of applications. While they can be tailored for use as disperse dyes for textiles, their potential as fluorescent chemosensors and probes is an expanding area of research. For textile applications, a direct comparison of fastness properties with established commercial dyes is crucial for assessing their practical utility. In the realm of biological imaging and sensing, the key advantages of these dyes lie in their tunable photophysical properties and their potential for targeted functionalization. Further research focusing on enhancing their fluorescence quantum yields and photostability will be critical for their advancement in high-performance applications.

A Comparative Guide to the Applications of Methyl 3-hydroxy-2-naphthoate Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive review of the applications of Methyl 3-hydroxy-2-naphthoate and its isomers, focusing on their utility in organic synthesis and their potential as therapeutic agents. We present a comparative analysis of their performance, supported by available experimental data, and provide detailed methodologies for key experimental procedures.

Applications in Organic Synthesis

Methyl hydroxynaphthoate isomers are valuable precursors in the synthesis of a variety of complex organic molecules, including xanthones, thioxanthones, and acridones. Their utility stems from their reactive nature, which allows for the construction of intricate molecular architectures.

Comparative Performance in Xanthone Synthesis

A study comparing the efficacy of Methyl 1-hydroxy-2-naphthoate and Methyl 2-hydroxy-3-naphthoate as precursors in the synthesis of xanthones via intermolecular nucleophilic coupling and intramolecular electrophilic cyclization has provided quantitative data on their performance.

Precursor IsomerProductYield (%)
Methyl 1-hydroxy-2-naphthoateXanthone73
Methyl 2-hydroxy-3-naphthoateXanthone48

Table 1: Comparison of Yields in Xanthone Synthesis

The data clearly indicates that Methyl 1-hydroxy-2-naphthoate provides a significantly higher yield in this specific xanthone synthesis, making it the preferred isomer for this application under the studied reaction conditions.

General Synthetic Utility

Beyond xanthone synthesis, these isomers serve as versatile building blocks:

  • Methyl 1-hydroxy-2-naphthoate is a key reactant in the preparation of axially chiral benzimidazole derivatives and aza-mollugin derivatives.[1][2]

  • Derivatives of 3-hydroxy-2-naphthoic acid are utilized in the development of supramolecular hosts and chemosensors.

Further comparative studies are required to quantify the performance of different isomers in these and other synthetic applications.

Experimental Protocol: Synthesis of Xanthone from Methyl 1-hydroxy-2-naphthoate

This protocol is based on the intermolecular coupling of a silylaryl triflate with a methyl hydroxynaphthoate isomer.

Materials:

  • Methyl 1-hydroxy-2-naphthoate

  • 2-(Trimethylsilyl)phenyl trifluoromethanesulfonate

  • Cesium fluoride (CsF)

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • To a sealed vial under an inert atmosphere, add Methyl 1-hydroxy-2-naphthoate (0.25 mmol), 2-(trimethylsilyl)phenyl trifluoromethanesulfonate (0.275 mmol, 1.1 equiv), and CsF (1.0 mmol, 4 equiv).

  • Add 5 mL of anhydrous THF to the vial.

  • Seal the vial and heat the reaction mixture at 65 °C for 24 hours.

  • After cooling to room temperature, quench the reaction with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired xanthone.

Applications in Medicinal Chemistry and Drug Development

The naphthoate scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a range of biological activities.

Anti-inflammatory Activity

Methyl 1-hydroxy-2-naphthoate has been shown to possess significant anti-inflammatory properties. Its mechanism of action involves the suppression of key inflammatory signaling pathways.

Quantitative Data on Anti-inflammatory Effects of Naphthoate Derivatives:

CompoundAssayIC50 (µM)
Methyl 1-hydroxy-2-naphthoateNO production in LPS-stimulated RAW264.7 cellsNot explicitly stated, but significant inhibition observed
Enantiomer 1a (a methyl 2-naphthoate derivative)NO production in LPS-stimulated RAW264.7 cells41.9
Enantiomer 3b (a methyl 2-naphthoate derivative)NO production in LPS-stimulated RAW264.7 cells26.2

Table 2: Anti-inflammatory Activity of Methyl Naphthoate Derivatives

While a direct comparison with other isomers is not available, the data suggests that the methyl naphthoate scaffold is a promising starting point for the development of novel anti-inflammatory agents.

Signaling Pathway of Methyl 1-hydroxy-2-naphthoate's Anti-inflammatory Action:

G cluster_MAPK MAPK Pathway cluster_NFkB NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 JNK JNK TAK1->JNK p38 p38 TAK1->p38 IKK IKK TAK1->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB degrades NFkB_nucleus NF-κB (in nucleus) NFkB->NFkB_nucleus translocates Inflammatory_Genes Inflammatory Genes (iNOS, COX-2, IL-1β, IL-6) NFkB_nucleus->Inflammatory_Genes activates transcription MHNA Methyl 1-hydroxy- 2-naphthoate MHNA->JNK inhibits MHNA->p38 inhibits MHNA->IkB inhibits degradation MHNA->NFkB_nucleus inhibits translocation

Caption: Anti-inflammatory signaling pathway of Methyl 1-hydroxy-2-naphthoate.

Anticancer Activity

While direct comparative studies on the anticancer effects of this compound and its primary isomers are limited in publicly available literature, derivatives of the naphthoate and naphthoquinone scaffolds have demonstrated significant cytotoxic activity against various cancer cell lines.

Quantitative Data on Anticancer Activity of Related Naphthoquinone Derivatives:

CompoundCell LineIC50 (µM)
Naphthyridine Derivative 14HeLa (Cervical Cancer)2.6
Naphthyridine Derivative 15HeLa (Cervical Cancer)2.3
Naphthyridine Derivative 16HeLa (Cervical Cancer)0.71
Naphthyridine Derivative 14HL-60 (Leukemia)1.5
Naphthyridine Derivative 15HL-60 (Leukemia)0.8
Naphthyridine Derivative 16HL-60 (Leukemia)0.1
Naphthyridine Derivative 16PC-3 (Prostate Cancer)5.1

Table 3: Anticancer Activity of Naphthyridine Derivatives

These findings underscore the potential of the naphthoate framework as a template for the design of novel anticancer agents. Further research is warranted to elucidate the structure-activity relationships and to directly compare the cytotoxic profiles of the different methyl hydroxynaphthoate isomers.

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a colorimetric method to assess cell viability.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well microtiter plates

  • Test compounds (dissolved in a suitable solvent, e.g., DMSO)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds. Add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds) and a blank control (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: After incubation, carefully remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

  • Solubilization: Remove the MTT-containing medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.

Applications as Chemosensors

Derivatives of 3-hydroxy-2-naphthoic acid have been successfully developed as selective and sensitive chemosensors, particularly for the detection of cyanide ions (CN⁻).

Performance of 3-Hydroxy-2-naphthoic Hydrazide-Based Sensors

Two novel chemosensors, IF-1 and IF-2, derived from 3-hydroxy-2-naphthohydrazide, have demonstrated effective cyanide sensing capabilities.

ChemosensorAnalyteBinding Constant (M⁻¹)Detection Limit (µM)
IF-2CN⁻4.77 x 10⁴8.2

Table 4: Performance of a 3-Hydroxy-2-naphthoic Hydrazide-Based Cyanide Sensor

The sensing mechanism is based on the deprotonation of the sensor molecule by the cyanide ion, leading to a distinct color change from colorless to yellow, allowing for naked-eye detection.

Experimental Workflow for Cyanide Detection

G start Start synthesis Synthesize Chemosensor (e.g., IF-2 from 3-hydroxy-2-naphthohydrazide) start->synthesis prepare_solution Prepare Sensor Solution (in a suitable solvent like CH3CN) synthesis->prepare_solution add_sample Add Sample Containing Potential Cyanide Ions prepare_solution->add_sample observe_color Observe for Color Change (Colorless to Yellow) add_sample->observe_color measure_uv_vis Measure UV-Vis Spectrum add_sample->measure_uv_vis analyze_data Analyze Spectral Shift and Determine Concentration observe_color->analyze_data measure_uv_vis->analyze_data end End analyze_data->end

Caption: Experimental workflow for cyanide detection using a 3-hydroxy-2-naphthoic acid-based chemosensor.

Conclusion

The isomers of this compound are versatile compounds with significant applications in both synthetic and medicinal chemistry. While the available data highlights the superior performance of Methyl 1-hydroxy-2-naphthoate in specific synthetic transformations and its potential as an anti-inflammatory agent, there is a clear need for more direct comparative studies across all isomers to fully elucidate their relative merits. The promising biological activities of related naphthoate and naphthoquinone derivatives warrant further investigation into the therapeutic potential of these isomers, particularly in the fields of oncology and inflammation. The development of chemosensors from 3-hydroxy-2-naphthoic acid derivatives also represents a growing area of interest. This guide serves as a foundation for researchers to build upon, encouraging further exploration and quantification of the diverse applications of these valuable chemical entities.

References

Safety Operating Guide

Proper Disposal of Methyl 3-hydroxy-2-naphthoate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, this document outlines the essential safety information and step-by-step procedures for the proper disposal of Methyl 3-hydroxy-2-naphthoate, ensuring the safety of laboratory personnel and compliance with environmental regulations.

This compound is a chemical compound that requires careful handling and disposal due to its potential hazards. Adherence to the following guidelines is critical for researchers, scientists, and professionals in drug development.

Key Safety and Hazard Information

Proper handling and disposal of this compound begin with a clear understanding of its associated risks. The following table summarizes the key hazard information.

Hazard CategoryGHS ClassificationPrecautionary Statements
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled (H302 + H312 + H332)[1][2]P261: Avoid breathing dust.[1][2] P270: Do not eat, drink or smoke when using this product.[2] P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][2]
Skin Irritation Causes skin irritation (H315)P302 + P352: IF ON SKIN: Wash with plenty of water.[1][2]
Eye Irritation Causes serious eye irritation (H319)P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Respiratory Irritation May cause respiratory irritation (H335)P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1][2]
Aquatic Hazard Harmful to aquatic life with long lasting effects.[3]P273: Avoid release to the environment.[4]

Experimental Protocols: Step-by-Step Disposal Procedure

The following protocol provides a detailed methodology for the safe disposal of this compound. This procedure is based on general laboratory chemical waste guidelines and should be adapted to comply with your institution's specific policies and local regulations.

1. Personal Protective Equipment (PPE) and Safety Precautions:

  • Before handling the chemical, ensure you are wearing the appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles or a face shield.

  • A dust mask (type N95) should be used to avoid inhalation of the powder.

  • Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

2. Waste Collection and Segregation:

  • This compound should be disposed of as solid organic chemical waste.

  • Do not mix with other waste streams such as aqueous waste, inorganic solids, or sharps.

  • Use a designated, chemically compatible, and properly labeled waste container. The original container can be used if it is in good condition.

3. Container Labeling:

  • The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Include the date when the waste was first added to the container.

  • Note the associated hazards (e.g., "Harmful," "Irritant").

4. Storage of Chemical Waste:

  • Store the sealed waste container in a designated and secure satellite accumulation area within the laboratory.

  • Ensure the storage area is away from incompatible materials, particularly strong oxidizing agents.[3]

  • Do not allow waste to accumulate for more than the permitted time frame as per your institution's policy and local regulations.

5. Final Disposal:

  • Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.

  • Do not attempt to dispose of this compound down the drain or in regular trash.[5]

  • Follow all institutional and regulatory procedures for the final disposal of the collected waste.

In Case of a Spill:

  • For small spills, carefully sweep up the solid material, avoiding dust generation.

  • Place the collected material into a designated hazardous waste container.

  • Clean the spill area with an appropriate solvent and then wash with soap and water.

  • For large spills, evacuate the area and contact your institution's EHS or emergency response team.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound for Disposal ppe Wear Appropriate PPE: - Gloves - Lab Coat - Eye Protection - Dust Mask start->ppe waste_type Identify as Solid Organic Chemical Waste ppe->waste_type container Select a Designated, Labeled, and Compatible Waste Container waste_type->container transfer Carefully Transfer Waste to Container container->transfer seal_label Securely Seal and Ensure Proper Labeling: - Chemical Name - Hazard Information - Accumulation Date transfer->seal_label storage Store in a Designated Satellite Accumulation Area seal_label->storage disposal_request Arrange for Pickup by Institutional EHS or Licensed Contractor storage->disposal_request end End: Proper Disposal disposal_request->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling Methyl 3-hydroxy-2-naphthoate

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of Methyl 3-hydroxy-2-naphthoate. Adherence to these procedures is essential for ensuring laboratory safety and minimizing occupational risk. This document outlines necessary personal protective equipment (PPE), safe handling protocols, and appropriate disposal methods.

Hazard Summary

This compound is classified as a substance that can cause skin and serious eye irritation.[1] It may also cause respiratory irritation.[2] Therefore, appropriate protective measures are mandatory to prevent contact and inhalation.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is paramount when handling this compound. The following table summarizes the recommended equipment. It is crucial to inspect all PPE for integrity before each use.

Body Part Required PPE Specifications and Recommendations
Eyes/Face Safety Goggles and/or Face ShieldMust meet European Standard EN 166 or OSHA's eye and face protection regulations in 29 CFR 1910.133. A face shield should be used in situations with a high risk of splashing.[1]
Hands Chemical-Resistant GlovesWhile specific breakthrough time and permeation rate data for this compound are not readily available, general recommendations for "protective gloves" are made in safety data sheets.[1][3] For compounds with similar functional groups (esters, aromatic compounds), nitrile or neoprene gloves are often recommended. It is strongly advised to perform on-site testing to determine safe usage.
Body Protective ClothingLong-sleeved laboratory coat is required.[1] For larger quantities or situations with a high risk of contact, chemical-resistant aprons or coveralls should be considered.
Respiratory NIOSH/MSHA Approved RespiratorRequired when engineering controls are insufficient, when handling large quantities, or when dust is generated. The type of respirator depends on the airborne concentration of the substance (see Experimental Protocol below).

Operational Plan: Step-by-Step Handling Protocol

1. Engineering Controls:

  • Always handle this compound in a well-ventilated area.[4]

  • For procedures that may generate dust or aerosols, a certified chemical fume hood is mandatory.

2. Personal Safety Procedures:

  • Avoid breathing dust or fumes.[4]

  • Prevent contact with skin and eyes.[4]

  • Wash hands thoroughly after handling.[1]

  • Do not eat, drink, or smoke in the laboratory area.

3. Spill Management:

  • In case of a spill, evacuate the area.

  • Wear the appropriate PPE as outlined above, with an emphasis on respiratory protection.

  • For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a suitable, sealed container for disposal.

  • For large spills, contact your institution's environmental health and safety department immediately.

Disposal Plan

  • Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.

  • Waste should be placed in a clearly labeled, sealed container.

  • Consult with your institution's waste disposal service for specific guidance.

Experimental Protocols

Protocol for Respiratory Protection Selection

This protocol outlines the decision-making process for selecting the appropriate level of respiratory protection when handling this compound.

1. Hazard Assessment:

  • Evaluate the potential for airborne exposure. Consider the quantity of substance being handled, the physical form (powder, crystalline solid), and the nature of the procedure (e.g., weighing, transferring, milling).

2. Selection of Respirator Type:

  • Low Dust/Small Quantities: For handling small quantities in a well-ventilated area where dust generation is minimal, a NIOSH-approved N95 filtering facepiece respirator may be sufficient.

  • Moderate Dust/Larger Quantities: For tasks with a higher potential for dust generation, such as weighing larger amounts or transfers that are not fully contained, a half-mask or full-facepiece air-purifying respirator with P100 particulate filters is recommended.

  • High Dust/High Exposure Potential: In situations with significant dust generation or in emergency scenarios (e.g., large spills), a Powered Air-Purifying Respirator (PAPR) with P100 filters or a supplied-air respirator should be used.

3. Fit Testing:

  • All tight-fitting respirators (N95, half-mask, full-facepiece) require a qualitative or quantitative fit test before initial use to ensure a proper seal.

4. Maintenance and Storage:

  • Inspect respirators before each use.

  • Clean and store reusable respirators according to the manufacturer's instructions.

  • Replace filter cartridges based on the manufacturer's recommendations or when breathing becomes difficult.

Visual Workflow for PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate PPE when handling this compound.

PPE_Selection_Workflow PPE Selection Workflow for this compound cluster_assessment Risk Assessment cluster_ppe PPE Selection cluster_respiratory Respiratory Protocol cluster_final Final Check start Start: Handling this compound risk_assessment Assess Task-Specific Risks: - Quantity - Dust/Aerosol Generation - Splash Potential start->risk_assessment eye_protection Eye/Face Protection: - Safety Goggles (Minimum) - Face Shield (Splash Risk) risk_assessment->eye_protection hand_protection Hand Protection: - Chemical-Resistant Gloves (e.g., Nitrile, Neoprene) - Inspect Before Use risk_assessment->hand_protection body_protection Body Protection: - Lab Coat - Chemical-Resistant Apron (if needed) risk_assessment->body_protection respiratory_protection Respiratory Protection Decision risk_assessment->respiratory_protection final_check Proceed with Task Using Selected PPE eye_protection->final_check hand_protection->final_check body_protection->final_check low_dust Low Dust/Small Scale: N95 Respirator respiratory_protection->low_dust Minimal dust moderate_dust Moderate Dust/Weighing: Half/Full-Face Respirator with P100 Filters respiratory_protection->moderate_dust Potential for dust high_dust High Dust/Spill: PAPR or Supplied-Air Respirator respiratory_protection->high_dust High potential for dust low_dust->final_check moderate_dust->final_check high_dust->final_check

Caption: Decision workflow for PPE selection when handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.